molecular formula C8H21N3 B086762 N,N-Dimethyldipropylenetriamine CAS No. 10563-29-8

N,N-Dimethyldipropylenetriamine

Cat. No.: B086762
CAS No.: 10563-29-8
M. Wt: 159.27 g/mol
InChI Key: OMKZWUPRGQMQJC-UHFFFAOYSA-N
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Description

N,N-Dimethyldipropylenetriamine is an aliphatic acyclic amine that is commonly used to develop polymeric system for gene delivery.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKZWUPRGQMQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033445
Record name Dimethyldipropylenetriamine
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10563-29-8
Record name Dimethyldipropylenetriamine
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Record name Dimethyldipropylenetriamine
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Record name 1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl-
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Record name Dimethyldipropylenetriamine
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Record name N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
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Record name DIMETHYLDIPROPYLENETRIAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dimethyldipropylenetriamine (CAS: 10563-29-8)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of N,N-Dimethyldipropylenetriamine, a versatile aliphatic polyamine with significant applications across various scientific and industrial domains. Identified by its CAS number 10563-29-8, this compound possesses a unique molecular architecture containing primary, secondary, and tertiary amine functionalities, which dictates its diverse reactivity.[1] This document, intended for researchers, chemists, and material scientists, delves into its core physicochemical properties, synthesis, key applications as an epoxy curing agent, polyurethane catalyst, and a ligand in organic synthesis.[1] Furthermore, it outlines critical safety protocols and presents conceptual experimental frameworks for its principal uses, providing a holistic understanding of its scientific and commercial importance.

Chemical Identity and Core Properties

This compound, also known by synonyms such as DMAPAPA and N'-[3-(dimethylamino)propyl]propane-1,3-diamine, is a colorless liquid with a characteristic amine odor.[2][3] Its structure is notable for featuring three distinct nitrogen donor atoms: two terminal dimethylamino groups and one central secondary amine group, which provides multiple coordination sites and significant conformational flexibility.[2]

Identifiers and Chemical Structure
  • IUPAC Name: N'-[3-(dimethylamino)propyl]propane-1,3-diamine[4]

  • CAS Number: 10563-29-8[5][6]

  • EC Number: 234-148-4[5]

  • Molecular Formula: C₈H₂₁N₃[2][6]

  • Molecular Weight: 159.27 g/mol [2][5][6]

  • SMILES String: CN(C)CCCNCCCN[4]

  • InChI Key: OMKZWUPRGQMQJC-UHFFFAOYSA-N

Caption: Structure of this compound with functional groups.

Physicochemical Data

The compound's physical and chemical properties are summarized below, making it suitable for a range of applications, particularly those requiring a liquid, reactive amine.

PropertyValueSource(s)
Appearance Colorless liquid[2][3]
Boiling Point 220 °C (lit.)[7][8]
Density 0.883 g/mL at 25 °C (lit.)[3][7][8]
Flash Point 99 °C (210.2 °F) - closed cup[3][5]
Refractive Index n20/D 1.4630 (lit.)[7][8]
Water Solubility Miscible[2]
pH ~12 (10% solution)[2]

Core Reactivity and Mechanistic Insights

The utility of this compound stems directly from the presence of primary, secondary, and tertiary amine groups within a single molecule.[1] This trifunctional nature allows it to participate in a wide array of chemical reactions.

  • Primary and Secondary Amines: These groups are reactive nucleophiles, making the molecule an effective hardener or crosslinker for epoxy resins.[1][2] They readily undergo addition reactions with epoxide rings, leading to the formation of a durable, cross-linked polymer network. The hydrogen atoms on these amines are crucial for the curing process.

  • Tertiary Amine: The dimethylamino group acts as a catalyst, particularly in polyurethane foam production and epoxy curing.[1] Its basic nature facilitates the polymerization reactions without being consumed, accelerating cure times, especially in cold-curing applications.[1]

  • Chelating Agent: The multiple nitrogen atoms allow the molecule to act as a potent ligand, forming stable chelate complexes with various metal ions.[2] This property is leveraged in catalysis, where it can stabilize and activate metal centers for organic transformations.[2]

Key Applications in Research and Industry

This compound is a versatile chemical intermediate with established roles in material science, organic synthesis, and pharmaceutical research.

substance This compound polymers Polymer & Material Science substance->polymers catalysis Catalysis substance->catalysis pharma Pharmaceutical Research substance->pharma epoxy Epoxy Curing Agent polymers->epoxy pu Polyurethane Catalyst polymers->pu biodegradable Biodegradable Polymers polymers->biodegradable ligand Ligand for Metal Complexes catalysis->ligand homocoupling Copper-Catalyzed Homocoupling catalysis->homocoupling drug_delivery Drug Delivery Systems pharma->drug_delivery inhibitor Inhibitor Development pharma->inhibitor

Caption: Key application areas of this compound.

Polymer and Material Science

The primary industrial use of this compound is as a curing agent and catalyst in polymer systems.[3]

  • Epoxy Resins: It serves as a fast and efficient hardener for epoxy formulations, suitable for cold curing applications.[1] Its performance can be tailored by adjusting the parts by weight, which influences gel time and the final glass transition temperature (Tg) of the cured product.[1] It is used in adhesives, coatings, and paints.[1][3]

  • Polyurethane Systems: The tertiary amine functionality makes it an effective catalyst in the production of polyurethane foams.[1]

  • Advanced Polymers: In a research context, it is used to prepare biodegradable amphiphilic polycationic copolymers, such as PEO-b-P(CL-g-DP), which have applications in gene delivery and creating functional materials.[5][7][8][9]

Organic Synthesis and Catalysis

Its ability to act as a ligand is a cornerstone of its use in catalysis.[2]

  • Copper-Catalyzed Reactions: It is an effective ligand in copper(I)-catalyzed homocoupling of terminal alkynes to synthesize 1,4-disubstituted 1,3-diynes.[2] This showcases its utility in facilitating complex organic transformations under mild conditions.[2]

  • Schiff Base Condensation: The amine groups readily react with carbonyl compounds in Schiff base condensation reactions to create tetradentate N₃O donor ligands.[2] These ligands are valuable for forming metal complexes with unique magnetic and catalytic properties.[2]

Pharmaceutical and Biomedical Research

The compound serves as a critical building block in the development of novel therapeutic agents and delivery systems.

  • Drug Delivery: It has been used to prepare hydrophilic cationic copolymers conjugated with drugs like gemcitabine for potential use in treating pancreatic cancer.[5][7][10] Its ability to form complexes and its potential biodegradability make it a candidate for advanced drug delivery systems.[2]

  • Inhibitor Synthesis: It has been employed in the development of second-generation aminoglycoside 6′-N-acetyltransferase (AAC(6′)) inhibitors, which are relevant in combating antibiotic resistance.[5][7][9][10]

Methodologies and Experimental Frameworks

The following sections outline the conceptual workflows for key applications, emphasizing the role of this compound.

Framework for Epoxy Resin Curing

The process leverages the compound's dual functionality as a hardener and accelerator. The choice to use it is driven by the need for rapid curing, especially at ambient temperatures.

start Start: Prepare Components resin Epoxy Resin (Part A) start->resin hardener This compound (Part B) start->hardener mix Mix Part A and Part B at specified ratio resin->mix hardener->mix reaction Initiation of Curing: Primary/Secondary amines react with epoxide groups mix->reaction catalysis Catalysis: Tertiary amine group accelerates cross-linking reaction->catalysis simultaneously cure Curing Process (Ambient or Elevated Temp.) reaction->cure catalysis->cure end End: Fully Cured Thermoset Polymer cure->end

Caption: Workflow for epoxy resin curing using DMAPAPA.

Methodology:

  • Component Preparation: The epoxy resin (Part A) and this compound (Part B, the hardener) are measured according to a predetermined stoichiometric ratio. The ratio is critical as it dictates the mechanical properties and cure time of the final product.[1]

  • Mixing: Part A and Part B are thoroughly mixed to ensure a homogeneous distribution of the hardener within the resin.

  • Curing Initiation: The nucleophilic primary and secondary amine groups of the hardener attack and open the epoxide rings of the resin, initiating the polymerization and cross-linking process.

  • Catalytic Acceleration: Simultaneously, the tertiary amine function of the hardener catalyzes the reaction, significantly increasing the cure speed.[1]

  • Cross-Linking: The reaction proceeds until a rigid, three-dimensional thermoset network is formed, resulting in a fully cured material with high chemical resistance and mechanical strength.[2]

Framework for Copper-Catalyzed Alkyne Homocoupling

This protocol demonstrates the compound's role as a stabilizing ligand in organometallic catalysis. The selection of this compound is based on its ability to form a robust catalytic system with Copper(I) salts, enabling efficient synthesis under mild conditions.[2]

Methodology:

  • Catalyst System Preparation: A Copper(I) salt (e.g., CuI or CuCl) is combined with this compound (as the ligand) in a suitable solvent such as acetonitrile.[2] The ligand coordinates with the copper ion, stabilizing it and enhancing its catalytic activity.

  • Substrate Addition: The terminal alkyne substrate is introduced to the reaction mixture.

  • Homocoupling Reaction: The catalytic system facilitates the homocoupling of the terminal alkynes to form symmetric 1,4-disubstituted-1,3-diynes.[2]

  • Work-up and Purification: Following the reaction, standard organic work-up procedures (e.g., extraction, chromatography) are used to isolate and purify the desired diyne product.

Safety, Handling, and Toxicology

This compound is a hazardous substance that requires strict safety protocols. It is corrosive, harmful if swallowed or in contact with skin, and may cause allergic skin reactions.[5][11]

GHS Hazard Classification
  • Pictograms: Danger

  • Hazard Statements:

    • H302 + H312: Harmful if swallowed or in contact with skin.[5]

    • H314: Causes severe skin burns and eye damage.[5]

    • H317: May cause an allergic skin reaction.[5]

    • H411: Toxic to aquatic life with long lasting effects.

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or a full face shield.[5][11]

    • Skin Protection: Chemical-resistant gloves (e.g., PVC, neoprene) must be worn.[11] An apron and overalls are also recommended.[11] Contaminated clothing must be removed immediately.

    • Respiratory Protection: If there is a risk of overexposure, an approved respirator with a suitable filter (e.g., type ABEK) is necessary.[5]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][3] Keep containers tightly sealed.[3]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately.

Conclusion

This compound is a compound of significant scientific and industrial value, attributable to its unique trifunctional amine structure. Its roles as a rapid epoxy hardener, a versatile ligand in catalysis, and a foundational block in the synthesis of advanced polymers and pharmaceutical agents highlight its versatility. While its hazardous nature necessitates careful handling, its broad applicability ensures its continued importance in chemical innovation. This guide provides the foundational knowledge for researchers and professionals to safely and effectively utilize this compound in their work.

References

  • N,N-Dimethyldipropyltriamine DMAPAPA N'-[3-(dimethylamino)propyllpropane-1,3-diamine CAS No10563-29-8 - BDMAEE. (2025, November 8). BDMAEE. [Link]

  • This compound - Krackeler Scientific, Inc. (n.d.). Krackeler Scientific, Inc. [Link]

  • Dimethyldipropylenetriamine | C8H21N3 | CID 82728 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Synthesis of N,N-Dimethyldipropylenetriamine from dimethylamine and acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethyldipropylenetriamine

Introduction

This compound, also known by the synonym DMAPAPA, is a versatile aliphatic amine with the chemical formula (CH₃)₂N(CH₂)₃NH(CH₂)₃NH₂.[1] This compound is characterized by the presence of primary, secondary, and tertiary amine functionalities, making it a valuable intermediate and agent in numerous industrial applications.[2] It is widely utilized as a high-performance curing agent and hardener for epoxy resins, a catalyst in the production of polyurethanes, and a building block in the synthesis of biodegradable polymers and surfactants.[2][3]

The predominant industrial route for synthesizing this compound is a robust two-step process. This method begins with the cyanoethylation of dimethylamine with acrylonitrile, a type of Michael addition reaction, to form an aminonitrile intermediate. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final triamine product.[4][5] This guide provides a comprehensive examination of the chemical principles, experimental protocols, safety considerations, and applications related to this synthesis pathway, tailored for researchers and chemical development professionals.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from dimethylamine and acrylonitrile proceeds in two distinct stages: cyanoethylation followed by hydrogenation.

Step 1: Cyanoethylation (Aza-Michael Addition)

Cyanoethylation is the addition of a compound with a labile hydrogen atom to the carbon-carbon double bond of acrylonitrile.[6] In this synthesis, the process involves the sequential addition of two acrylonitrile molecules to dimethylamine.

  • First Cyanoethylation: The synthesis initiates with the reaction of dimethylamine ((CH₃)₂NH) and acrylonitrile (CH₂=CHCN). The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile molecule. This reaction, a classic example of aza-Michael addition, forms the intermediate N,N-dimethylaminopropionitrile (DMAPN).[4][7] This initial reaction is exothermic.[8]

  • Formation of the Second Intermediate: The primary amine formed after the eventual hydrogenation of the first intermediate can then react with a second molecule of acrylonitrile. However, the more direct pathway to the precursor for this compound involves the reaction of 3-(dimethylamino)propan-1-amine (itself formed from DMAPN) with another acrylonitrile molecule. For the purpose of synthesizing the target molecule, the key intermediate is N-(3-(dimethylamino)propyl)-3-aminopropionitrile, which is then hydrogenated.

While primary and secondary aliphatic amines can react with acrylonitrile without a catalyst, the reaction's efficiency and selectivity can be enhanced.[9] Both acidic and basic catalysts are employed in cyanoethylation, with the choice depending on the amine's basicity.[9] For industrial-scale synthesis, continuous processes in fixed-bed reactors are often used to manage the exothermic nature of the reaction and improve efficiency.[10][11]

Step 2: Catalytic Hydrogenation

The second stage of the synthesis involves the reduction of the nitrile group (-C≡N) of the N,N-dimethylaminopropionitrile intermediate to a primary amine (-CH₂-NH₂).

This transformation is typically achieved through catalytic hydrogenation. The intermediate is reacted with hydrogen gas under pressure in the presence of a metal catalyst. Raney-Nickel (Raney-Ni) is a commonly used catalyst for this type of nitrile reduction due to its high activity and cost-effectiveness.[10][12] The reaction is carried out in a suitable solvent, often in the presence of a base like sodium hydroxide, to achieve high conversion and selectivity.[5][11]

The overall synthesis pathway can be visualized as follows:

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation A Dimethylamine ((CH₃)₂NH) C N,N-Dimethylaminopropionitrile (DMAPN) ((CH₃)₂N(CH₂)₂CN) A->C + Acrylonitrile (Michael Addition) B Acrylonitrile (CH₂=CHCN) D DMAPN Intermediate C->D Intermediate Product E This compound ((CH₃)₂N(CH₂)₃NH(CH₂)₃NH₂) D->E + H₂ / Catalyst (e.g., Raney-Ni)

Caption: Two-step synthesis pathway for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the final product, this compound, is provided below.

PropertyValueSource(s)
CAS Number 10563-29-8[1]
Molecular Formula C₈H₂₁N₃[1]
Molecular Weight 159.27 g/mol [1]
Boiling Point 220 °C (lit.)[1][13]
Density 0.883 g/mL at 25 °C (lit.)[1][13]
Refractive Index (n20/D) 1.4630 (lit.)[1][13]
Flash Point 99 °C (210.2 °F) - closed cup
Appearance Colorless liquid[3]

Experimental Protocols

The synthesis can be performed using either a batch or a continuous process. Continuous methods are generally favored for large-scale industrial production due to their efficiency, safety, and consistency.[10][11]

Protocol 1: Batch Synthesis

This protocol describes a typical two-step batch process for laboratory or pilot-scale production.

Step 1: Synthesis of N,N-Dimethylaminopropionitrile (DMAPN)

  • Reactor Setup: Charge a temperature-controlled, stirred pressure reactor with a 35% aqueous solution of dimethylamine.[4]

  • Reactant Addition: Seal the reactor and begin vigorous stirring. Slowly feed acrylonitrile into the reactor, maintaining a temperature below 100°C to control the exothermic reaction.[8] The molar ratio of dimethylamine to acrylonitrile is typically kept high to favor the desired product.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to track the consumption of acrylonitrile. The reaction is typically complete when acrylonitrile conversion exceeds 99%.[4]

  • Work-up: Once the reaction is complete, cool the reactor. Remove excess dimethylamine and the water solvent under reduced pressure. The resulting crude DMAPN is typically of sufficient purity to be used directly in the subsequent hydrogenation step.[4]

Step 2: Hydrogenation of DMAPN

  • Catalyst Preparation: In a separate hydrogenation reactor, charge the Raney-Nickel catalyst (as a slurry) and an alkaline co-catalyst, such as an aqueous solution of sodium hydroxide.[10][14]

  • Hydrogenation: Transfer the crude DMAPN from the previous step into the hydrogenation reactor. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 3-10 MPa.[10] Heat the reactor to 70-90°C.[5][10]

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.[4]

  • Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The crude this compound is then purified by vacuum distillation to achieve a final purity of >99%.

Protocol 2: Continuous Synthesis

Continuous processes offer superior heat and mass transfer, leading to better control and higher throughput.[11][12]

G A Dimethylamine Feed C Precision Pumps A->C B Acrylonitrile Feed B->C D Fixed-Bed Reactor 1 (Cyanoethylation) C->D E Intermediate (DMAPN) Stream D->E G Fixed-Bed Reactor 2 (Hydrogenation) E->G F Hydrogen Feed F->G H Crude Product Stream G->H I Continuous Distillation H->I J Purified DMAPAPA (>99.5%) I->J

Caption: Simplified workflow for continuous synthesis of DMAPAPA.

  • Step 1 (Cyanoethylation): Dimethylamine and acrylonitrile are continuously fed via precision pumps into a fixed-bed reactor packed with a suitable catalyst or inert material.[10][11] The reaction is maintained at a controlled temperature (e.g., 30-120°C) and pressure.[10] The liquid hourly space velocity (LHSV) is optimized to ensure high conversion (>99%).[5][11]

  • Step 2 (Hydrogenation): The output stream from the first reactor, containing the DMAPN intermediate, is fed directly into a second fixed-bed reactor packed with a hydrogenation catalyst (e.g., Raney-Ni).[10] Hydrogen gas is introduced concurrently. The hydrogenation is carried out under optimized conditions (e.g., 70°C, 6 MPa).[5]

  • Purification: The continuous stream of crude product from the second reactor is directed to a continuous distillation column for purification, yielding the final product with >99.5% purity.[4]

Comparative Data of Synthesis Methods
ParameterBatch ProcessContinuous ProcessSource(s)
Reactor Type Stirred Tank ReactorFixed-Bed / Microchannel Reactor[12][14]
Heat Transfer ModerateHigh Efficiency[12]
Temperature Control Challenging for large scalePrecise[12]
Typical Yield ~93%>98%[10]
Operation Mode DiscontinuousContinuous[10][14]
Scalability LimitedHigh, suitable for large scale[10]

Safety, Handling, and Storage

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Acrylonitrile: This reactant is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and is a suspected carcinogen.[15][16] It can polymerize violently, especially when exposed to strong bases, acids, or heat.[15][17] It must be stored with an inhibitor (like MEHQ) in a cool, dry, well-ventilated area, away from ignition sources.[15][16]

  • Dimethylamine: A flammable and corrosive gas or liquid that can cause severe skin and eye burns.

  • This compound: The final product is corrosive and can cause severe skin burns and eye damage.[18] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.

Personal Protective Equipment (PPE): All handling of these chemicals should be performed in a well-ventilated fume hood. Mandatory PPE includes:

  • Chemical-resistant gloves (e.g., PVC, butyl rubber).[17][18]

  • Chemical safety goggles and a full-face shield.[18]

  • A lab coat or chemical-resistant apron and overalls.[18]

  • Appropriate respiratory protection (e.g., ABEK-type respirator filter) when handling outside of a fume hood.

Storage and Disposal: Store all chemicals in original, tightly sealed containers in a designated cool, dry area away from incompatible materials like strong acids and oxidizing agents.[18] Waste must be disposed of according to local, state, and federal regulations. Do not mix with other waste.

Key Applications

The unique structure of this compound, with its multiple amine groups, makes it highly functional in various fields.

  • Epoxy Resins: It serves as a fast and efficient curing agent and hardener, enhancing the mechanical properties and chemical resistance of epoxy formulations for adhesives, coatings, and paints.[2][3]

  • Polymer Chemistry: The compound is used as a polyurethane catalyst and can be incorporated into biodegradable polymers.[3][13]

  • Catalysis and Coordination Chemistry: It functions as an effective ligand, particularly in copper-catalyzed reactions for organic synthesis.[3]

  • Pharmaceutical and Biomedical Research: It has been used in the development of polymeric systems for gene delivery and in the synthesis of copolymers for potential cancer treatments.[1][13]

References

  • This compound - Santa Cruz Biotechnology.

  • Bruson, H. A. Cyanoethylation. Organic Reactions, 5.

  • Buy this compound | 10563-29-8 - Smolecule. (2023-08-15).

  • Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • This compound - Krackeler Scientific, Inc.

  • N N'-DIMETHYLDIPROPYLENETRIAMINE (ATOFI&) | 10563-29-8 - ChemicalBook. (2025-01-27).

  • This compound 99 10563-29-8 - Sigma-Aldrich.

  • Yttrium nitrate promoted selective cyanoethylation of amines - ProQuest.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).

  • Cyanoethylation of aromatic amines - Google Patents.

  • Odin, E.M., et al. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 4(9).

  • N-N-Dimethyldipropylene triamine (DMDPTA) | CAS No. 10563-29-8 - LEVACO.

  • Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.

  • Process for the synthesis of dmapa - Google Patents.

  • Acrylonitrile - INEOS Group.

  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.

  • Acrylonitrile - DESIGNATED SUBSTANCE - University of Windsor.

  • ACRYLONITRILE Characteristics & Handling Methods - Scribd.

  • Acrylonitrile - AnQore.

  • Meng, Q.W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1153-1158.

  • The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - BLIT Chemical. (2025-11-07).

  • Safe Storage of Acrylonitrile - Mettler Toledo.

  • Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols - Benchchem.

  • Process for the synthesis of DMAPA - Google Patents.

  • United States Patent[16]. (1982-05-19).

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously - Aidic.

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - NIH.

  • N, n-dimethyl-1,3-diaminopropane (dmapa) synthesising method - Google Patents.

Sources

N,N-Dimethyldipropylenetriamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethyldipropylenetriamine (DMAPAPA): Structure, Nomenclature, and Applications

Executive Summary

This compound, commonly referred to by the acronym DMAPAPA, is a versatile aliphatic polyamine that serves as a critical building block and functional agent across a spectrum of chemical applications.[1] With the CAS Number 10563-29-8, this compound is distinguished by a unique molecular architecture containing primary, secondary, and tertiary amine functionalities.[1] This structural arrangement imparts a high degree of reactivity and flexibility, making it an invaluable component in polymer chemistry, as a ligand in organometallic catalysis, and as a curing agent for epoxy resins.[1][2] This guide provides a comprehensive technical overview of its chemical structure, systematic IUPAC nomenclature, physicochemical properties, and key applications, with a focus on the underlying principles that govern its utility for researchers and chemical industry professionals.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure is fundamental to exploiting its chemical properties. This section deconstructs the structure of DMAPAPA and the logic behind its formal IUPAC name.

Molecular Structure

This compound is an acyclic triamine with the molecular formula C₈H₂₁N₃.[1][2][3] Its structure consists of a backbone formed by two propylene (-CH₂CH₂CH₂-) groups linked by a central secondary amine (-NH-). One terminus of the backbone is a primary amine (-NH₂) group, while the other is a tertiary dimethylamino (-N(CH₃)₂) group.[1] This combination of three different types of amine groups within a single, flexible aliphatic chain is the primary driver of its diverse reactivity and coordination capabilities.

Caption: 2D chemical structure of this compound.
IUPAC Nomenclature

The systematic IUPAC name for this compound is N'-[3-(dimethylamino)propyl]propane-1,3-diamine .[1][4] This name is derived by following a set of established rules:

  • Identify the Parent Chain: The longest carbon chain containing the principal functional group (the diamine) is identified. In this case, it is a "propane-1,3-diamine". This designates a three-carbon chain with amine groups at positions 1 and 3.

  • Number the Parent Chain: The nitrogen atoms of the parent diamine are designated as N (at position 1) and N' (at position 3).

  • Name the Substituent: The entire group attached to the N' nitrogen is treated as a single substituent. This group is a three-carbon chain (propyl) with a dimethylamino group at its third position, hence "[3-(dimethylamino)propyl]".

  • Assemble the Name: The substituent name is prefixed to the parent chain name, indicating its point of attachment (N'), resulting in the full IUPAC name.

cluster_parent Parent: propane-1,3-diamine cluster_substituent Substituent: [3-(dimethylamino)propyl] N1 N (pos 1) C1 C1 N1->C1 C2 C2 C1->C2 C3 C3 C2->C3 N_prime N' (pos 3) C3->N_prime C1_sub C1' N_prime->C1_sub Attachment Point C2_sub C2' C1_sub->C2_sub C3_sub C3' C2_sub->C3_sub N_sub N C3_sub->N_sub CH3_1 CH3_1 N_sub->CH3_1 Methyl CH3_2 CH3_2 N_sub->CH3_2 Methyl

Caption: IUPAC nomenclature logic for the molecule.

Physicochemical Properties

The physical and chemical characteristics of DMAPAPA are summarized below. This data is essential for handling, storage, and application design.[2][5] It is typically a colorless to pale yellow liquid with a distinct amine odor.[2]

PropertyValueReference(s)
CAS Number 10563-29-8[1][2][3][6]
Molecular Formula C₈H₂₁N₃[1][2][3]
Molecular Weight 159.27 g/mol [1][3][6]
Boiling Point 220 °C (lit.)[3][6][7][8]
Density 0.883 g/mL at 25 °C (lit.)[3][6][7][8]
Refractive Index n20/D 1.4630 (lit.)[3][6][7][8]
Water Solubility 1000 g/L at 25 °C[3][9]
SMILES String CN(C)CCCNCCCN[1][6][10]
InChI Key OMKZWUPRGQMQJC-UHFFFAOYSA-N[1][6][10]

Synthesis Methodology: A Protocol Deep Dive

While several synthetic routes to this compound exist, including the direct alkylation of dipropylenetriamine, a prevalent and industrially significant method involves a two-step process starting from N,N-dimethyl-1,3-propanediamine (DMAPA).[1][11] This approach is favored due to the high availability of the starting materials and the efficiency of the reactions.

Featured Protocol: Cyanoethylation and Subsequent Hydrogenation

This pathway first involves a Michael addition of acrylonitrile to the secondary amine of a precursor, followed by the reduction of the nitrile group to a primary amine.

Causality and Experimental Choice: The choice of a Michael addition is based on its high efficiency for forming carbon-nitrogen bonds with α,β-unsaturated carbonyls or nitriles.[11] The subsequent hydrogenation step is a classic and robust method for converting nitriles to primary amines, often employing a Raney Nickel catalyst due to its high activity and cost-effectiveness.

Step 1: Synthesis of N'-(2-cyanoethyl)-N,N-dimethyl-1,3-propanediamine

  • Objective: To add an acrylonitrile molecule to N,N-dimethyl-1,3-propanediamine via a Michael addition reaction.[11]

  • Materials:

    • N,N-dimethyl-1,3-propanediamine (DMAPA)

    • Acrylonitrile

    • Water or a weak acid catalyst (optional)

    • Methanol (as solvent)

  • Protocol:

    • In a temperature-controlled reaction vessel equipped with a stirrer and dropping funnel, charge N,N-dimethyl-1,3-propanediamine dissolved in methanol.

    • Slowly add acrylonitrile dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at a moderate level (e.g., 40-50 °C) using a cooling bath.

    • The reaction is typically catalyzed by a small amount of water or weak acid.[11]

    • After the addition is complete, continue stirring the mixture for several hours at the same temperature to ensure the reaction goes to completion.

    • Monitor the reaction progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material (DMAPA) is consumed.

    • Upon completion, remove the solvent under reduced pressure to yield the crude nitrile intermediate.

Step 2: Hydrogenation to this compound

  • Objective: To reduce the nitrile group of the intermediate to a primary amine.

  • Materials:

    • Crude N'-(2-cyanoethyl)-N,N-dimethyl-1,3-propanediamine

    • Raney Nickel or other suitable hydrogenation catalyst (e.g., Cobalt-based)

    • Anhydrous Ammonia (to suppress side reactions)

    • Hydrogen gas (H₂)

    • Solvent (e.g., Methanol or Tetrahydrofuran)

  • Protocol:

    • Set up a high-pressure autoclave (hydrogenator).

    • Carefully add the Raney Nickel catalyst to the reactor under a solvent slurry.

    • Add the crude nitrile intermediate dissolved in the chosen solvent to the reactor.

    • Add a molar excess of liquid anhydrous ammonia. This is a critical step to prevent the formation of secondary amine byproducts during the reduction.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar).

    • Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

    • Cool the reactor, vent the excess hydrogen, and carefully filter the reaction mixture to remove the catalyst.

    • The final product can be purified from the filtrate by fractional distillation under reduced pressure.

Caption: Experimental workflow for the two-step synthesis of DMAPAPA.

Key Applications in Research and Development

The trifunctional nature of DMAPAPA makes it a highly valuable molecule in several advanced applications.

  • Polymer Chemistry and Drug/Gene Delivery: DMAPAPA is frequently used to develop polymeric systems, particularly for biomedical applications.[3][7] It can be grafted onto polymer backbones to create biodegradable, amphiphilic polycationic copolymers.[6] These materials are investigated as non-viral vectors for the delivery of siRNA or hydrophilic drugs like gemcitabine for cancer therapy, leveraging the cationic amine groups to complex with anionic genetic material or cargo.[6][7]

  • Coordination Chemistry and Catalysis: The molecule acts as an effective tridentate N₃ donor ligand.[1] Its structural flexibility allows it to form stable complexes with various metal ions.[1] A significant application is in copper-catalyzed reactions, where a Cu(I)-DMAPAPA system serves as a robust catalyst for the homocoupling of terminal alkynes to synthesize 1,4-disubstituted-1,3-diynes, which are important motifs in organic synthesis.[1]

  • Epoxy Resin Systems: In materials science, DMAPAPA functions as a highly effective curing agent (hardener) for epoxy resins.[1][2][5] The primary and secondary amine groups react with the epoxide rings, initiating cross-linking and polymerization. This process transforms the liquid resin into a hard, thermoset plastic with enhanced mechanical strength and chemical resistance.[1][2]

Conclusion

This compound is a compound of significant industrial and academic interest, defined by its unique trifunctional amine structure. A thorough understanding of its systematic nomenclature and molecular architecture is key to appreciating its reactivity. Its utility is demonstrated in its role as a monomer for advanced drug delivery polymers, a versatile ligand in catalysis, and a robust curing agent in material science. The synthesis protocols, particularly the two-step cyanoethylation and hydrogenation route, provide a reliable pathway to this valuable chemical intermediate, enabling further innovation in a multitude of scientific fields.

References

  • Krackeler Scientific, Inc. This compound. [Link]

  • LookChem. Cas 10563-29-8,N N'-DIMETHYLDIPROPYLENETRIAMINE (ATOFI&. [Link]

  • BDMAEE. (2025, November 8). N,N-Dimethyldipropyltriamine DMAPAPA N'-[3-(dimethylamino)propyllpropane-1,3-diamine CAS No10563-29-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyldipropylenetriamine. PubChem Compound Database. [Link]

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An In-depth Technical Guide to the Safe Handling of N,N-Dimethyldipropylenetriamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for N,N-Dimethyldipropylenetriamine (DMAPAPA), tailored for researchers, scientists, and drug development professionals. Moving beyond standard safety data sheets, this document elucidates the causality behind safety protocols, ensuring a deep understanding of the risks and mitigation strategies in a laboratory setting.

Understanding the Hazard Profile of this compound

This compound (CAS No. 10563-29-8) is a versatile aliphatic amine utilized in various applications, including as a curing agent for epoxy resins and in the synthesis of polymeric systems for gene and drug delivery.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling.

The primary hazards associated with this compound are its corrosive nature, potential for causing severe skin burns and eye damage, and its classification as a skin sensitizer.[2][3] It is also harmful if swallowed or in contact with skin.[2]

Corrosive Action and Skin Sensitization: A Mechanistic View

The corrosivity of this compound stems from its alkaline nature, characteristic of amines. Upon contact with tissue, it can cause rapid destruction of cells through chemical action.[4] The presence of multiple amine groups in its structure contributes to its basicity and reactivity.

Skin sensitization is an allergic reaction that can develop after repeated exposure.[3] While the precise mechanism for this compound is not extensively documented in readily available literature, it is known to have the potential to cause allergic reactions upon contact.[5] This necessitates the use of appropriate personal protective equipment (PPE) to prevent initial and subsequent exposures.

Toxicological Data Summary

A clear understanding of the quantitative toxicological data is crucial for a comprehensive risk assessment.

Parameter Value Species Source
Oral LD50 1710 mg/kgRat[3]
Dermal LD50 1300 mg/kgRabbit[3]
Eye Irritation CorrosiveRabbit[3]

These values indicate that this compound is moderately toxic by ingestion and dermal contact.[6]

Prudent Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

The Hierarchy of Controls: A Framework for Safety

The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes control methods from most to least effective.

HierarchyOfControls elimination Elimination substitution Substitution engineering Engineering Controls administrative Administrative Controls ppe Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution may not always be feasible due to its specific chemical properties required for certain applications. Therefore, a strong emphasis is placed on engineering controls, administrative controls, and PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of vapors.[4][7]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): A Critical Barrier

The selection of appropriate PPE is crucial to prevent skin and eye contact.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[7]Protects against splashes that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., PVC).[3]Prevents skin contact, which can cause burns and sensitization.[3]
Skin and Body Protection A lab coat, apron, or protective suit.[7] Closed-toe shoes are mandatory.[7]Provides a barrier against accidental spills and splashes.
Respiratory Protection An approved respirator may be necessary if ventilation is inadequate.[3]Protects against the inhalation of harmful vapors.

Protocol for Donning and Doffing PPE:

  • Inspect PPE: Before use, visually inspect all PPE for any signs of damage.

  • Donning Sequence:

    • Put on a lab coat or apron.

    • Put on respiratory protection, if required.

    • Put on eye and face protection.

    • Wash and dry hands thoroughly before putting on gloves.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Remove the lab coat or apron.

    • Remove eye and face protection.

    • Remove respiratory protection, if worn.

    • Wash hands thoroughly with soap and water.

Storage and Incompatibility

Proper storage is essential to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

  • Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[3] Do not use or store in containers made of copper, aluminum, or their alloys.[3]

Emergency Procedures: A Plan for the Unexpected

A well-defined emergency plan is critical for responding effectively to accidents.

Spill Response

The appropriate response to a spill depends on its size and location.

SpillResponse start Spill Occurs assess Assess Spill Size and Risk start->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area Alert Others major_spill->evacuate emergency_services Call Emergency Services evacuate->emergency_services contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect and Dispose of Waste Properly contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: A decision-making workflow for spill response.

Minor Spill Cleanup Protocol:

  • Alert personnel in the immediate area.

  • Don appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Wash hands thoroughly after the cleanup is complete.

Major Spill Response:

  • Immediately evacuate the area and alert others.

  • Activate the nearest fire alarm if the spill is large or poses a significant fire risk.

  • From a safe location, call emergency services and provide them with the chemical name, location of the spill, and any other relevant information.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.

Conclusion

This compound is a valuable chemical for various research and development applications. However, its significant hazard profile necessitates a thorough understanding of its properties and strict adherence to safety protocols. By implementing the hierarchy of controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

  • 3-AMINOPROPYLDIMETHYLAMINE CAS N°: 109-55-7. (n.d.). Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

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An In-depth Technical Guide to the Applications of N,N-Dimethyldipropylenetriamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyldipropylenetriamine, also known as DMAPAPA, is a versatile aliphatic polyamine that has carved a significant niche in the field of polymer chemistry.[1][2] Its unique molecular structure, which features primary, secondary, and tertiary amine functionalities, allows it to perform multiple roles in polymerization processes.[2] This guide provides a detailed exploration of its primary applications as a catalyst in polyurethane systems and as a curing agent for epoxy resins. We will delve into the underlying chemical mechanisms, present detailed experimental protocols, and summarize the impact of this amine on final polymer properties, offering a resource for researchers and development professionals in the polymer and materials science sectors.

Introduction to this compound (DMDP)

This compound is a liquid, short-chained polyamine with a characteristic amine odor.[2][3] Its value in polymer chemistry stems from the presence of three distinct amine groups within a single molecule, each with different reactivity and function.

  • Tertiary Amine (-N(CH₃)₂): This group is non-reactive in terms of chain extension but is a potent catalytic center. Its lone pair of electrons is readily available to activate electrophilic species, making it an excellent catalyst for reactions involving isocyanates.[2][4]

  • Secondary Amine (-NH-): Possessing one active hydrogen, this group can participate in nucleophilic addition reactions, contributing to polymer chain extension and cross-linking.

  • Primary Amine (-NH₂): With two active hydrogens, this is the most reactive group for chain building and cross-linking in reactions with epoxides or isocyanates.

Property Value
Synonyms DMAPAPA, N,N-Dimethyl-N'-(3-aminopropyl)-1,3-propanediamine
CAS Number 10563-29-8[5]
Molecular Formula C₈H₂₁N₃[5]
Molecular Weight 159.27 g/mol [5]
Appearance Colorless liquid[3]
Boiling Point 220 °C
Density 0.883 g/mL at 25 °C
Table 1: Physicochemical Properties of this compound.

Application as a Catalyst in Polyurethane (PU) Foam Synthesis

In the production of polyurethane foams, tertiary amines are crucial catalysts that accelerate the polymerization process.[4][6] DMDP, through its tertiary amine group, effectively catalyzes the two fundamental reactions that must be precisely balanced to achieve a stable foam structure: the gelling reaction and the blowing reaction.[6][7]

Catalytic Mechanism

The catalytic activity of the tertiary amine in DMDP stems from its ability to act as a nucleophilic catalyst. It forms an activated complex with the highly electrophilic carbon atom of the isocyanate group (-NCO). This complexation increases the partial positive charge on the isocyanate carbon, making it more susceptible to attack by nucleophiles like the hydroxyl groups of polyols (gelling) or water (blowing).

  • Gelling Reaction (Isocyanate + Polyol): This reaction forms the urethane linkages that build the polymer backbone. The catalyst enhances the rate of this reaction, leading to an increase in viscosity and network formation.[6]

  • Blowing Reaction (Isocyanate + Water): This reaction produces an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂) gas. The CO₂ acts as the blowing agent, expanding the polymer matrix to create the foam's cellular structure.[6]

The choice and concentration of the amine catalyst are critical. An imbalanced catalysis can lead to foam defects. If the blowing reaction is too fast, the gas may escape before the polymer has sufficient strength, causing the foam to collapse.[6] Conversely, if gelling proceeds too quickly, the gas will be trapped in a rigid matrix, resulting in a dense foam with poor cell structure.[6]

PU_Catalysis cluster_activation Catalyst Activation cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate R-N=C=O (Isocyanate) Activated_Complex [R-N=C=O···NR'₃] Activated Complex Isocyanate->Activated_Complex Nucleophilic interaction DMDP R'₃N (DMDP Tertiary Amine) DMDP->Activated_Complex Polyol R''-OH (Polyol) Urethane R-NH-CO-OR'' (Urethane Linkage - Gel) Polyol->Urethane Nucleophilic attack Water H₂O (Water) Urea R-NH-CO-NH-R (Urea Linkage) Water->Urea Nucleophilic attack & decomposition Activated_Complex->Urethane Activated_Complex->Urea CO2 CO₂ Gas (Blowing Agent) Urea->CO2

Diagram 1: Catalytic role of DMDP's tertiary amine in polyurethane foam formation.
Experimental Protocol: Preparation of a Water-Blown Rigid PU Foam

This protocol describes a general procedure for synthesizing a rigid polyurethane foam. Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Isocyanates are respiratory sensitizers, and amines can be corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

  • Preparation of the Polyol Premix (Component A):

    • To a disposable plastic beaker, add a suitable polyether polyol (e.g., a sucrose/glycerin-initiated polyol, ~100 parts by weight).

    • Add a silicone-based surfactant (1.5-2.5 parts) for cell stabilization and mix thoroughly with a mechanical stirrer.

    • Add the catalyst system. This often includes a combination of amines to balance the reactions. Add this compound (0.5-1.5 parts) as a blowing catalyst. An additional gelling catalyst, such as a tin-based catalyst (e.g., stannous octoate), may be added if required.[8]

    • Add deionized water as the chemical blowing agent (2.0-4.0 parts).

    • Mix Component A at high speed for 30-60 seconds until a homogeneous, creamy emulsion is formed.

  • Reaction and Foaming:

    • To the mixed Component A, add the isocyanate component (Component B), typically polymeric MDI (pMDI), at a predetermined NCO/OH index (commonly 1.1 to 1.2).

    • Immediately begin mixing at high speed (e.g., 2000 rpm) for 5-10 seconds. The duration is critical; over-mixing can cause premature gelling.

    • Quickly pour the reacting mixture into a mold or container.

    • Observe and record the characteristic reaction times:

      • Cream Time: Time from mixing until the liquid becomes opaque and creamy.

      • Gel (or String) Time: Time until the mixture becomes tacky and forms strings when touched with a spatula.

      • Tack-Free Time: Time until the foam surface is no longer sticky.

      • Rise Time: Time until the foam stops expanding.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours. For some systems, a post-curing step in an oven (e.g., 70°C for 3 hours) may be required to complete the reaction and achieve final properties.

    • Once cured, the foam can be demolded and characterized for properties such as density, compressive strength, and cell structure (via microscopy). The completion of the reaction can be verified by FT-IR spectroscopy by monitoring the disappearance of the characteristic NCO peak at ~2270 cm⁻¹.

Application as a Curing Agent for Epoxy Resins

DMDP's primary and secondary amine groups contain active hydrogens that can react with the oxirane rings of epoxy resins.[2] This reaction opens the ring and forms a covalent bond, leading to the creation of a highly cross-linked, three-dimensional thermoset network. This process is known as curing or hardening.

Curing Mechanism

The curing of epoxy resins with aliphatic amines like DMDP is a nucleophilic addition reaction.[9]

  • The primary amine (-NH₂) first reacts with an epoxy group, forming a secondary amine and a hydroxyl group.

  • The newly formed secondary amine, as well as the original secondary amine in the DMDP molecule, can then react with another epoxy group.

  • This process continues until a rigid, cross-linked polymer network is formed. The reaction is typically exothermic.

The tertiary amine group in DMDP does not participate directly in the cross-linking but can act as an accelerator, catalyzing the reaction between the epoxy groups and the hydroxyl groups generated during the primary/secondary amine reaction.[9] This dual functionality makes DMDP a fast and efficient epoxy hardener, particularly suitable for cold curing applications.[2]

Epoxy_Curing Epoxy Epoxy Resin (with Oxirane Ring) Step1 Step 1: Primary Amine reacts with Epoxy Ring Epoxy->Step1 Step2 Step 2: Secondary Amine reacts with another Epoxy Ring Epoxy->Step2 DMDP_Primary R-NH₂ (DMDP Primary Amine) DMDP_Primary->Step1 Nucleophilic Attack DMDP_Secondary R'-NH-R'' (DMDP Secondary Amine) DMDP_Secondary->Step2 Product1 Formation of Secondary Amine & Hydroxyl Group Step1->Product1 Product1->Step2 Product2 Cross-linked Network (Cured Thermoset) Step2->Product2

Sources

N,N-Dimethyldipropylenetriamine in Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Characterization, and Catalytic Potential

Introduction: Unveiling the Potential of a Versatile Tridentate Ligand

N,N-Dimethyldipropylenetriamine (DMDPTA), a readily accessible and sterically flexible aliphatic amine, has emerged as a ligand of significant interest in the field of coordination chemistry. Its three nitrogen donor atoms—a primary amine, a secondary amine, and a tertiary amine—are strategically positioned to act as a versatile tridentate chelating agent, forming stable complexes with a wide array of transition metals. This unique structural feature, coupled with the electronic influence of the dimethylamino group, imparts distinct properties to its metal complexes, opening avenues for their application in catalysis, materials science, and as models for bioinorganic systems.

This technical guide provides a comprehensive overview of DMDPTA as a ligand, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to offer a deeper understanding of the principles governing the synthesis, characterization, and application of DMDPTA-metal complexes. The insights provided herein are grounded in established scientific literature and aim to empower researchers to harness the full potential of this intriguing ligand in their own investigations.

Ligand Profile: Synthesis, Purification, and Spectroscopic Fingerprints

A thorough understanding of the ligand itself is paramount before delving into its coordination chemistry.

Synthesis of this compound

The industrial synthesis of DMDPTA is typically achieved through a two-step process commencing with the Michael addition of dimethylamine to acrylonitrile. This reaction yields N,N-dimethylaminopropionitrile, which is subsequently hydrogenated to afford the final product.

Reaction Scheme:

Synthesis Acrylonitrile Acrylonitrile Intermediate N,N-Dimethylaminopropionitrile Acrylonitrile->Intermediate + (CH₃)₂NH Dimethylamine Dimethylamine DMDPTA This compound Intermediate->DMDPTA + H₂ Hydrogen H₂/Catalyst

Caption: Synthesis of this compound.

Purification Methodologies

Commercial DMDPTA may contain impurities that can interfere with coordination studies. Fractional distillation is the primary method for purification. For applications requiring exceptionally high purity, chemical treatment to remove specific impurities, such as residual diamines, may be necessary.

Spectroscopic Characterization of the Free Ligand

Understanding the spectroscopic signature of the free ligand is crucial for identifying coordination-induced shifts.

Technique Key Features and Expected Chemical Shifts/Bands
¹H NMR Complex multiplet patterns are expected for the propylene chain protons. The methyl protons of the N(CH₃)₂ group will appear as a distinct singlet. The chemical shifts of the N-H protons can be broad and their position is solvent-dependent.
¹³C NMR Distinct signals for the methyl carbons and the different methylene carbons of the propylene chains will be observed.
FT-IR Characteristic N-H stretching vibrations for the primary and secondary amines will be present in the 3300-3500 cm⁻¹ region. C-H stretching and bending vibrations will also be prominent.

Coordination Chemistry: The Art of Complex Formation

The true utility of DMDPTA lies in its ability to form stable and structurally diverse coordination complexes. As a tridentate ligand, it typically coordinates to a metal center in a facial (fac) or meridional (mer) fashion, influencing the overall geometry of the complex.

CoordinationModes cluster_fac Facial (fac) Coordination cluster_mer Meridional (mer) Coordination N1_fac N N2_fac N N3_fac N M_fac M M_fac->N1_fac M_fac->N2_fac M_fac->N3_fac N1_mer N N2_mer N N3_mer N M_mer M M_mer->N1_mer M_mer->N2_mer M_mer->N3_mer

Caption: Facial and Meridional coordination modes of DMDPTA.

Synthesis of DMDPTA-Metal Complexes: A Practical Protocol

The synthesis of DMDPTA-metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the final product.

Experimental Protocol: Synthesis of a Dichloro(this compound)copper(II) Complex, [Cu(DMDPTA)Cl₂]

This protocol provides a representative procedure for the synthesis of a common DMDPTA-copper(II) complex.

Materials:

  • This compound (DMDPTA), purified

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute ethanol

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution Preparation: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimum amount of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Complexation: Slowly add the copper(II) chloride solution to the stirred DMDPTA solution at room temperature. A color change should be observed, indicating complex formation.

  • Precipitation and Isolation: Continue stirring the reaction mixture for 1-2 hours. The product may precipitate out of solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Washing and Drying: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol and then with diethyl ether to facilitate drying. Dry the complex in a desiccator over a suitable drying agent.

Expected Outcome: A colored, crystalline solid. The yield should be recorded.

Characterization of DMDPTA-Metal Complexes: A Multi-technique Approach

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized complexes.

Technique Information Gained and Expected Observations
FT-IR Spectroscopy Shifts in the N-H stretching frequencies upon coordination provide evidence of metal-ligand bond formation. New bands in the low-frequency region (typically < 500 cm⁻¹) can be attributed to metal-nitrogen stretching vibrations.
UV-Vis Spectroscopy The d-d electronic transitions of the metal center will give rise to absorption bands in the visible region, providing information about the coordination geometry.
Elemental Analysis Confirms the empirical formula of the complex by determining the percentage composition of C, H, and N.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[1]

Catalytic Applications: Harnessing the Reactivity of DMDPTA-Metal Complexes

The unique electronic and steric environment created by the DMDPTA ligand can endow its metal complexes with significant catalytic activity.

Oxidation Catalysis

Copper complexes of polyamines have shown promise as catalysts for various oxidation reactions.[2][3][4] DMDPTA-copper complexes, in particular, are of interest for the oxidation of phenols and related substrates, mimicking the activity of catechol oxidase.[2][5] The catalytic cycle often involves the coordination of the substrate to the copper center, followed by electron transfer and subsequent product formation.

CatalyticCycle Catalyst [Cu(DMDPTA)]²⁺ Intermediate [Cu(DMDPTA)(Substrate)]²⁺ Catalyst->Intermediate + Substrate Substrate Substrate (e.g., Catechol) ReducedCatalyst [Cu(DMDPTA)]⁺ Intermediate->ReducedCatalyst - Product Product Product (e.g., Quinone) ReducedCatalyst->Catalyst + Oxidant Oxidant Oxidant (e.g., O₂)

Caption: A simplified catalytic cycle for oxidation reactions.

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, are well-known catalysts for olefin polymerization.[6][7] The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity, polymer molecular weight, and branching. While specific examples with DMDPTA are still emerging, the structural similarities to other effective polyamine ligands suggest its potential in this area. The mechanism typically involves the coordination of the olefin to the metal center, followed by insertion into the metal-alkyl bond.

Future Directions and Conclusion

The coordination chemistry of this compound is a field ripe for exploration. While this guide has outlined the fundamental aspects of its synthesis, coordination behavior, and potential applications, numerous avenues for future research remain. The synthesis and characterization of complexes with a wider range of metals, the exploration of their catalytic activity in novel transformations, and the investigation of their potential in materials science and medicinal chemistry are all promising areas of inquiry.

References

  • Characterization and biological activities of two copper(II) complexes with dipropylenetriamine and diamine as ligands. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 225-230.
  • Catechol oxidation in the presence of copper complexes formed with L 1. (n.d.).
  • Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments.
  • Screening of Cu and Mn complexes as catalysts for phenol oxidation at... (n.d.).
  • An Interesting Conversion Route of Mononuclear Zinc Complex to Zinc Mixed Carboxylate Coordination Polymer. (2023). Molecules, 28(5), 2189.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (n.d.). New Journal of Chemistry.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (n.d.). Accounts of Chemical Research.
  • Characterization and biological activities of two copper(II) complexes with dipropylenetriamine and diamine as ligands. (2014). An-Najah Staff Website.
  • Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (n.d.).
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  • Synthesis, Structural Characterization and Electrochemical Property of a Dinuclear Cu (II)
  • Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. (n.d.).
  • Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. (n.d.). MDPI.
  • A novel μ3-CO3 bridged linear polymeric Cu-complex ([Cu3(DMAP)8(μ3-CO3)2]I2)n·xH2O: synthesis, characterization and catalytic applications in the synthesis of phenoxypyrimidines and arylthiopyrimidines via C–O and C–S cross-coupling reactions. (n.d.). RSC Advances.
  • (PDF) Nickel and Palladium Catalyzed Olefin Polymerization. (n.d.).
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  • Tandem Catalysts for Olefin Polymerization. (n.d.).
  • Complexes of Zinc(II)- and Copper(II) Perchlorates with Nicotinamide: Synthesis, Structure, Cytotoxicity. (2022).
  • Synthesis, Spectroscopic and Biological Activity Studies of Zinc(II) Complexes of N1,N'4-bis((1E,2E)-2-(hydroxyimino)-1-(4-R)-phenylethylidene)terephthalohydrazide Schiff Base. (n.d.). Oriental Journal of Chemistry.
  • (PDF) Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu( N, N-diethyl-1,2-ethanediamine)(?? 1,5-dca)(dca)]} n complex. (n.d.).
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An In-Depth Technical Guide to N,N-Dimethyldipropylenetriamine: Properties, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Dimethyldipropylenetriamine (DMAPA), a versatile aliphatic amine with significant applications across various scientific and industrial fields. This document moves beyond a simple data sheet to offer in-depth insights into its chemical behavior, practical applications, and the analytical methodologies crucial for its characterization and quality control.

Introduction: Unveiling a Multifunctional Amine

This compound, also known as DMAPA, is a linear polyamine featuring primary, secondary, and tertiary amine functionalities within its structure.[1][2] This unique combination of reactive sites makes it a highly versatile molecule, enabling its participation in a wide array of chemical reactions.[3] Its applications span from polymer chemistry, where it acts as a curing agent and catalyst, to more specialized roles in organic synthesis and the development of advanced drug delivery systems.[4][5] Understanding the interplay of its physical and chemical properties is paramount for harnessing its full potential in research and development.

Core Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical characteristics. These properties dictate its behavior in different chemical environments and processing conditions.

Physical Characteristics

This compound is a colorless to slightly yellow liquid with a characteristic amine odor.[3] Key physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₂₁N₃[6]
Molecular Weight 159.27 g/mol [6]
CAS Number 10563-29-8[5][7]
Appearance Colorless to slightly yellow liquid[3]
Odor Amine-like[8]
Boiling Point 220-231 °C[4][5][7]
Density 0.883 g/mL at 25 °C[4][5][7]
Refractive Index (n20/D) 1.4630[4][5]
Flash Point 99 °C (210.2 °F) - closed cup
Solubility Miscible with water[3]
Chemical Identity and Structure

The structural formula of this compound is crucial to understanding its reactivity.

Caption: Chemical structure of this compound.

The presence of primary (-NH₂), secondary (-NH-), and tertiary (-N(CH₃)₂) amine groups within a flexible aliphatic chain underpins its diverse chemical behavior.

Reactivity and Chemical Behavior
  • Basicity: As an amine, this compound is a basic compound and will react exothermically with acids.

  • Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents, and contact may result in a vigorous reaction.[9]

  • Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage.[9][10]

  • Role as a Ligand: The multiple nitrogen atoms with lone pairs of electrons allow it to act as a chelating ligand, forming stable complexes with various metal ions. This property is exploited in catalysis and the development of functional materials.[3]

Key Applications in Science and Industry

The unique trifunctional amine structure of this compound makes it a valuable component in several advanced applications.

Epoxy Resin Curing Agent

This compound serves as a hardener and crosslinker for epoxy resins.[2] The primary and secondary amine groups directly participate in the curing reaction through nucleophilic addition to the epoxide ring. This process leads to the formation of a rigid, cross-linked polymer network. The tertiary amine group does not directly react with the epoxy ring but acts as a catalyst, accelerating the curing process.[2]

Epoxy_Curing cluster_reactants Reactants cluster_curing Curing Process cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Reaction Nucleophilic Attack (Ring Opening) Epoxy->Reaction DMAPA This compound (Primary & Secondary Amines) DMAPA->Reaction Cured_Resin Cross-linked Polymer Network Reaction->Cured_Resin Formation of 3D Network

Caption: Epoxy curing mechanism with this compound.

Polyurethane Catalyst

In the formation of polyurethanes, this compound functions as a catalyst.[11][12] The tertiary amine group is particularly effective in accelerating the reaction between isocyanates and polyols (the "gelling" reaction) and the reaction between isocyanates and water (the "blowing" reaction in foam production).[13][14] The catalytic mechanism involves the tertiary amine activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol.[13]

PU_Catalysis Isocyanate Isocyanate (-NCO) Urethane Polyurethane (-NH-COO-) Isocyanate->Urethane Polyol Polyol (-OH) Polyol->Urethane DMAPA This compound (Tertiary Amine Catalyst) DMAPA->Isocyanate activates

Caption: Catalytic role in polyurethane formation.

Organic Synthesis and Coordination Chemistry

The versatile reactivity of this compound makes it a useful building block in organic synthesis. It can be used to prepare more complex molecules and as a ligand in coordination chemistry to facilitate various catalytic transformations.[3] For instance, it has been used in copper-catalyzed reactions for the homocoupling of terminal alkynes.[3]

Drug Delivery Systems

In the field of drug development, this compound has been investigated for its potential use in creating polymeric systems for gene and drug delivery.[5] Its ability to be incorporated into biodegradable and amphiphilic copolymers allows for the formation of nanocarriers that can encapsulate and deliver therapeutic agents.[15][16]

Safety, Handling, and Storage

As a corrosive and hazardous substance, proper safety precautions are essential when working with this compound.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a face shield.[9] A lab coat or chemical-resistant apron is also recommended.[17] In environments with potential for vapor inhalation, respiratory protection should be used.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17][18] Avoid contact with skin, eyes, and clothing.[9] Do not store near acids or strong oxidizing agents.[9]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[18][19] Keep away from heat, sparks, and open flames.[8]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[20][21][22]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[23][24]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[20][22]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[9][10]

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for quality control and for understanding its behavior in various applications.

Determination of Amine Value by Potentiometric Titration

This protocol is adapted from standard methods for determining the amine value of polyamines.

Objective: To determine the total amine value of this compound, which is a measure of its total basicity.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Potentiometric titrator with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Beakers, burette, and pipettes

Procedure:

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 150 mL beaker.

  • Add 50 mL of glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with standardized 0.1 N perchloric acid. Record the titrant volume and the corresponding mV or pH readings.

  • Continue the titration past the equivalence point to ensure a complete titration curve is obtained.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation:

Amine Value (mg KOH/g) = (V - B) * N * 56.1 / W

Where:

  • V = Volume of perchloric acid titrant used for the sample (mL)

  • B = Volume of perchloric acid titrant used for the blank (mL)

  • N = Normality of the perchloric acid titrant

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

Spectroscopic Analysis

5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups.

  • N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ is expected due to the stretching vibrations of the primary and secondary amine groups.

  • C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region will be present due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • N-H Bending: A peak in the range of 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration of the primary amine.

  • C-N Stretching: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹, will correspond to the C-N stretching vibrations.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure.

  • N(CH₃)₂: A singlet peak will appear for the six protons of the two methyl groups attached to the tertiary nitrogen.

  • -CH₂- groups: A series of multiplets will be observed for the methylene protons of the propylene chains. The chemical shifts of these protons will be influenced by the adjacent nitrogen atoms.

  • -NH- and -NH₂: The chemical shifts of the protons on the primary and secondary amines can vary and may appear as broad signals. Their integration would correspond to one and two protons, respectively.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[25][26] The chemical shifts will be influenced by the electronegativity of the attached nitrogen atoms. Carbons closer to nitrogen atoms will be deshielded and appear at a higher chemical shift.[25][26][27]

Conclusion

This compound is a highly versatile and reactive chemical with a broad range of applications driven by its unique trifunctional amine structure. A thorough understanding of its physical and chemical properties, coupled with appropriate analytical techniques for its characterization, is essential for its effective and safe utilization in research, development, and industrial processes. This guide has provided a comprehensive overview to support scientists and professionals in leveraging the full potential of this important molecule.

References

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  • ResearchGate. (n.d.). NMR spectra of polyamines.1H spectra of polyamines (putrescine,.... Retrieved from [Link]

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  • High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

  • Justrite. (2018, January 30). How to Store Corrosive Chemicals in Laboratories Safely. Retrieved from [Link]

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  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.
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  • MDPI. (n.d.). Nanoparticle-Mediated Targeted Drug Delivery Systems. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of N,N-Dimethyldipropylenetriamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Physicochemical Properties of N,N-Dimethyldipropylenetriamine

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its solubility behavior.

PropertyValueReference
Chemical Formula C₈H₂₁N₃
Molecular Weight 159.27 g/mol [3]
Appearance Colorless liquid[4]
Density 0.883 g/mL at 25 °C
Boiling Point 220 °C
Water Solubility Miscible (1000 g/L at 25 °C)[5]

The molecular structure of this compound is key to its solubility. It possesses a flexible aliphatic backbone and, critically, three nitrogen atoms: one primary, one secondary, and one tertiary amine. This combination of features allows the molecule to act as both a hydrogen bond donor (via the primary and secondary amines) and a hydrogen bond acceptor (at all three nitrogen atoms).[6] This capacity for hydrogen bonding, coupled with its overall polarity, dictates its interactions with various organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent.[7] This principle is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the following intermolecular interactions are of primary importance:

  • Hydrogen Bonding: As mentioned, the presence of N-H bonds allows for strong hydrogen bonding with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., ketones, ethers).

  • Dipole-Dipole Interactions: The polar nature of the amine groups results in a net molecular dipole, leading to favorable interactions with other polar solvent molecules.

  • London Dispersion Forces: These weak, temporary forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Qualitative Solubility Prediction in Common Organic Solvents

Based on these principles, we can predict the qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh / MiscibleStrong hydrogen bonding is possible between the amine's N-H and N atoms and the solvent's O-H group.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)High / MiscibleThe amine can act as a hydrogen bond donor to the solvent's oxygen or nitrogen atoms. Strong dipole-dipole interactions also contribute.
Nonpolar Hexane, Toluene, Carbon TetrachlorideLow to ModerateThe primary intermolecular forces are the weaker London dispersion forces. The significant polarity mismatch between the amine and these solvents limits solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.

It is important to note that as the alkyl chain length of an aliphatic amine increases, its hydrophobic character becomes more pronounced, which can decrease its solubility in highly polar solvents and increase its solubility in nonpolar solvents.[8]

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[9] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible.[10] While the specific HSP values for this compound are not readily published, they can be experimentally determined. This involves testing the solubility of the amine in a range of solvents with known HSPs and identifying the "sphere" of good solvents in Hansen space.[11]

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is the most reliable method to ascertain the solubility of this compound in specific organic solvents. A widely accepted and robust technique is the gravimetric method.

Gravimetric Method for Solubility Determination

This protocol provides a step-by-step guide to quantitatively measure the solubility of this compound.

Objective: To determine the mass of this compound that dissolves in a given volume of an organic solvent at a specified temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Sealed vials

  • Volumetric flasks

  • Syringe and syringe filters (compatible with the solvent)

  • Drying oven or rotary evaporator

Experimental Workflow:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess DMDPDTA to a known volume of solvent in a sealed vial. prep2 Equilibrate at a constant temperature with agitation for 24-48 hours. prep1->prep2 samp1 Allow undissolved solute to settle. prep2->samp1 samp2 Withdraw a known volume of the clear supernatant. samp1->samp2 samp3 Filter the sample to remove any suspended particles. samp2->samp3 analysis1 Dispense the filtered solution into a pre-weighed flask. samp3->analysis1 analysis2 Evaporate the solvent under controlled conditions. analysis1->analysis2 analysis3 Dry the residue to a constant weight. analysis2->analysis3 analysis4 Reweigh the flask to determine the mass of dissolved DMDPDTA. analysis3->analysis4 calc1 Calculate solubility (e.g., in g/100 mL). analysis4->calc1

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial that can be securely sealed. The presence of undissolved amine is crucial to ensure saturation.

    • Place the sealed vial in a temperature-controlled environment (e.g., a shaker or water bath) and agitate for an extended period (24-48 hours is recommended) to ensure that equilibrium is reached.

  • Sampling:

    • Once equilibrium is established, cease agitation and allow the solution to stand at the constant temperature until the excess, undissolved amine has settled, leaving a clear supernatant.

    • Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette or syringe.

    • Filter the collected sample through a syringe filter that is compatible with the solvent to remove any microscopic, undissolved particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry flask.

    • Carefully evaporate the solvent. This can be achieved in a fume hood with a gentle stream of nitrogen or, more efficiently, using a rotary evaporator.

    • Once the solvent is removed, dry the flask containing the this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

    • Allow the flask to cool to room temperature in a desiccator before reweighing it on the analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the flask minus its initial tare weight.

    • Solubility can then be expressed in various units, such as grams per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of dissolved amine (g) / Volume of solvent sampled (mL)) * 100

Applications and Implications of Solubility

The solubility of this compound is a critical parameter in its various applications:

  • Epoxy Resin Systems: As a curing agent, it must be soluble in the epoxy resin and any diluents or modifiers used in the formulation to ensure a homogeneous mixture and uniform cure.[1]

  • Polyurethane Production: When used as a catalyst, its solubility in the polyol and isocyanate components is necessary for achieving a consistent reaction rate and producing a polymer with the desired properties.

  • Pharmaceutical and Agrochemical Synthesis: In its role as a chemical intermediate, its solubility dictates the choice of reaction solvent, which can impact reaction kinetics, yield, and purification processes.[12]

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in a wide range of organic solvents is currently lacking, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The presence of multiple amine functional groups suggests high solubility in polar protic and aprotic solvents, with decreasing solubility in nonpolar media. For applications requiring precise quantitative data, the gravimetric method detailed in this guide provides a reliable and accurate means of experimental determination. A thorough understanding and characterization of the solubility of this compound are indispensable for the effective formulation and application of this versatile chemical.

References

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

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  • Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

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  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Valuates Reports. (n.d.). N N Dimethyldipropylene Triamine DMAPAPA Global Market Share and Ranking Overall Sales and Demand Forecast 2024 2030. Retrieved from [Link]

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  • ChemBK. (2024, April 9). N,N-Dimethyldipropyltriamine. Retrieved from [Link]

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Methodological & Application

Experimental protocol for polyurethane foam synthesis using N,N-Dimethyldipropylenetriamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Polyurethane Foam Utilizing N,N-Dimethyldipropylenetriamine as a Tertiary Amine Catalyst

Abstract

Polyurethane (PU) foams are a versatile class of polymers with wide-ranging applications in insulation, furniture, and automotive components. The synthesis of these materials is a carefully orchestrated process involving the reaction of polyols and isocyanates, guided by catalysts and other additives. This document provides a detailed experimental protocol for the laboratory-scale synthesis of flexible polyurethane foam, specifically focusing on the use of this compound (DMDPTA) as a tertiary amine catalyst. We will delve into the underlying chemical principles, provide a step-by-step synthesis procedure, outline critical safety precautions, and present a framework for characterizing the resulting foam. This guide is intended for researchers and scientists in materials science and polymer chemistry.

Scientific Foundation: The Chemistry of Polyurethane Foam

The formation of polyurethane foam is driven by two primary, simultaneous reactions: the gelling reaction and the blowing reaction[1][2]. The careful balance of these reactions, controlled by the catalyst, is paramount to achieving a stable foam with desired properties[1][3].

  • Gelling Reaction: This is the fundamental polymerization step where a polyol (a compound with multiple hydroxyl groups, -OH) reacts with an isocyanate (a compound with multiple isocyanate groups, -NCO) to form the urethane linkages that constitute the polymer backbone[1][4].

  • Blowing Reaction: When water is used as the blowing agent, it reacts with the isocyanate groups to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide (CO₂) gas[5][6][7]. This CO₂ gas is responsible for the expansion of the polymer matrix, creating the cellular structure of the foam[5][6]. The amine byproduct can further react with isocyanates to form urea linkages, contributing to the foam's rigidity[5].

The Catalytic Role of this compound (DMDPTA)

Catalysts are essential for controlling the reaction rates to achieve practical processing times. Tertiary amines, such as this compound (DMDPTA), are widely used catalysts in polyurethane foam production[8][9]. DMDPTA is a polyamine that contains primary, secondary, and tertiary amine functionalities, making it effective for catalyzing the complex reactions in PU synthesis[10].

The catalytic mechanism involves the lone pair of electrons on the tertiary nitrogen atom of DMDPTA forming a temporary complex with the electrophilic carbon of the isocyanate group. This complexation polarizes the isocyanate, making it significantly more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) or by water (blowing)[11][12]. The catalytic activity is influenced by the basicity and steric hindrance of the amine; higher basicity and lower steric hindrance generally lead to higher activity[6][13]. DMDPTA's structure allows it to effectively catalyze both key reactions, influencing the final properties of the foam[10].

graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Catalytic mechanism of polyurethane formation.


Health and Safety Precautions

This protocol must be performed in a well-ventilated fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.

  • Isocyanates (TDI, MDI): These compounds are potent respiratory and skin sensitizers. Inhalation of vapors can cause severe irritation and allergic reactions. Avoid all direct contact[9].

  • This compound (DMDPTA): This substance is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin[14][15]. Handle with extreme care and immediately clean any spills.

  • Exothermic Reaction: The polymerization process is exothermic and can generate significant heat. Avoid large-scale reactions without proper heat dissipation measures.

Refer to the Safety Data Sheets (SDS) for all chemicals before beginning the experiment[14][16].

Materials and Equipment

Chemicals & Reagents
  • Polyol: Polyether polyol (e.g., Voranol™ or similar, hydroxyl number 45-55 mg KOH/g)

  • Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)[9]

  • Catalyst: this compound (DMDPTA), 99%[15][17]

  • Blowing Agent: Deionized water[4]

  • Surfactant: Silicone-based surfactant (e.g., Dabco® DC series or similar)

  • Cleaning Solvent: Acetone or Isopropanol

Equipment
  • Top-pan analytical balance (± 0.01 g)

  • High-speed mechanical stirrer (2000-3000 rpm) with impeller attachment

  • Disposable paper or plastic cups (250-500 mL)

  • Wooden tongue depressors or disposable spatulas

  • Stopwatch

  • Open-top mold for free-rise foam (e.g., cardboard box or beaker)

  • Fume hood

Experimental Formulation

The properties of the final foam are highly dependent on the formulation. The following table provides a representative formulation for a flexible polyurethane foam. The quantities are given in parts per hundred parts of polyol (pphp).

ComponentAbbreviationParts per Hundred Polyol (pphp)Function
Polyether Polyol-100.0Polymer backbone
Deionized Water-3.0 - 4.5Chemical Blowing Agent
Silicone Surfactant-1.0 - 2.0Stabilizes foam cells, prevents collapse
This compoundDMDPTA0.1 - 2.0Gelling and Blowing Catalyst[9]
Toluene Diisocyanate (80/20)TDIIsocyanate Index: 105-110Cross-linking agent, forms urethane linkage

Note on Isocyanate Index: The Isocyanate Index is the ratio of isocyanate equivalents to active hydrogen equivalents (from polyol and water), multiplied by 100[18]. An index of 105-110 is common for flexible foams. The exact mass of TDI required must be calculated based on the equivalent weights of the specific polyol and isocyanate used.

Step-by-Step Synthesis Protocol

This procedure is commonly known as the "one-shot" or "cup foaming" method[19][20].

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}

Workflow for polyurethane foam synthesis.


  • Preparation of Component A (Polyol Mixture):

    • Place a 250 mL disposable cup on the analytical balance and tare.

    • Accurately weigh the required amount of polyether polyol into the cup.

    • Add the calculated amounts of deionized water, silicone surfactant, and this compound (DMDPTA) to the polyol.

    • Gently mix these components with a tongue depressor until a homogeneous mixture is obtained.

  • Preparation of Component B (Isocyanate):

    • In a separate disposable cup, carefully weigh the required amount of TDI.

  • Reaction Initiation and Mixing:

    • Ensure the stopwatch is ready.

    • Pour Component B (TDI) into Component A (polyol mixture) all at once.

    • Immediately begin mixing with the high-speed mechanical stirrer at ~2500 rpm and start the stopwatch simultaneously[4].

    • Mix vigorously for 5 to 10 seconds . Proper mixing is critical for a uniform cell structure. Over-mixing can lead to premature gelling and foam collapse.

  • Foam Expansion and Observation:

    • Quickly pour the reacting liquid into the center of the open-top mold and allow it to expand freely.

    • Observe and record the characteristic reaction times[19]:

      • Cream Time: The time from the start of mixing until the liquid becomes opaque and creamy.

      • Gel Time: The time at which touching the foam with a spatula results in the formation of a sticky, stringy polymer.

      • Rise Time: The time until the foam reaches its maximum height and expansion ceases.

  • Curing:

    • Allow the foam block to cure in the fume hood at ambient temperature for at least 24 hours to ensure the reaction is complete and the foam develops its final physical properties[19]. Some protocols may involve a post-curing step in an oven at a slightly elevated temperature (e.g., 50°C for 4 hours)[21].

Foam Characterization

Once cured, the foam can be characterized to assess its properties.

  • Apparent Density: Cut a regularly shaped piece of foam (e.g., a cube) from the core of the block. Measure its dimensions to calculate the volume and weigh it to determine its mass. Density is calculated as mass/volume[19].

  • Cell Structure: The cell size and uniformity can be visually inspected or analyzed more closely using microscopy. An open-cell versus closed-cell structure determines many of the foam's properties.

References

  • Current time information in McPherson County, US. (n.d.). Google.
  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Vertex AI Search.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Introduction to Polyurethane Chemistry. (2021, May 19). ACS Publications - American Chemical Society.
  • Preparation and Modification of Flexible Polyurethane Foam for Effective Flame Resistance and Sound Absorption. (n.d.). Materiale Plastice.
  • The Science Behind Amine Catalysts in Polyurethane Foam: A Deep Dive. (2025, October 6). Vertex AI Search.
  • Reaction principle of tertiary amine catalyst. (2022, May 25). Knowledge.
  • Mechanism of Foaming in Polyurethane Foam Sealant. (2025, August 4). Bolg.
  • Tertiary amines - Catalyst. (n.d.). Capítulo 2.
  • The chemistry of polyurethanes. (n.d.). Lawrence Industries.
  • Synthesis and Characterization of Flexible and Rigid Polyurethane Foam. (n.d.). Asian Online Journals.
  • Polyurethane Catalysts | Amines | Metal Carboxylates | Request Quote or Samples. (n.d.). TRiiSO.
  • Exploring Formulation Variables: A Comprehensive Analysis of the Impact on 32 kg/m Flexible Polyurethane Foam. (n.d.). AWS.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • Overview of Polyurethane Catalysts. (n.d.). BASF.
  • Why Do Some Flexible PU Foams Collapse? the Balancing Act of Foaming and Gelling Reactions. (2025, September 1). Sabtech Machine.
  • This compound 99 10563-29-8. (n.d.). Sigma-Aldrich.
  • N-N-Dimethyldipropylene triamine (DMDPTA) | CAS No. 10563-29-8. (n.d.).
  • THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. (n.d.). OSTI.GOV.
  • Synthesis and Characterization of Flexible and Rigid Polyurethane Foam. (2025, August 6). ResearchGate.
  • investigating the impact of polyurethane catalyst dmdee on foam processing parameters. (2025, June 5). Vertex AI Search.
  • This compound. (n.d.). Krackeler Scientific, Inc.
  • Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams. (n.d.). MDPI.
  • PROCESS FOR PRODUCING FLEXIBLE POLYURETHANE FOAM. (2011, July 8). European Patent Office - EP 2591031 B1 - Googleapis.com.

Sources

Application Notes and Protocols for N,N-Dimethyldipropylenetriamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Amine for Advanced Epoxy Formulations

N,N-Dimethyldipropylenetriamine (DMDPTA), a versatile aliphatic amine, serves as a highly effective curing agent, or hardener, for epoxy resin systems. Its unique molecular structure, which incorporates primary, secondary, and tertiary amine functionalities, imparts a dual-action capability: it not only participates directly in the cross-linking reaction through its active amine hydrogens but also catalytically accelerates the curing process.[1] This characteristic makes DMDPTA a valuable tool for researchers and professionals in materials science and drug development, enabling precise control over curing kinetics and the final thermomechanical properties of the cured epoxy matrix.[1] Applications for epoxy resins cured with this agent are diverse, ranging from high-performance adhesives and coatings to advanced composite materials.[1]

This document provides a comprehensive guide to the principles and practices of using this compound as an epoxy curing agent. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this system. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships between formulation variables and material outcomes.

Safety First: Handling this compound

This compound is a corrosive and hazardous substance that requires careful handling to ensure personnel safety.[2] It can cause severe skin burns, eye damage, and may lead to sensitization upon skin contact.[2] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shields, and a lab coat. In environments with a risk of vapor exposure, an approved respirator is necessary.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

  • Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

Before commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound for a complete overview of its hazards and handling procedures.[2][3]

The Curing Mechanism: A Symphony of Reactions

The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction.[4] The active hydrogen atoms on the primary and secondary amines of this compound attack the electrophilic carbon atoms of the epoxy rings, leading to the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond.[4][5] This process continues, building a cross-linked, three-dimensional polymer network.[4][5]

The tertiary amine present in the this compound molecule acts as a catalyst, accelerating the curing reaction. This catalytic action allows for a faster cure at ambient temperatures compared to other aliphatic amines.[1]

curing_mechanism cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Nucleophilic_Attack Nucleophilic Attack (Primary/Secondary Amines on Epoxy Ring) Epoxy_Resin->Nucleophilic_Attack DMDPTA This compound (Curing Agent) DMDPTA->Nucleophilic_Attack Catalysis Catalytic Acceleration (Tertiary Amine) DMDPTA->Catalysis accelerates Ring_Opening Ring Opening & Formation of Hydroxyl Group Nucleophilic_Attack->Ring_Opening Cross_Linking Cross-Linking & Network Formation Ring_Opening->Cross_Linking Cured_Epoxy Cured Epoxy Resin (Thermoset Polymer) Cross_Linking->Cured_Epoxy Catalysis->Nucleophilic_Attack

Caption: Simplified reaction pathway for epoxy curing with this compound.

Stoichiometry and Formulation: The Key to Performance

Achieving optimal properties in the cured epoxy resin is critically dependent on the correct stoichiometric ratio of the epoxy resin to the curing agent.[6] This is typically determined based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.[7]

Calculating the Amine Hydrogen Equivalent Weight (AHEW) of this compound:

The AHEW is the molecular weight of the amine divided by the number of active amine hydrogens.

  • Molecular Formula of this compound: C₈H₂₁N₃

  • Molecular Weight: 159.27 g/mol

  • Number of Active Hydrogens: There are three active hydrogens (one on the secondary amine and two on the primary amine).

  • AHEW = 159.27 g/mol / 3 = 53.09 g/eq

Calculating the Parts per Hundred Resin (phr) of Curing Agent:

The phr is the amount of curing agent in grams required to cure 100 grams of epoxy resin. The formula is:

phr = (AHEW x 100) / EEW [8]

For example, for an epoxy resin with an EEW of 190 g/eq (a common value for Bisphenol A diglycidyl ether, DGEBA), the required amount of this compound would be:

phr = (53.09 x 100) / 190 = 27.94 phr

This means that for every 100 grams of this epoxy resin, 27.94 grams of this compound are needed for a stoichiometric cure. It is important to note that the EEW of the specific epoxy resin being used should be obtained from the manufacturer's technical data sheet for accurate calculations.[6]

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of epoxy resins cured with this compound.

Protocol 1: Preparation of a Cured Epoxy Resin Sample

This protocol details the steps for mixing the epoxy resin and curing agent and casting a sample for subsequent characterization.

Materials and Equipment:

  • Epoxy resin (e.g., DGEBA with a known EEW)

  • This compound

  • Disposable mixing cups and stirring rods

  • Silicone mold

  • Vacuum desiccator

  • Analytical balance

  • Oven

Procedure:

  • Calculate the required amounts: Based on the EEW of the epoxy resin and the AHEW of this compound, calculate the precise mass of each component needed for the desired sample size.

  • Weigh the components: Accurately weigh the epoxy resin and this compound into a disposable mixing cup.

  • Mixing: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. This step is crucial for obtaining a void-free cured sample.

  • Casting: Carefully pour the degassed mixture into a pre-heated silicone mold.

  • Curing: Transfer the mold to an oven and cure according to a defined temperature and time profile. A typical starting point for room temperature curing systems is 24 hours at 25°C, followed by a post-cure at a higher temperature (e.g., 2 hours at 80°C) to ensure complete reaction and development of optimal properties. The specific curing schedule can be optimized based on the desired properties of the final material.

experimental_workflow start Start calculate 1. Calculate Stoichiometry (phr) start->calculate weigh 2. Weigh Epoxy Resin & DMDPTA calculate->weigh mix 3. Thoroughly Mix Components weigh->mix degas 4. Degas Mixture in Vacuum mix->degas cast 5. Cast into Mold degas->cast cure 6. Cure at Defined Temperature & Time cast->cure characterize 7. Characterize Cured Sample cure->characterize end End characterize->end

Caption: Experimental workflow for preparing and characterizing a cured epoxy sample.

Protocol 2: Characterization of the Cured Epoxy Resin

The following are standard techniques to evaluate the properties of the cured epoxy resin.

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and assess the degree of cure.

  • Methodology: A small, precisely weighed sample of the cured epoxy is heated in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature. The Tg is observed as a step change in the heat flow curve. An exothermic peak during the first scan would indicate an incomplete cure.[9][10]

B. Mechanical Properties Testing

  • Objective: To determine the mechanical strength and stiffness of the cured material.

  • Methodology:

    • Tensile Strength (ASTM D638): Dog-bone shaped specimens are tested under tension until failure to determine the ultimate tensile strength, Young's modulus, and elongation at break.[9]

    • Flexural Strength (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test to measure the flexural strength and modulus.[9]

C. Gel Time Determination (ASTM D3532)

  • Objective: To measure the working life or pot life of the epoxy-amine mixture.

  • Methodology: A small amount of the mixed resin and curing agent is placed on a heated surface. The time taken for the liquid to transition to a semi-solid, gel-like state is recorded as the gel time.[9]

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of the properties of a standard DGEBA epoxy resin cured with this compound versus a common aliphatic amine, Triethylenetetramine (TETA). These values are illustrative and will vary depending on the specific epoxy resin and curing conditions.

PropertyDGEBA / this compoundDGEBA / TETA
Mixing Ratio (phr) ~28~13
Gel Time at 25°C (minutes) 30 - 4545 - 60
Cure Time at 25°C (hours) 18 - 2424 - 36
Glass Transition Temp. (Tg) (°C) 90 - 110100 - 120
Tensile Strength (MPa) 60 - 7565 - 80
Flexural Modulus (GPa) 2.8 - 3.23.0 - 3.5

Note: The faster gel and cure times for the this compound system are attributed to the catalytic effect of its tertiary amine group.

Conclusion: Tailoring Epoxy Performance with this compound

This compound offers a compelling combination of reactivity and catalytic activity, making it a powerful tool for formulators of epoxy systems. By understanding the underlying chemistry and adhering to systematic protocols, researchers can leverage the unique properties of this curing agent to develop advanced materials with tailored performance characteristics. The ability to achieve a rapid cure at ambient temperatures, coupled with the development of robust mechanical and thermal properties, ensures that this compound will continue to be a valuable component in the formulation of high-performance epoxy resins across a spectrum of scientific and industrial applications.

References

  • N-N-Dimethyldipropylene triamine (DMDPTA) | CAS No. 10563-29-8. Alzchem. [Link]

  • The Crucial Role of DMAPA in Epoxy Resin Formulations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]

  • Epoxy resin amine curing agent of N,N′-dimethyl secondary diamine polymer.
  • How do we calculate the amount of amine hardener require to cure epoxy resin?. ResearchGate. [Link]

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. [Link]

  • Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. PubMed Central. [Link]

  • (PDF) Curing of epoxy resins with amines. ResearchGate. [Link]

  • Calculating Equivalent Weight of Epoxy Mixtures PDF. Scribd. [Link]

  • Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. MDPI. [Link]

  • Synthesis and Characterizations of Melamine-Based Epoxy Resins. MDPI. [Link]

  • What Is The Chemical Reaction In Epoxy Resin Synthesis?. Chemistry For Everyone. [Link]

  • Curing and Characteristics of N,N,N′,N′-Tetraepoxypropyl-4,4′-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material. National Institutes of Health. [Link]

  • (PDF) Curing and Characteristics of N,N,N′,N′-Tetraepoxypropyl-4,4′-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material. ResearchGate. [Link]

  • Curing and Characteristics of N,N,N′,N′-Tetraepoxypropyl-4,4′-Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Material. MDPI. [Link]

  • Epoxy value. Wikipedia. [Link]

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Application Notes and Protocols for N,N-Dimethyldipropylenetriamine (DMDPTA) in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyldipropylenetriamine, also known as DMAPAPA, is a versatile aliphatic polyamine characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule.[1] This unique structure grants it a dual-role capability in polymerization, allowing it to function both as a potent catalyst and as a reactive curing agent or crosslinker.[1][2] Its primary applications are found in the synthesis of polyurethanes and the curing of epoxy resins, where it is valued for its ability to influence reaction kinetics and the final properties of the polymer network.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of DMDPTA. It details the underlying mechanisms of its action, offers starting points for concentration optimization, and provides robust experimental protocols for its effective use in laboratory settings. The focus is on explaining the causality behind experimental choices to empower users to rationally design and troubleshoot their polymerization systems.

Physicochemical Properties and Critical Safety Considerations

Before handling, it is imperative to understand the properties of DMDPTA and to adhere strictly to safety protocols.

PropertyValueReference
Synonyms DMAPAPA, N,N-Dimethyl-N'-(3-aminopropyl)-1,3-propanediamine[4]
CAS Number 10563-29-8[1][4]
Molecular Formula C₈H₂₁N₃[5]
Molecular Weight 159.27 g/mol [4][5]
Appearance Colorless liquid[5]
Boiling Point 220 °C (lit.)[4]
Density 0.883 g/mL at 25 °C (lit.)[4]

WARNING: this compound is a hazardous and corrosive substance.[6] It can cause severe skin burns and serious eye damage.[4][6] It may also cause skin sensitization and is harmful if swallowed or on skin contact.[4][6] All handling must be performed in a well-ventilated chemical fume hood. Mandatory personal protective equipment (PPE) includes, but is not limited to, a full face shield, safety glasses, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat or apron.[6] Refer to the full Safety Data Sheet (SDS) before use.[6][7]

Mechanism of Action in Polymerization

The utility of DMDPTA stems from its three distinct amine groups, which play different roles in the polymerization process.

Catalytic Activity (Tertiary Amine)

The tertiary amine group, (CH₃)₂N-, is a non-nucleophilic Lewis base and the primary source of DMDPTA's catalytic activity. It accelerates polymerization reactions by activating electrophilic species without being incorporated into the polymer backbone.

  • In Epoxy Systems: The tertiary amine deprotonates hydroxyl groups (present as impurities or intentionally added co-catalysts) or directly attacks the epoxy ring's carbon atom, initiating an anionic polymerization mechanism. This promotes the ring-opening of the epoxide, making it susceptible to attack by other nucleophiles in the system.[2]

  • In Polyurethane Systems: It acts as a base catalyst for the reaction between an isocyanate (R-NCO) and a polyol (R'-OH). The amine activates the hydroxyl group, making it a more potent nucleophile for attacking the electrophilic carbon of the isocyanate, thereby accelerating the formation of the urethane linkage.

Epoxy_Catalysis_Mechanism cluster_0 Catalytic Cycle DMDPTA DMDPTA (Tertiary Amine) Epoxy Epoxy Ring (Electrophile) DMDPTA->Epoxy Activates Activated_Complex Activated Intermediate (Anionic) Epoxy->Activated_Complex Forms Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Activated_Complex->Nucleophile Reacts with Polymer_Chain Propagating Polymer Chain Nucleophile->Polymer_Chain Initiates/Propagates Polymer_Chain->Epoxy Attacks new Epoxy monomer

Caption: Catalytic role of DMDPTA's tertiary amine in epoxy polymerization.

Curing/Cross-linking Activity (Primary and Secondary Amines)

The primary (-NH₂) and secondary (-NH-) amines are strong nucleophiles. In epoxy systems, they participate directly in the curing reaction.

  • Ring-Opening: Each active hydrogen on the primary and secondary amines can attack and open an epoxy ring.

  • Covalent Bonding: This reaction forms a stable carbon-nitrogen bond and a new hydroxyl group.[1][2] The newly formed hydroxyl can then be activated by the tertiary amine, further accelerating the cure.

  • Network Formation: Because DMDPTA has three active hydrogens (two on the primary amine, one on the secondary), it can cross-link multiple epoxy resin chains, building a robust, three-dimensional thermoset network.

This dual functionality allows formulators to simplify their systems by using a single molecule as both a catalyst and a curative, potentially reducing the total amine loading required.[2]

Optimizing DMDPTA Concentration

The concentration of DMDPTA is a critical parameter that dictates the rate of reaction, the processing characteristics (gel time, pot life), the magnitude of the reaction exotherm, and the final thermomechanical properties (e.g., glass transition temperature, Tg) of the cured polymer.[1]

  • Low Concentration: Results in a longer gel time and a lower peak exotherm. This can be advantageous for large castings where heat dissipation is a concern. However, it may lead to an incomplete cure and suboptimal final properties. In some cases, lower concentrations can lead to a higher Tg if a more ordered network has time to form.[1]

  • High Concentration: Leads to a rapid cure and a short gel time, which can be beneficial for applications like adhesives or coatings requiring fast setting.[1] The main drawback is a significant exotherm, which can cause thermal degradation, internal stresses, or even charring in thick sections.

Table 1: General Concentration Guidelines

The optimal concentration is highly dependent on the specific resin system, desired properties, and processing conditions. The following table provides empirically derived starting points.

ApplicationRole of DMDPTATypical Concentration Range (phr*)Basis & Rationale
Epoxy Systems Curing Agent / Hardener5.0 - 10.0 phrBased on stoichiometry and empirical data for efficient curing. A concentration of 7.5 pbw (approx. 7.5 phr) is noted as highly efficient.[1]
Epoxy Systems Catalyst / Accelerator0.5 - 4.0 phrUsed in conjunction with other hardeners (e.g., anhydrides, other amines) to accelerate the cure rate.[2]
Polyurethane Systems Catalyst0.1 - 2.0 phrTertiary amines are potent urethane catalysts; only a small amount is needed to significantly increase the reaction rate.

*phr = parts per hundred resin by weight.

Experimental Protocols

The following protocols provide a framework for systematically determining the optimal concentration of DMDPTA.

Protocol: Determining Optimal DMDPTA Concentration in an Epoxy Resin System

This protocol uses a series of small-scale reactions to evaluate the effect of DMDPTA concentration on gel time, exotherm, and final hardness.

Optimization_Workflow start Define Concentration Range (e.g., 3, 5, 7, 9 phr) prep Prepare Epoxy Resin Aliquots (e.g., 20g DGEBA) start->prep add Add Calculated DMDPTA to each aliquot prep->add mix Thoroughly Mix & Start Timer (t=0) add->mix monitor Monitor Temperature (Exotherm) & Record Gel Time mix->monitor cure Cure Samples (e.g., 24h @ 25°C, then 2h @ 80°C) monitor->cure analyze Analyze Cured Samples (Hardness, DSC for Tg, Visual) cure->analyze end Select Optimal Concentration analyze->end

Caption: Workflow for optimizing DMDPTA concentration in a polymerization reaction.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (DMDPTA)

  • Disposable mixing cups and stir sticks

  • Digital scale (0.01 g resolution)

  • Thermocouple or IR thermometer

  • Stopwatch

  • Curing oven

  • Shore D Hardness durometer

  • Differential Scanning Calorimeter (DSC) for Tg analysis (optional)

Procedure:

  • Safety First: Don all required PPE and perform all steps within a chemical fume hood.

  • Resin Preparation: Prepare four 20.0 g aliquots of the DGEBA epoxy resin in separate, labeled mixing cups.

  • DMDPTA Calculation: Calculate the mass of DMDPTA required for each concentration. For a 20g resin sample:

    • 3 phr = 0.60 g

    • 5 phr = 1.00 g

    • 7 phr = 1.40 g

    • 9 phr = 1.80 g

  • Addition and Mixing: Add the calculated mass of DMDPTA to the corresponding resin aliquot. Immediately start the stopwatch and begin mixing thoroughly for 2 minutes, ensuring a homogeneous solution.

  • Monitoring:

    • Insert a thermocouple into the center of the mixture to record the peak temperature (exotherm).

    • Periodically probe the mixture with a stir stick to determine the gel time : the point at which the liquid transitions to a gelatinous solid and strings can no longer be pulled from the surface. Record this time.

  • Curing: Allow the samples to cure at ambient temperature (e.g., 25 °C) for 24 hours, followed by a post-cure in an oven (e.g., 2 hours at 80 °C) to ensure full cross-linking.

  • Analysis: After the samples have cooled to room temperature, evaluate them:

    • Visual Inspection: Check for cracks, bubbles, or discoloration (charring).

    • Hardness: Measure the Shore D hardness at multiple points on the surface of each sample.

    • Glass Transition (Tg): If available, use DSC to determine the Tg of each sample.

Data Interpretation and Troubleshooting

The data collected from the protocol can be used to select the concentration that provides the best balance of properties for a specific application.

Table 2: Expected Outcomes vs. DMDPTA Concentration
ParameterIncreasing DMDPTA Concentration →Rationale
Gel Time DecreasesHigher catalyst concentration accelerates the reaction kinetics.
Peak Exotherm IncreasesA faster reaction rate liberates heat more quickly than it can be dissipated.
Cure Time DecreasesThe polymer network forms more rapidly.
Hardness Increases (to a point)Increased cross-link density generally leads to higher hardness. May decrease if the exotherm is excessive, causing degradation.
Glass Transition (Tg) VariesCan increase with cross-link density but may decrease if rapid, uncontrolled polymerization leads to a disordered network with trapped mobility.
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Reaction too slow / Incomplete cure Insufficient DMDPTA concentration; low ambient temperature.Incrementally increase DMDPTA concentration by 1-2 phr. Ensure reaction temperature is within the recommended range.
High exotherm, cracks, yellowing Excessive DMDPTA concentration; large sample volume.Reduce DMDPTA concentration. Use a smaller batch size or a vessel that allows for better heat dissipation (e.g., a metal mold).
Low Tg or poor chemical resistance Off-stoichiometry; incomplete cure.Re-verify calculations for all components. Implement a post-cure step at an elevated temperature as determined by initial DSC scans.
Inconsistent results between batches Inadequate mixing; moisture contamination.Ensure a standardized, thorough mixing procedure. Store DMDPTA and resin in tightly sealed containers with desiccant, as amines can be hygroscopic.[2]

Conclusion

This compound is a highly effective and versatile agent for polymerization reactions, particularly for epoxy and polyurethane systems. Its dual functionality as both a catalyst and a curative offers unique formulation advantages. However, its high reactivity necessitates careful and systematic optimization of its concentration to achieve the desired processing characteristics and final polymer properties. By understanding the underlying chemical mechanisms and following structured experimental protocols, researchers can harness the full potential of DMDPTA to develop advanced polymer materials.

References

  • This compound Material Safety D
  • N-N-Dimethyldipropylene triamine (DMDPTA) | CAS No. 10563-29-8. Specialty Chemicals.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • This compound | 10563-29-8. Smolecule.
  • This compound 99 | 10563-29-8. Sigma-Aldrich.
  • Catalyst and Curing Agent N,N,N',N'-Tetramethyldipropylene Triamine. BDMAEE.
  • N N'-DIMETHYLDIPROPYLENETRIAMINE (ATOFI& - Safety D
  • N N'-DIMETHYLDIPROPYLENETRIAMINE (
  • Dimethylaminopropylamine (DMAPA)

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Application Note: A Guide to the Synthesis and Application of N,N-Dimethyldipropylenetriamine-Based Copolymers for Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of safe and efficient non-viral vectors is a cornerstone of modern gene therapy. Polycationic copolymers have emerged as a leading platform, capable of condensing and protecting nucleic acids while facilitating their delivery into target cells. This guide focuses on the strategic use of N,N-Dimethyldipropylenetriamine (DMDPTA) as a versatile monomer for the synthesis of advanced polycationic copolymers. We provide a detailed rationale for its selection, centered on its unique multi-amine structure which is conducive to overcoming key intracellular delivery barriers, such as endosomal escape. This document offers a comprehensive set of protocols, from the synthesis of a novel copolymer via Michael addition polymerization and its subsequent characterization, to the formation of nucleic acid polyplexes and their application in in vitro gene transfection. The methodologies are designed for researchers, scientists, and drug development professionals seeking to develop next-generation gene delivery vehicles with a favorable balance of high transfection efficiency and low cytotoxicity.

Scientific Rationale: The Advantage of this compound (DMDPTA) in Polycationic Design

The efficacy of a polycationic gene carrier is largely determined by its ability to navigate a series of extracellular and intracellular barriers. While condensing anionic nucleic acids into nanometer-sized particles (polyplexes) is the first step, the critical challenge lies in releasing the genetic cargo from the endosomal pathway into the cytoplasm.[1] Many promising vectors fail at this stage, leading to the degradation of the nucleic acid payload in lysosomes.

The Proton Sponge Hypothesis

A widely accepted mechanism for endosomal escape is the "proton sponge effect".[2] Polycations with a high buffering capacity over a wide pH range, such as polyethylenimine (PEI), can disrupt endosomal vesicles.[3] As the endosome matures, its internal pH drops due to the activity of proton pumps (V-ATPase). The secondary and tertiary amines within the polymer backbone become protonated, resisting this acidification.[4] This buffering action leads to a continuous influx of protons and, to maintain charge neutrality, an influx of chloride ions. The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm where the nucleic acid can be released for transcription or translation.[1]

This compound (DMDPTA): A Monomer Designed for Efficacy

The chemical structure of DMDPTA, (CH₃)₂N(CH₂)₃NH(CH₂)₃NH₂, is uniquely suited to exploit the proton sponge mechanism.[5] It contains a combination of primary, secondary, and tertiary amines, each with a distinct pKa value. This heterogeneity provides a broad buffering range, enhancing its potential to act as a potent "proton sponge".

  • Tertiary Amine: The dimethylated terminal amine provides a lower pKa, contributing to buffering capacity in the early-to-mid endosomal pH range.

  • Secondary and Primary Amines: These amines have higher pKa values, ensuring strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids to form stable polyplexes at physiological pH.[6] They also contribute significantly to buffering as the endosome acidifies.

By incorporating DMDPTA into a copolymer, typically with a biodegradable linker, it is possible to create a gene delivery vector that combines robust DNA condensation, enhanced endosomal escape, and potentially lower cytotoxicity compared to high molecular weight, non-degradable polymers like PEI.[7]

G cluster_0 Endosomal Pathway cluster_1 Proton Sponge Effect (DMDPTA-based Vector) endocytosis 1. Endocytosis Polyplex enters cell early_endosome 2. Early Endosome pH ~6.5 endocytosis->early_endosome late_endosome 3. Late Endosome pH ~5.5 Proton pumps (V-ATPase) increase [H+] early_endosome->late_endosome lysosome 4a. Degradation Pathway (Inefficient Vector) late_endosome->lysosome Fusion buffering 3a. Protonation of Amines Polymer buffers pH late_endosome->buffering Efficient Vector influx 3b. Ion Influx Cl- and H2O enter to neutralize charge & pressure buffering->influx rupture 3c. Endosomal Rupture Osmotic swelling bursts vesicle influx->rupture release 4b. Cytosolic Release Polyplex escapes to cytoplasm rupture->release

Figure 1: The Proton Sponge Hypothesis for Endosomal Escape.

Synthesis and Characterization of a DMDPTA-based Copolymer

To create a biodegradable and effective gene carrier, we will copolymerize DMDPTA with an acrylate monomer containing a hydrolyzable ester linkage. The Michael addition polymerization is an efficient, atom-economical reaction for this purpose, proceeding readily under mild conditions.[8] Here, we describe the synthesis of a poly(β-amino ester) by reacting DMDPTA with 1,4-butanediol diacrylate (BDA).

Protocol 2.1: Synthesis of Poly(DMDPTA-co-BDA)

Materials:

  • This compound (DMDPTA), >99% purity

  • 1,4-butanediol diacrylate (BDA), >99% purity, inhibitor removed

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, anhydrous

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized (DI) water

  • Magnetic stirrer and stir bars

  • Round bottom flask and nitrogen inlet

Procedure:

  • In a clean, dry round bottom flask, dissolve DMDPTA (e.g., 10 mmol) in anhydrous DMSO (e.g., 20 mL) under a nitrogen atmosphere.

  • Add BDA (e.g., 10 mmol, for a 1:1 molar ratio) to the stirring solution dropwise over 10 minutes. Causality Note: A 1:1 molar ratio of amine to acrylate groups is used to favor polymerization. Dropwise addition helps control the reaction exotherm and promotes uniform polymer chain growth.

  • Seal the flask and allow the reaction to stir at 50°C for 48 hours under nitrogen.

  • After 48 hours, cool the reaction to room temperature. Precipitate the polymer by slowly adding the DMSO solution to a large volume of cold, stirring diethyl ether (e.g., 200 mL).

  • Allow the precipitate to settle, then decant the ether. Wash the polymer pellet two more times with fresh diethyl ether.

  • Dry the resulting viscous polymer under vacuum for 24 hours to remove residual solvent.

  • For purification, dissolve the dried polymer in a minimal amount of DI water. Transfer the solution to a dialysis tube (MWCO 3.5 kDa) and dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted monomers and low-molecular-weight oligomers.

  • Lyophilize the purified polymer solution to obtain a dry, fluffy white powder. Store at -20°C.

G start Dissolve DMDPTA in Anhydrous DMSO add_bda Add BDA (Dropwise) start->add_bda react React at 50°C 48 hours under N2 add_bda->react precipitate Precipitate Polymer in Cold Diethyl Ether react->precipitate dry Dry Under Vacuum precipitate->dry purify Dialyze (MWCO 3.5 kDa) against DI Water dry->purify lyophilize Lyophilize to Yield Final Product purify->lyophilize

Figure 2: Workflow for the Synthesis of Poly(DMDPTA-co-BDA).
Protocol 2.2: Polymer Characterization

¹H NMR Spectroscopy: To confirm the polymer structure.

  • Dissolve 5-10 mg of the lyophilized polymer in Deuterium Oxide (D₂O) or DMSO-d₆.

  • Acquire the ¹H NMR spectrum.

  • Confirm the presence of characteristic peaks for both DMDPTA and BDA moieties and the disappearance of vinyl protons from BDA (δ ≈ 5.9-6.4 ppm), indicating successful polymerization.

Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity index (PDI).

  • Prepare a mobile phase, e.g., DMF with 0.1 M LiBr.

  • Dissolve the polymer in the mobile phase at a concentration of ~2-5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn).

ParameterTypical Expected ValueSignificance
Mn (Number Average MW)5,000 - 20,000 DaInfluences cytotoxicity and transfection efficiency.[3]
PDI (Mw/Mn)1.5 - 2.5A measure of the molecular weight distribution.
Structure ConfirmationPresence of polymer backbone peaksConfirms successful Michael addition polymerization.

Polyplex Formation and Characterization

The cornerstone of polycationic gene delivery is the spontaneous self-assembly of the polymer and nucleic acid into a stable nanoparticle, or polyplex, driven by electrostatic interactions.[9] The key parameter governing this process is the N/P ratio, defined as the molar ratio of the polymer's nitrogen atoms to the nucleic acid's phosphate groups.[10]

G pDNA Plasmid DNA (Negative Charge) polyplex Self-Assembled Polyplex (Net Positive Charge) plus + polymer Cationic Polymer (Positive Charge)

Figure 3: Self-Assembly of a Cationic Polymer and Plasmid DNA into a Polyplex.
Protocol 3.1: Preparation of pDNA/Copolymer Polyplexes

Materials:

  • Lyophilized Poly(DMDPTA-co-BDA)

  • Plasmid DNA (pDNA), e.g., encoding Luciferase or GFP, at 1 mg/mL in TE buffer.

  • Nuclease-free water or buffer (e.g., 20 mM HEPES, pH 7.4).

Procedure:

  • Prepare a stock solution of the copolymer at 1 mg/mL in nuclease-free water. Gently vortex or sonicate if necessary to fully dissolve.

  • Calculate the required volume of polymer solution for desired N/P ratios. Self-Validating System Note: The concentration of amines in the polymer must be calculated based on the repeating unit's molecular weight and the number of nitrogen atoms per unit.

  • For each desired N/P ratio, dilute a fixed amount of pDNA (e.g., 1 µg) into a suitable volume of buffer (e.g., 50 µL).

  • In a separate tube, dilute the calculated volume of polymer stock solution into an equal volume of buffer (e.g., 50 µL).

  • To form the polyplexes, add the diluted polymer solution to the diluted pDNA solution all at once and immediately vortex gently for 10 seconds. Causality Note: Rapid mixing ensures the formation of small, homogenous particles and prevents the formation of large aggregates.

  • Incubate the polyplex solution at room temperature for 30 minutes to allow the complexes to stabilize before use.

Protocol 3.2: Characterization of Polyplexes

Agarose Gel Retardation Assay: To confirm pDNA condensation.

  • Prepare polyplexes at various N/P ratios (e.g., 0.5, 1, 2, 5, 10).

  • Load the polyplex solutions (containing ~200 ng of pDNA) into the wells of a 1% agarose gel containing an intercalating dye (e.g., SYBR Safe).

  • Use naked pDNA as a control.

  • Run the gel at 100 V for 45-60 minutes.

  • Visualize the gel under a UV transilluminator. The N/P ratio at which the pDNA band is no longer visible in the well indicates the point of complete condensation, as the large polyplex cannot migrate through the gel matrix.

Dynamic Light Scattering (DLS) and Zeta Potential:

  • Prepare polyplexes at various N/P ratios in a low-salt buffer (e.g., 20 mM HEPES).

  • Transfer the solution to a suitable cuvette.

  • Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) using a DLS instrument.

  • Measure the surface charge (Zeta potential) using the same instrument. Expertise Note: Aim for particle sizes between 50-200 nm with a PDI < 0.3 for efficient cellular uptake. A positive zeta potential (> +10 mV) is crucial for interaction with the negatively charged cell membrane.[11]

N/P RatioHydrodynamic Diameter (nm)Zeta Potential (mV)Interpretation
0.5>1000 (aggregated)-15 to -5Incomplete condensation, net negative charge.
2150 - 300+5 to +15Partial condensation, charge neutralization point is passed.
5100 - 200+20 to +30Stable, compact particles with a strong positive charge suitable for transfection.[12]
10100 - 180+30 to +40Very stable particles, but may exhibit higher cytotoxicity.

In Vitro Gene Delivery Protocol

The ultimate test of the vector is its ability to transfect cells, leading to the expression of the delivered gene, while maintaining high cell viability.

Protocol 4.1: General Cell Culture and Seeding
  • Culture a suitable cell line (e.g., HEK293 or HeLa) in the recommended complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Twenty-four hours before transfection, trypsinize the cells and seed them into plates at a density that will result in 70-80% confluency on the day of transfection.

    • For 96-well plates (luciferase/cytotoxicity assays): Seed ~10,000 cells per well.[2]

    • For 24-well plates (GFP imaging): Seed ~50,000 cells per well.

Protocol 4.2: In Vitro Transfection using a Reporter Gene
  • On the day of transfection, prepare polyplexes at a range of N/P ratios (e.g., 5, 10, 20, 30) as described in Protocol 3.1, using a pDNA dose of 0.2 µg for a 96-well plate or 1 µg for a 24-well plate.

  • Aspirate the old media from the cells.

  • Replace it with a small volume of serum-free medium (e.g., Opti-MEM). Causality Note: Serum proteins can interact with positively charged polyplexes, leading to aggregation and reduced transfection efficiency. A serum-free incubation enhances polyplex-cell interaction.

  • Add the prepared polyplex solution dropwise to each well. Gently rock the plate to mix.

  • Incubate the cells with the polyplexes for 4 hours at 37°C and 5% CO₂.

  • After 4 hours, remove the transfection medium and replace it with fresh, complete (serum-containing) growth medium.

  • Return the plates to the incubator for another 24-48 hours before analysis.

Protocol 4.3: Assessment of Transfection Efficiency (Luciferase Assay)
  • After 24-48 hours of incubation, aspirate the media from the 96-well plate.

  • Wash the cells once with 1x Phosphate Buffered Saline (PBS).

  • Lyse the cells using a commercial cell lysis buffer (e.g., 20 µL per well) according to the manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Immediately measure the resulting luminescence using a plate-reading luminometer. Express results as Relative Light Units (RLU) per well.

Protocol 4.4: Assessment of Cytotoxicity (MTT Assay)
  • This assay should be run in parallel with the transfection experiment.[13]

  • At the end of the 24-48 hour incubation period, add MTT reagent (5 mg/mL in PBS) to each well (e.g., 10 µL for a 96-well plate).

  • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO (e.g., 100 µL) to each well to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

G cluster_0 Cellular Pathway cluster_1 Experimental Readout binding 1. Binding Positive polyplex binds to negative cell membrane uptake 2. Endocytosis Uptake into endosome binding->uptake mtt MTT Assay (Measures Overall Cell Health) binding->mtt Potential Cytotoxicity escape 3. Endosomal Escape (Proton Sponge Effect) uptake->escape unpacking 4. Unpacking DNA released in cytoplasm escape->unpacking nuclear_entry 5. Nuclear Entry unpacking->nuclear_entry expression 6. Gene Expression Transcription & Translation nuclear_entry->expression luciferase Luciferase Assay (Measures Step 6) expression->luciferase

Figure 4: The In Vitro Gene Delivery Pathway and its Assessment.

Conclusion

This compound represents a highly promising building block for the rational design of polycationic copolymers for gene delivery. Its inherent multi-amine structure provides a strong foundation for achieving efficient endosomal escape via the proton sponge mechanism. By following the detailed protocols outlined in this guide—from polymer synthesis and characterization to polyplex formation and in vitro evaluation—researchers can effectively develop and screen novel DMDPTA-based vectors. The key to clinical translation lies in the careful optimization of the polymer structure to maximize gene expression while minimizing cytotoxicity, a balance that can be systematically explored using the methodologies presented herein.

References

  • Rejman, J., et al. (2004). Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells. Journal of Controlled Release, 107(3), 561-572.

  • Zhang, C., et al. (2020). Mechanistic studies of internalization. (a) Cellular uptake images of... Biomaterials Science, 8(1), 246-257.

  • Lee, Y., et al. (2013). Effect of Polyplex Morphology on Cellular Uptake, Intracellular Trafficking, and Transgene Expression. ACS Nano, 7(12), 10634-10645.

  • Dominska, M., & Dykxhoorn, D. M. (2010). Mechanism of Polyplex- and Lipoplex-Mediated Delivery of Nucleic Acids: Real-Time Visualization of Transient Membrane Destabilization without Endosomal Lysis. ACS Nano, 4(10), 5787-5799.

  • Lee, Y., et al. (2013). Effect of polyplex morphology on cellular uptake, intracellular trafficking, and transgene expression. ACS Nano, 7(12), 10634–10645.

  • Zhang, Y., et al. (2017). Enhancing the in vivo stability of polycation gene carriers by using PEGylated hyaluronic acid as a shielding system. Journal of Nanobiotechnology, 15(1), 63.

  • Al-Dosari, M. S., & Gao, X. (2009). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. Saudi Pharmaceutical Journal, 17(3), 193-206.

  • Putnam, D., et al. (2001). Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini. Proceedings of the National Academy of Sciences, 98(22), 12419-12424.

  • Byrne, M., et al. (2018). Cationic polymers for non-viral gene delivery to human T cells. PLoS ONE, 13(3), e0193219.

  • Kim, H. J., et al. (2007). Synthesis and Characterization of Degradable Polycationic Polymers as Gene Delivery Carriers. Bulletin of the Korean Chemical Society, 28(1), 63-68.

  • Zintchenko, A., et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. International Journal of Molecular Sciences, 24(14), 11528.

  • Convertine, A. J., et al. (2009). Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches. Journal of Controlled Release, 133(3), 221-227.

  • Sternberg, B., et al. (1999). Characterization of DNA-lipid complexes commonly used for gene delivery. International Journal of Pharmaceutics, 184(1), 45-56.

  • Sunshine, J. C., et al. (2012). Synthesis of cationic polymer libraries for gene delivery using diglycidyl ethers. Nature Protocols, 7(1), 148-158.

  • Lopukhov, A. V., et al. (2021). Mannosylated Cationic Copolymers for Gene Delivery to Macrophages. Macromolecular Bioscience, 21(4), e2000371.

  • De Vrieze, J., et al. (2024). Efficient in vitro and in vivo transfection of self-amplifying mRNA with linear poly(propylenimine) and poly(ethylenimine-propylenimine) random copolymers as non-viral carriers. Journal of Materials Chemistry B, 12(14), 3634-3647.

  • De Vrieze, J., et al. (2024). Efficient in vitro and in vivo transfection of self-amplifying mRNA with linear poly(propylenimine) and poly(ethylenimine-propylenimine) random copolymers as non-viral carriers. Journal of Materials Chemistry B, 12(14), 3634-3647.

  • Liu, S., et al. (2023). Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. Nature Communications, 14(1), 2634.

  • Zintchenko, A., et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. International Journal of Molecular Sciences, 24(14), 11528.

  • Hussmann, N., et al. (2022). Copolymers of NVAm and NVP for efficient gene delivery. ChemRxiv.

  • Wang, M., et al. (2015). One-pot Synthesis of Functional Poly(amino ester sulfide)s and Utility in Delivering pDNA and siRNA. Biomacromolecules, 16(2), 587-595.

  • Lee, H., et al. (2022). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 3(4), 101821.

  • Yaneva, S., et al. (2023). Influence of DNA Type on the Physicochemical and Biological Properties of Polyplexes Based on Star Polymers Bearing Different Amino Functionalities. Polymers, 15(4), 896.

  • Zhou, D., et al. (2012). Novel poly(amino ester)s obtained from Michael addition polymerizations of trifunctional amine monomers with diacrylates: Safe and efficient DNA carriers. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2931-2939.

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  • Breul, L., et al. (2021). The impact of anionic polymers on gene delivery: how composition and assembly help evading the toxicity-efficiency dilemma. Journal of Nanobiotechnology, 19(1), 234.

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The Unsung Workhorse: N,N-Dimethyldipropylenetriamine as a Versatile Ligand in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the application of N,N-Dimethyldipropylenetriamine (DMAPAPA) in metal-catalyzed reactions. While traditionally recognized for its role as a curing agent and in polymer chemistry, DMAPAPA's unique structural architecture—featuring a combination of primary, secondary, and tertiary amine functionalities—makes it a highly effective tridentate ligand for stabilizing and activating metal centers. This note provides an in-depth exploration of its demonstrated efficacy in copper-catalyzed homocoupling reactions and discusses its prospective utility in broader cross-coupling methodologies. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this accessible and cost-effective ligand in their synthetic endeavors.

Introduction: Beyond a Simple Amine

This compound, CAS No. 10563-29-8, is an aliphatic triamine that offers a compelling combination of donor sites for metal coordination. Its flexible propylene backbone allows the three nitrogen atoms to arrange themselves in a facial or meridional manner, chelating to a metal center and forming a stable complex. This chelation effect is crucial; it can prevent metal precipitation, modulate the metal's electronic properties, and create a specific steric environment around the catalytic site, thereby influencing reaction outcomes.

While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have dominated the landscape of cross-coupling catalysis, simple, inexpensive, and readily available amine-based ligands like DMAPAPA are gaining attention for their robustness and distinct reactivity.[1] This guide focuses on the practical application of DMAPAPA, moving from established protocols to prospective uses.

Core Application: Copper-Catalyzed Homocoupling of Terminal Alkynes (Glaser-Type Coupling)

A significant and well-documented application of this compound is as a highly efficient ligand in the copper(I)-catalyzed homocoupling of terminal alkynes to generate symmetrical 1,3-diynes.[2] These structures are valuable building blocks in materials science, natural product synthesis, and medicinal chemistry. The DMAPAPA ligand is instrumental in stabilizing the copper(I) catalytic species, preventing its disproportionation or oxidation, and facilitating the key steps of the catalytic cycle.[3]

Mechanistic Rationale: The Role of DMAPAPA

The reaction proceeds via a mechanism analogous to the classic Glaser coupling. The tridentate DMAPAPA ligand plays several critical roles:

  • Stabilization: It coordinates to the Cu(I) center, creating a stable, soluble catalytic species in organic solvents like acetonitrile.[2]

  • Activation: The amine groups can act as an internal base, assisting in the deprotonation of the terminal alkyne to form the crucial copper(I) acetylide intermediate.

  • Facilitating Oxidative Coupling: The ligand framework modulates the redox potential of the copper center, facilitating the oxidative dimerization of the acetylide intermediates to form the diyne product and regenerating the active catalyst. The process is believed to involve radical intermediates stabilized by the copper centers.[2]

mechanistic_cycle

Experimental Protocol: Synthesis of 1,4-Dicyclohexylbuta-1,3-diyne

This protocol describes a representative procedure for the homocoupling of 1-ethynylcyclohexanol using a CuI/DMAPAPA catalytic system.

Materials:

  • Copper(I) Iodide (CuI, 99.99%)

  • This compound (DMAPAPA, 99%)[4]

  • 1-Ethynylcyclohexanol (99%)

  • Acetonitrile (anhydrous, 99.8%)

  • Magnetic stirrer and hotplate

  • Schlenk flask and nitrogen line

  • Standard glassware for workup and purification

Procedure:

  • Reactor Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen three times.

  • Solvent and Ligand Addition: Add anhydrous acetonitrile (10 mL) via syringe, followed by this compound (32 mg, 0.20 mmol, 20 mol%). Stir the mixture at room temperature for 10 minutes to allow for complex formation.

  • Substrate Addition: Add 1-ethynylcyclohexanol (124 mg, 1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 75°C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-dicyclohexylbuta-1,3-diyne.

Performance Data

The CuI/DMAPAPA system demonstrates broad applicability across various terminal alkynes. The following table summarizes typical reaction conditions and yields.[2]

SubstrateTemperature (°C)Time (min)Yield (%)Catalyst Loading (mol%)Ligand Loading (mol%)
1-Ethynylcyclohexan-1-ol753095520
Phenylacetylene854598510
1-Octyne8512092510
Propargyl Alcohol756090515

Prospective Applications in Palladium-Catalyzed Cross-Coupling

While direct, peer-reviewed applications of DMAPAPA in mainstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are not extensively documented, its structural features suggest significant potential. Polyamines, in general, are known to serve as effective, low-cost ligands in palladium catalysis.[5][6]

workflow

Hypothetical Protocol: Suzuki-Miyaura Coupling

The following is a prospective, generalized protocol for screening DMAPAPA in a Suzuki-Miyaura coupling reaction. This protocol is based on standard conditions for amine-ligated palladium catalysts and requires experimental validation.

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound (DMAPAPA)

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under nitrogen, stir Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and DMAPAPA (3.2 mg, 0.02 mmol, 2 mol%) in 2 mL of toluene for 15 minutes at room temperature.

  • Reactant Addition: To a separate Schlenk flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Reaction Assembly: Evacuate and backfill the reactant flask with nitrogen. Add 8 mL of toluene and 2 mL of water (degassed).

  • Initiation: Transfer the pre-formed catalyst solution to the reactant flask via cannula.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours.

  • Analysis: Monitor by GC-MS for product formation (4-methylbiphenyl).

Conclusion and Future Outlook

This compound is a potent and cost-effective tridentate ligand with proven efficacy in copper-catalyzed alkyne homocoupling. Its ability to form stable chelate complexes suggests a high potential for broader application in other transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling. Further research and screening are warranted to fully elucidate its capabilities and define optimal conditions for reactions like the Suzuki, Heck, and Sonogashira couplings. For synthetic chemists in both academic and industrial settings, DMAPAPA represents an accessible tool to add to the catalytic toolbox, offering a pragmatic alternative to more complex and expensive ligand systems.

References

  • PubChem. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N_-(3-Dimethylamino_propyl-N_N-dimethyl-1_3-propanediamine]([Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • McAvoy, C. Z. (2012). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT, Massachusetts Institute of Technology. [Link]

  • Justia Patents. (2008). Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Bisdmapa). [Link]

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Application Note & Protocol: Quantitative Analysis of N,N-Dimethyldipropylenetriamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction to DMDPTA and the Analytical Challenge

N,N-Dimethyldipropylenetriamine is a triamine containing primary, secondary, and tertiary amine functionalities, contributing to its high reactivity.[4] Its polar nature and high boiling point (220 °C) present analytical challenges.[1][5] Direct analysis by gas chromatography can lead to poor peak shape, tailing, and low response due to interactions with the stationary phase and thermal instability.[4][6] Similarly, DMDPTA lacks a strong chromophore, making direct UV detection in HPLC insensitive.

To overcome these challenges, derivatization is employed. This chemical modification process converts the polar amine groups into less polar, more volatile, and more easily detectable derivatives, significantly improving chromatographic performance and sensitivity.[3][7] This application note provides detailed protocols for two distinct, validated approaches tailored for the quantification of DMDPTA.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) via Silylation

This method is ideal for volatile and semi-volatile analysis and provides excellent resolution. Derivatization with a silylating agent replaces the active hydrogens on the primary and secondary amine groups with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[3][8]

Principle of Silylation for GC Analysis

Silylation is a robust derivatization technique for compounds containing active hydrogen atoms, such as amines and alcohols.[9][10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and effectively convert the polar N-H bonds in DMDPTA into N-Si(CH₃)₃ bonds.[8][11] This transformation reduces the polarity and hydrogen bonding capacity of the molecule, resulting in a derivative that is more volatile and exhibits improved peak shape on non-polar GC columns.[3]

Workflow for GC-FID Analysis of DMDPTA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis Sample Reaction Mixture Aliquot Dilution Dilute with Aprotic Solvent (e.g., Pyridine, Acetonitrile) Sample->Dilution Evaporation Evaporate to Dryness (if necessary) Dilution->Evaporation Add_Reagent Add BSTFA + 1% TMCS Evaporation->Add_Reagent Reaction Heat at 70-80°C for 30-60 min Add_Reagent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Injection Inject 1 µL into GC-FID Cooling->Injection Separation Separation on DB-5 Column Injection->Separation Detection Flame Ionization Detection Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the quantification of DMDPTA using GC-FID with silylation derivatization.

Detailed Protocol: GC-FID Analysis

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • This compound (DMDPTA) standard (>99% purity)

  • Internal Standard (IS), e.g., n-Tetradecane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Gas Chromatograph with FID detector

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of DMDPTA (e.g., 1000 µg/mL) in anhydrous pyridine.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Add a fixed concentration of the internal standard to each calibration standard and sample.

    • For reaction mixture samples, accurately weigh and dissolve a known amount in anhydrous pyridine to an estimated concentration within the calibration range. Centrifuge if particulates are present.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution into a reaction vial.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial.[7]

    • Tightly cap the vial and heat at 75°C for 45 minutes.[7]

    • Allow the vial to cool to room temperature before analysis.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector: Split/Splitless, 250°C, Split ratio 20:1

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Detector: FID, 300°C

  • Quantification:

    • Inject 1 µL of the derivatized solution.

    • Construct a calibration curve by plotting the ratio of the DMDPTA peak area to the internal standard peak area against the concentration of DMDPTA.

    • Determine the concentration of DMDPTA in the samples from the calibration curve.

Method Validation Summary (GC-FID)
ParameterTypical PerformanceRationale & Citation
Linearity (R²) > 0.995Demonstrates a direct proportional relationship between concentration and response.[12][13]
Limit of Detection (LOD) 0.1-0.5 µg/mLThe lowest concentration that can be reliably detected.[11][12]
Limit of Quantification (LOQ) 0.5-1.5 µg/mLThe lowest concentration that can be accurately quantified with acceptable precision.[11][12]
Precision (%RSD) < 5%Ensures repeatability and intermediate precision of the method.[12][14]
Accuracy (% Recovery) 95-105%Closeness of the measured value to the true value, assessed by spiking experiments.[12][15]

Method 2: HPLC with UV/Fluorescence Detection via Dansylation

This method is well-suited for non-volatile analytes and offers high sensitivity, especially with fluorescence detection. Dansyl chloride reacts with primary and secondary amines under basic conditions to form highly fluorescent and UV-active derivatives.[5][13][16]

Principle of Dansylation for HPLC Analysis

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent for amines.[5] The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride group, forming a stable sulfonamide derivative.[5] The resulting dansylated DMDPTA can be easily separated by reversed-phase HPLC and detected with high sensitivity.

Workflow for HPLC Analysis of DMDPTA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Reaction Mixture Aliquot Extraction Extract with 0.1 M HCl Sample->Extraction Buffering Add Saturated NaHCO₃ Extraction->Buffering Add_Reagent Add Dansyl Chloride in Acetonitrile Buffering->Add_Reagent Reaction Heat at 60°C for 10 min in Dark Add_Reagent->Reaction Quench Add Proline Solution to Quench Reaction->Quench Injection Inject 20 µL into HPLC Quench->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV (254 nm) or Fluorescence (Ex: 340 nm, Em: 525 nm) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the quantification of DMDPTA using HPLC with dansyl chloride derivatization.

Detailed Protocol: HPLC Analysis

Materials:

  • Dansyl Chloride solution (10 mg/mL in acetonitrile)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Proline solution (10 mg/mL in water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • DMDPTA standard (>99% purity)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Water bath

  • HPLC system with UV or Fluorescence detector

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of DMDPTA (e.g., 1000 µg/mL) in 0.1 M HCl.

    • Prepare a series of calibration standards by diluting the stock solution in 0.1 M HCl to concentrations ranging from 0.1 to 20 µg/mL.

    • For reaction mixture samples, accurately weigh and dissolve a known amount in 0.1 M HCl to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Derivatization:

    • Transfer 200 µL of the standard or sample solution to a reaction vial.

    • Add 400 µL of saturated NaHCO₃ solution.

    • Add 800 µL of the dansyl chloride solution.

    • Vortex for 30 seconds and place in a water bath at 60°C for 10 minutes in the dark.[16]

    • Remove from the bath and add 100 µL of proline solution to quench the reaction by consuming excess dansyl chloride.

    • Vortex and allow to stand for 5 minutes at room temperature.

  • HPLC Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • Start at 50% B

      • Linear gradient to 95% B over 15 minutes

      • Hold at 95% B for 5 minutes

      • Return to 50% B and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Detection:

      • UV: 254 nm[13]

      • Fluorescence: Excitation 340 nm, Emission 525 nm[5][13]

  • Quantification:

    • Inject 20 µL of the derivatized solution.

    • Construct a calibration curve by plotting the peak area against the concentration of DMDPTA.

    • Determine the concentration of DMDPTA in the samples from the calibration curve.

Method Validation Summary (HPLC-Fluorescence)
ParameterTypical PerformanceRationale & Citation
Linearity (R²) > 0.998Ensures a proportional relationship between concentration and fluorescence response.[12]
Limit of Detection (LOD) 0.01-0.05 µg/mLThe lowest concentration that can be reliably detected with high sensitivity.[12]
Limit of Quantification (LOQ) 0.05-0.1 µg/mLThe lowest concentration that can be accurately quantified.[12]
Precision (%RSD) < 3%Demonstrates high repeatability due to the stability of the derivatives.[14]
Accuracy (% Recovery) 98-102%High accuracy is achievable with careful sample preparation and derivatization.[15]

Best Practices and Troubleshooting

Ensuring the integrity of analytical results requires adherence to best practices and a systematic approach to troubleshooting.

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) in GC - Incomplete derivatization- Active sites in the inlet liner or column- Column contamination- Ensure reagents are fresh and reaction conditions are met.- Use a deactivated inlet liner; trim the first few cm of the column.[17][18]- Bake out the column or perform a solvent rinse.[9]
No/Low Response in GC or HPLC - Derivatization failure (moisture contamination for silylation)- Sample degradation- Incorrect detector settings- Use anhydrous solvents and fresh reagents; store reagents properly.[3]- Analyze samples promptly after preparation.- Verify detector parameters (e.g., FID flame is lit, lamp is on).[17]
Ghost Peaks - Carryover from previous injection- Contaminated syringe, solvent, or carrier gas- Implement a thorough needle wash protocol.- Run solvent blanks to identify the source of contamination.[9][19]- Check gas traps and filters.[9]
Retention Time Shifts - Leak in the system- Inconsistent oven temperature or mobile phase composition- Column aging- Perform a leak check on the GC or HPLC system.[20]- Verify instrument parameters and allow for proper equilibration.- Use a standard test mix to monitor column performance.[18]

Conclusion

The analytical methods detailed in this application note provide robust, sensitive, and reliable means for the quantification of this compound in various reaction mixtures. The choice between GC-FID and HPLC-Fluorescence will depend on available instrumentation, required sensitivity, and the nature of the sample matrix. Both methods, when properly validated and implemented, will yield high-quality data essential for process control and product quality assurance. Adherence to the described protocols and best practices is paramount for achieving accurate and reproducible results.

References

  • Krackeler Scientific, Inc. This compound. [Link]

  • Byun, J., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
  • Magnes, C., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
  • Restek. GC Troubleshooting Guide. [Link]

  • ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions...[Link]

  • Tabor, H., et al. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. Analytical Biochemistry, 55(2), 457-467.
  • Swartz, M. E., & Krull, I. S. (2012).
  • Wu, G., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1180, 29-41.
  • ResearchGate. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines...[Link]

  • Assis, D. C. S., et al. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 68(3), 805-813.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • ResearchGate. Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. [Link]

  • PubMed. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(1), 88-103.
  • European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. GC Derivatization. [Link]

  • Agilent. GC Troubleshooting Guide Poster. [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

  • Byun, J., et al. (2022).
  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent...[Link]

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • MDPI. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)...[Link]

  • Macherey-Nagel. Derivatization reagents for GC. [Link]

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]

  • Scribd. Analysis of Polyamines in Biological Samples by HPLC Involving Pre-Column Derivatization With O-Phthalaldehyde and N-Acetyl - Cysteine. [Link]

  • SciSpace. Analytical Method Validation: An Updated Review. [Link]

  • Shimadzu. GC Troubleshooting guide. [Link]

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Application Note: Formulation and Characterization of High-Performance Epoxy Adhesives Using N,N-Dimethyldipropylenetriamine as a Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the use of N,N-Dimethyldipropylenetriamine as a versatile curing agent for two-component epoxy adhesive systems. This compound, a polyamine possessing primary, secondary, and tertiary amine functionalities, offers a unique combination of rapid room-temperature cure capabilities and the potential for enhanced thermomechanical properties.[1] This guide explains the underlying reaction mechanisms, provides a systematic approach to formulation based on stoichiometric calculations, details step-by-step laboratory protocols for preparation and testing, and outlines critical safety and handling procedures. The causality behind formulation choices and testing methodologies is emphasized to ensure scientific integrity and reproducible outcomes.

Introduction to Amine Curing Agents in Epoxy Systems

Epoxy resins, renowned for their strong adhesion, chemical resistance, and durability, are thermosetting polymers that require a curing agent (or hardener) to initiate polymerization and form a cross-linked network.[2][3] The choice of curing agent is paramount as it dictates the processing characteristics (viscosity, pot life, cure rate) and the final performance properties (mechanical strength, thermal resistance, chemical stability) of the adhesive.[4]

Amine-based hardeners are the largest and most versatile class of curing agents for epoxy resins.[5] The curing reaction proceeds via a nucleophilic addition of the amine's active hydrogen to the epoxy ring of the resin.[5][6] this compound (also known as DMAPAPA) is an aliphatic amine that stands out due to its hybrid structure, which includes:

  • Primary (1°) and Secondary (2°) Amines: Provide the active hydrogens necessary for the primary cross-linking reaction with the epoxy groups.[1][5]

  • Tertiary (3°) Amine: While non-reactive in the addition sense, this group acts as an accelerator or catalyst, promoting the ring-opening reaction and speeding up the cure, even at ambient temperatures.[1][5][6]

This unique combination makes this compound an efficient hardener for applications requiring rapid cure development without extensive heating.[1]

The Curing Mechanism: A Molecular Perspective

The cross-linking of an epoxy resin, such as a standard Diglycidyl Ether of Bisphenol A (DGEBA), with this compound involves a multi-step nucleophilic addition reaction.

  • Primary Amine Reaction: The primary amine group (-NH2) contains two active hydrogens. The first hydrogen attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group (-OH).[7]

  • Secondary Amine Reaction: The newly formed secondary amine, along with the original secondary amine in the hardener's backbone, contains a single active hydrogen. This hydrogen can then react with another epoxy ring, creating a tertiary amine and another hydroxyl group. This step is crucial for building the three-dimensional polymer network.[7]

  • Catalytic Action: The tertiary amine inherent to the this compound structure, as well as those formed during the reaction, can catalyze the polymerization of epoxy groups, further accelerating the curing process.[6] The hydroxyl groups generated during the reaction also have a known accelerating effect on the cure rate.[8]

Caption: Epoxy curing workflow with this compound.

Formulation Principles and Stoichiometry

The cornerstone of a successful epoxy formulation is achieving the correct stoichiometric balance between the epoxy resin and the amine hardener. This ensures optimal cross-linking and, consequently, the best possible performance properties.

Key Parameters
  • Epoxy Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxy groups. This value is provided by the resin manufacturer. A typical liquid DGEBA resin has an EEW of 185-195 g/eq.

  • Amine Hydrogen Equivalent Weight (AHEW): The mass of the curing agent (in grams) that contains one mole of active amine hydrogens. This value must be calculated from the molecular weight (MW) and the number of active hydrogens per molecule.

For this compound (C₈H₂₁N₃):

  • Molecular Weight (MW) = 159.27 g/mol

  • Structure: (CH₃)₂N-(CH₂)₃-NH-(CH₂)₃-NH₂

  • Active Hydrogens: One from the secondary amine (-NH-) and two from the primary amine (-NH₂).

  • Total Active Hydrogens = 3

  • AHEW = MW / (Number of Active Hydrogens) = 159.27 / 3 = 53.09 g/eq

Calculating the Mix Ratio

The mix ratio is typically expressed as Parts per Hundred Resin (PHR) . The formula to calculate the required amount of amine hardener is:

PHR = (AHEW / EEW) * 100

Example Calculation:

  • Using a DGEBA resin with an EEW = 190 g/eq .

  • Using this compound with an AHEW = 53.09 g/eq .

  • PHR = (53.09 / 190) * 100 ≈ 27.9

This means for every 100 grams of this specific epoxy resin, you should add approximately 27.9 grams of this compound for a stoichiometrically balanced system. Deviating from this ratio can lead to a decrease in properties like the glass transition temperature (Tg) and mechanical strength.[7]

Safety and Handling Protocol

This compound is a corrosive and hazardous substance that requires strict safety protocols. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC. Always inspect gloves before use and use proper removal techniques.[9][10]

  • Skin and Body Protection: Wear a lab coat or overalls and an apron. Trousers should be worn outside of boots to prevent spills from entering footwear.[9]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of overexposure to vapors, an approved respirator is required.[9]

Storage and Handling
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[9][11]

  • Keep away from acids, oxidizing agents, heat, and ignition sources.[9][11]

  • Do not use copper, brass, aluminum, or galvanized containers or stirrers.[9]

  • Avoid cross-contamination between the resin (Part A) and the hardener (Part B) to prevent unintentional exothermic reactions.[9]

Emergency Procedures
  • Skin Contact: Immediately flush with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Seek immediate medical attention.

  • Spills: Clean up all spills immediately. Evacuate the area and ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9][11]

Safety_Protocol_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure Assess Assess Hazards (Read SDS) PPE Don Personal Protective Equipment (PPE) Assess->PPE Vent Ensure Proper Ventilation (Fume Hood On) PPE->Vent Weigh Weigh Chemicals (Resin & Hardener) Vent->Weigh Mix Mix Components Weigh->Mix Store Store Securely Mix->Store Dispose Dispose of Waste (Per Regulations) Store->Dispose Clean Clean Work Area Dispose->Clean RemovePPE Remove PPE Correctly Clean->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for safe handling of epoxy components.

Experimental Formulation and Testing Protocols

This section provides standardized procedures for preparing, curing, and evaluating an epoxy adhesive formulated with this compound.

Protocol 1: Preparation of a Two-Component Epoxy Adhesive

Objective: To accurately prepare a 100g batch of a basic epoxy adhesive.

Materials & Equipment:

  • Epoxy Resin (e.g., DGEBA, EEW ~190 g/eq)

  • This compound (AHEW = 53.09 g/eq)

  • Optional: Fillers (e.g., fumed silica, alumina)

  • Top-pan balance (±0.01g accuracy)

  • Disposable mixing cups (e.g., polypropylene)

  • Mixing spatula or mechanical mixer

  • Vacuum desiccator or centrifuge for degassing

Sample Formulation Table:

ComponentRoleMix Ratio (PHR)Weight for 100g Resin
DGEBA Epoxy Resin (EEW 190)Part A: Base Polymer100.0100.0 g
This compoundPart B: Curing Agent27.927.9 g
Fumed Silica (optional)Thixotropic Agent2 - 52.0 - 5.0 g

Procedure:

  • Place a clean mixing cup on the balance and tare it.

  • Accurately weigh 100.0 g of the epoxy resin (Part A) into the cup.

  • If using fillers, add them to the resin now and mix thoroughly until a homogenous dispersion is achieved. This may require a high-shear mixer.[12]

  • Tare the balance with the cup containing Part A.

  • Accurately weigh 27.9 g of this compound (Part B) directly into the same cup.

  • Immediately begin mixing Part A and Part B thoroughly for 2-3 minutes. Scrape the sides and bottom of the cup multiple times to ensure complete and uniform mixing. Inadequate mixing will result in an incomplete cure.

  • Degassing: The mixing process can introduce air bubbles. Degas the mixture by placing it in a vacuum desiccator for 5-10 minutes or until the bubbles have dissipated.

  • The adhesive is now ready for application. Note the time, as the pot life (working time) has begun. Aliphatic amines typically have a short pot life.[6]

Protocol 2: Curing and Specimen Preparation

Objective: To cure the formulated adhesive for subsequent performance testing.

Procedure:

  • Substrate Preparation: For adhesion tests (e.g., lap shear), prepare the substrates (e.g., aluminum, steel) by abrading the surface followed by cleaning with a solvent like acetone or isopropanol to remove contaminants.

  • Application: Apply the mixed adhesive to the prepared substrates or into molds for bulk property testing.

  • Curing Schedule:

    • Ambient Cure: Allow the samples to cure at room temperature (23-25°C) for a minimum of 24-48 hours. Full properties may take up to 7 days to develop.

    • Elevated Temperature Cure (Optional): For improved properties, especially Tg and chemical resistance, a post-cure is recommended. A typical schedule is 2 hours at 80°C after an initial room temperature gelation period of 4-6 hours.[4]

  • Prepare multiple replicate specimens for each test to ensure statistical validity.

Protocol 3: Performance and Quality Control Testing

Objective: To characterize the key mechanical and thermal properties of the cured adhesive according to industry standards.

Standardized Test Methods:

PropertyASTM/ISO StandardDescription
Mechanical Properties
Lap Shear StrengthASTM D1002Measures the shear strength of an adhesive bond between two rigid substrates. A primary indicator of adhesive performance.
Tensile Strength & ModulusASTM D638Determines the ultimate strength and stiffness of the cured adhesive in bulk form.[13]
Flexural StrengthASTM D790Measures the material's ability to resist bending forces.[13]
Thermal Properties
Glass Transition Temp. (Tg)ASTM D3418 / E1356Uses Differential Scanning Calorimetry (DSC) to determine the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[14]
Degradation TemperatureASTM D3850Uses Thermogravimetric Analysis (TGA) to measure weight loss as a function of temperature, indicating thermal stability.[14]
Physical Properties
ViscosityASTM D2196Measures the viscosity of the mixed, uncured adhesive.[14]
Pot Life / Gel Time-The time it takes for the initial mixed viscosity to double or triple, indicating the usable working time.

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// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calc [label="Calculate Stoichiometry\n(PHR)"]; WeighA [label="Weigh Part A\n(Resin + Fillers)"]; WeighB [label="Weigh Part B\n(Hardener)"]; Mix [label="Thoroughly Mix\n& Degas"]; Apply [label="Apply to Substrates\nor Molds"]; Cure [label="Cure Adhesive\n(Ambient or Heat)"]; Test [label="Perform QC Testing", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MechTest [label="Mechanical Tests\n(Lap Shear, Tensile)"]; ThermTest [label="Thermal Analysis\n(DSC for Tg)"]; End [label="End: Analyze Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Calc; Calc -> WeighA; Calc -> WeighB; {WeighA, WeighB} -> Mix; Mix -> Apply; Apply -> Cure; Cure -> Test; Test -> MechTest; Test -> ThermTest; {MechTest, ThermTest} -> End; }

Caption: Overall workflow from formulation to final testing.

Data Interpretation and Troubleshooting

PropertyExpected Outcome with this compoundPotential IssueProbable Cause & Solution
Cure Rate Fast cure at ambient temperature; short pot life.[6]Tacky or Uncured Cause: Incorrect mix ratio; insufficient mixing; low temperature. Solution: Verify calculations and weighing; mix more thoroughly; apply gentle heat (e.g., 40°C) to accelerate cure.
Adhesion Good to excellent adhesion to properly prepared substrates.[4]Poor Adhesion Cause: Substrate contamination (oil, dust); inadequate surface roughness. Solution: Ensure meticulous surface preparation (abrade and solvent-wipe).
Appearance Clear, glossy surface.Cloudy, Greasy Film (Amine Blush) Cause: Reaction of the amine at the surface with CO₂ and moisture from the air, forming carbamates.[15] Solution: Cure in a low-humidity environment; a gentle heat post-cure can often resolve or prevent this.
Mechanicals High strength and stiffness.[4]Brittle Failure Cause: System is too rigid; cure temperature was too high/fast, creating internal stresses. Solution: Consider adding a flexibilizer or toughening agent to the formulation; use a slower, stepped curing schedule.

References

  • 2K Epoxy Adhesives Formulation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Petrie, E. M. (n.d.). Epoxy Adhesive Formulations. Skillsoft. Retrieved from [Link]

  • Epoxy Resin Adhesive Formulation. (n.d.). At-1 Chemical Formula Services. Retrieved from [Link]

  • What standards are used for mechanical testing for epoxy resins? (2023, November 1). ResearchGate. Retrieved from [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (n.d.). PCI Magazine. Retrieved from [Link]

  • Aliphatic Amines: Cost - Effective Curing Options for Epoxy in Industrial Applications. (2025, May 28). LinkedIn. Retrieved from [Link]

  • Epoxy Adhesive Test Measurement Guide. (n.d.). Epoxy Technology. Retrieved from [Link]

  • Formulating with Amines. (2019, August 31). Part Consulting. Retrieved from [Link]

  • Standard Guide for Testing Epoxy Resins. (2017, June 1). ASTM International. Retrieved from [Link]

  • ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. (2017, June 19). Intertek Inform. Retrieved from [Link]

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved from [Link]

  • Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. Retrieved from [Link]

  • N-N-Dimethyldipropylene triamine (DMDPTA). (n.d.). Alzchem. Retrieved from [Link]

  • Influence of different composite curing agents on the rapid curing characteristics and mechanical performance of epoxy resins. (2024, October 9). AIP Publishing. Retrieved from [Link]

  • Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (n.d.). ACS Omega. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of Polymers Synthesized with N,N-Dimethyldipropylenetriamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N,N-Dimethyldipropylenetriamine in Polymer Synthesis for Biomedical Applications

This compound is an aliphatic amine that serves as a valuable building block in the synthesis of advanced polymers, particularly for biomedical applications such as gene and drug delivery.[1][2] Its unique structure, featuring primary, secondary, and tertiary amine functionalities, allows for its use as both a crosslinker and a catalyst in polymerization reactions.[1] The resulting polymers, often poly(amidoamine)s (PAMAMs) or poly(β-amino ester)s, are of significant interest due to their biocompatibility, biodegradability, and capacity to be tailored for specific therapeutic purposes.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of polymers derived from this compound. The protocols outlined herein are designed to be self-validating, with an emphasis on understanding the causal relationships between experimental choices and the final polymer properties.

PART 1: Polymer Synthesis via Michael Addition

A common and efficient method for synthesizing polymers using this compound is the Michael addition reaction with a diacrylate monomer.[6] This reaction is favored for its mild conditions and high yield. The resulting poly(β-amino ester)s are particularly promising for drug delivery due to their pH-sensitive nature and biodegradability.[6]

Causality Behind Experimental Choices in Michael Addition Polymerization

The properties of the final polymer, such as molecular weight and chain end-groups, are highly dependent on the stoichiometric ratio of the amine and diacrylate monomers.[7][8] An excess of the amine monomer will result in amine-terminated polymer chains, while an excess of the diacrylate will lead to acrylate-terminated chains. The choice of solvent is also critical; polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used to facilitate the reaction.[6]

Experimental Workflow for Polymer Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Prep Prepare Monomers: - this compound - Diacrylate (e.g., 1,4-butanediol diacrylate) Mixing Mix Monomers in Solvent Monomer_Prep->Mixing Solvent_Prep Prepare Solvent: - Anhydrous DMSO Solvent_Prep->Mixing Heating Heat Reaction Mixture (e.g., 50-60°C) Mixing->Heating Stirring Stir under Inert Atmosphere (e.g., Nitrogen) Heating->Stirring Precipitation Precipitate Polymer (e.g., in diethyl ether) Stirring->Precipitation Washing Wash Precipitate Precipitation->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for the synthesis of polymers using this compound via Michael addition.

Protocol: Synthesis of a Poly(β-amino ester) using this compound and 1,4-Butanediol Diacrylate

Materials:

  • This compound

  • 1,4-butanediol diacrylate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Schlenk line or similar apparatus for inert atmosphere techniques

Procedure:

  • Monomer Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMSO.

  • Reaction Setup: Place the flask under an inert atmosphere and begin stirring.

  • Addition of Diacrylate: Slowly add 1,4-butanediol diacrylate to the stirred solution. The molar ratio of amine to diacrylate can be adjusted to control the polymer's molecular weight and end-groups.

  • Polymerization: Heat the reaction mixture to 50-60°C and allow it to stir for 24-48 hours. The progress of the reaction can be monitored by techniques such as FTIR to observe the disappearance of the acrylate peaks.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or decantation.

  • Washing: Wash the polymer multiple times with cold diethyl ether to remove any unreacted monomers and solvent.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

PART 2: Comprehensive Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is crucial to ensure it meets the desired specifications for its intended application. This involves determining its chemical structure, molecular weight and distribution, and thermal properties.

Experimental Workflow for Polymer Characterization

Characterization_Workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Determination cluster_thermal Thermal Properties FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) GPC Gel Permeation Chromatography (GPC/SEC) TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Synthesized_Polymer Purified Polymer Synthesized_Polymer->FTIR Synthesized_Polymer->NMR Synthesized_Polymer->GPC Synthesized_Polymer->TGA Synthesized_Polymer->DSC

Caption: Comprehensive workflow for the characterization of synthesized polymers.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a polymer.[9] By analyzing the absorption of infrared radiation at specific wavelengths, one can confirm the successful formation of the desired polymer structure and the absence of unreacted monomers.

Protocol: FTIR Analysis of the Synthesized Polymer

  • Sample Preparation: Prepare a small amount of the dried polymer. This can be analyzed as a thin film cast from a suitable solvent or as a KBr pellet.

  • Data Acquisition: Obtain the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks corresponding to the polymer structure. For a poly(β-amino ester), key peaks to look for include:

    • C=O stretching (ester): ~1730 cm⁻¹

    • C-N stretching (amine): ~1150-1250 cm⁻¹

    • N-H bending (secondary amine): ~1550-1650 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300-3500
C-H Stretch (aliphatic)2850-2960
C=O Stretch (ester)~1730
N-H Bend (secondary amine)1550-1650
C-N Stretch (amine)1150-1250
C-O Stretch (ester)1000-1300
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and composition of the polymer.[10] ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the successful incorporation of the monomers into the polymer chain.

Protocol: NMR Analysis of the Synthesized Polymer

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Identify and integrate the peaks corresponding to the different protons in the polymer repeating unit. This can be used to confirm the structure and, in some cases, estimate the degree of polymerization.

    • ¹³C NMR: Identify the peaks for each unique carbon atom in the polymer backbone and side chains to further confirm the structure.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Principle: GPC/SEC is the most widely used technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[12][13] The technique separates polymer molecules based on their size in solution as they pass through a column packed with porous gel beads.[7][8] Larger molecules elute faster than smaller molecules.[8][12]

Protocol: GPC/SEC Analysis of the Synthesized Polymer

  • Sample Preparation: Dissolve a precise concentration of the polymer in a suitable mobile phase (e.g., THF or DMF with additives like LiBr to prevent aggregation).[8] Filter the solution through a 0.2 µm syringe filter before injection.[8]

  • Calibration: Calibrate the GPC/SEC system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[8][14]

  • Data Acquisition: Inject the polymer solution into the GPC/SEC system and record the chromatogram.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the calibration curve.[8][12][14]

ParameterDescriptionTypical Values for Controlled Polymerization
Mn Number-average molecular weightVaries with synthesis conditions
Mw Weight-average molecular weightVaries with synthesis conditions
PDI (Mw/Mn) Polydispersity Index1.5 - 2.5

Thermal Characterization

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][15] It is used to determine the thermal stability and decomposition temperature of the polymer.

Protocol: TGA of the Synthesized Polymer

  • Sample Preparation: Place a small, known amount of the dried polymer into a TGA sample pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere and record the mass loss as a function of temperature.[6]

  • Data Analysis: Determine the onset temperature of decomposition and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[6]

Protocol: DSC of the Synthesized Polymer

  • Sample Preparation: Seal a small, known amount of the dried polymer in a DSC pan.

  • Data Acquisition: Subject the sample to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min).[6]

  • Data Analysis: Identify the glass transition temperature (Tg) as a step change in the heat flow curve.[6] If the polymer is semi-crystalline, endothermic melting peaks and exothermic crystallization peaks may also be observed.

Conclusion

The protocols and application notes presented here provide a robust framework for the synthesis and comprehensive characterization of polymers based on this compound. By carefully controlling the synthesis conditions and employing the described analytical techniques, researchers can develop well-defined polymers with tailored properties for a variety of advanced applications, particularly in the field of drug and gene delivery. The insights gained from this detailed characterization are essential for establishing structure-property relationships and ensuring the performance and reproducibility of these promising biomaterials.

References

  • ResolveMass Laboratories Inc. (2025, July 22). Methods of Measuring Polymer Molecular Weight by GPC.
  • Slideshare. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC.
  • Select Science. Polymer Analysis Part 1: Gel Permeation Chromatography.
  • Wikipedia. Gel permeation chromatography.
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  • ResearchGate. GPC - Gel Permeation Chromatography.
  • FTIR Characterization Of Poly(Amido-Amine)S Either In Solution Or Grafted On Materials.
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  • Frontiers. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • PMC - NIH. (2022, April 8). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery.
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  • NIH. (2024, December 16). Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions.

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Troubleshooting & Optimization

Optimizing reaction temperature for N,N-Dimethyldipropylenetriamine catalyzed polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of successful polymerization is meticulous control over reaction parameters. As a Senior Application Scientist, this guide provides in-depth technical support for researchers and professionals utilizing N,N-Dimethyldipropylenetriamine as a catalyst. The focus is on mastering one of the most critical variables: reaction temperature. This document moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot issues and optimize your specific polymerization system effectively.

The Fundamental Role of Temperature in Catalysis

This compound, an aliphatic tertiary amine, is a versatile catalyst commonly employed in the formation of polyurethanes and the curing of epoxy resins.[1][2] Its catalytic activity stems from the lone pair of electrons on its nitrogen atoms, which can activate reactants. In polyurethane systems, tertiary amines accelerate both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[3] The balance between these reactions, which is highly temperature-dependent, is crucial for the final properties of the foam.

Temperature is a double-edged sword in these catalytic systems. According to the principles of chemical kinetics, increasing the temperature provides the necessary activation energy, leading to a higher reaction rate.[4] However, excessive heat can trigger a cascade of undesirable outcomes, including uncontrolled and rapid reactions, the formation of side products like allophanates in polyurethane systems, and even thermal degradation of the polymer.[5][6] Conversely, a temperature that is too low will result in an impractically slow or incomplete cure, leading to suboptimal polymer properties.[7][8] Therefore, finding the optimal thermal profile is paramount for achieving desired material characteristics, from mechanical strength to thermal stability.[5][9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during this compound-catalyzed polymerizations, with a focus on temperature as the root cause.

Problem 1: Reaction is too slow or fails to cure completely.
  • Possible Causes:

    • Insufficient Thermal Energy: The reaction temperature is too low to adequately activate the catalyst and reactants, resulting in a slow polymerization rate.[7][10]

    • Low Ambient/Substrate Temperature: Heat from the exothermic reaction is lost to a cold environment or substrate, preventing the system from reaching the necessary curing temperature.[8]

    • Heat Sink Effect: In composite materials, metallic inserts or other highly conductive components can draw heat away from the resin, slowing the local cure rate.[8]

  • Suggested Solutions:

    • Incrementally Increase Temperature: Raise the reaction temperature in controlled increments (e.g., 10-20°C) to find the point where the reaction proceeds at a desirable rate.

    • Introduce a Post-Curing Step: After the initial gelation, subject the material to a higher temperature for a set period to ensure all reactive groups have been consumed and the cure is complete. Step-heating is a common strategy to achieve full polymerization.[11]

    • Environmental Control: Conduct the polymerization in a temperature-controlled environment. If working with large molds or substrates, pre-heating them can ensure a more uniform cure.

Problem 2: Reaction is too fast, leading to a short pot life or premature gelling.
  • Possible Causes:

    • Excessive Reaction Temperature: High temperatures can dramatically accelerate the catalytic reaction, sometimes uncontrollably.[7] A general rule of thumb for some polyurethane reactions is that for every 10°C increase, the pot life is halved.[7]

    • Uncontrolled Exotherm: The heat generated by the polymerization itself (exothermic reaction) can raise the internal temperature, creating a positive feedback loop that further accelerates the reaction.

  • Suggested Solutions:

    • Lower Initial Temperature: Begin the reaction at a lower temperature to allow for adequate mixing and handling before the onset of rapid viscosity increase.

    • Implement a Ramped Temperature Profile: Start at a low temperature and gradually increase it to the final cure temperature. This provides excellent control over the reaction rate.

    • Use a Heat Sink: For bulk polymerizations, ensure the reaction vessel allows for efficient heat dissipation to prevent a runaway exotherm.

Problem 3: Final polymer exhibits poor mechanical properties (e.g., brittleness, low strength).
  • Possible Causes:

    • Incomplete Curing: A reaction temperature that is too low can result in an incomplete polymer network, leading to inferior mechanical strength.[12]

    • Thermal Degradation: Excessively high temperatures can cause cleavage of the polymer chains, reducing molecular weight and compromising structural integrity.[5]

    • Side Reactions: Elevated temperatures can promote unwanted side reactions, creating structural defects in the polymer network. For instance, in polyurethanes, high temperatures can lead to the formation of allophanate linkages, which can alter the expected properties.[6]

  • Suggested Solutions:

    • Systematic Temperature Optimization: Conduct a series of experiments across a range of temperatures to identify the optimal balance that ensures complete curing without causing degradation. (See Experimental Protocol section below).

    • Differential Scanning Calorimetry (DSC): Use DSC analysis to determine the curing exotherm and identify the optimal temperature range for your specific system. This technique can help define a precise curing schedule.

Problem 4: Inconsistent results from batch to batch.
  • Possible Causes:

    • Poor Temperature Control: Fluctuations in ambient temperature or inconsistent heating equipment can lead to significant variations in reaction kinetics and final polymer properties.[13]

    • Variable Reagent Temperatures: Adding reagents that are at different initial temperatures can alter the initial rate of reaction and the overall thermal profile.

  • Suggested Solutions:

    • Utilize Precision Equipment: Employ a temperature-controlled oil bath, heating mantle with a PID controller, or a reaction calorimeter to ensure consistent and accurate temperature management.[13]

    • Pre-condition Reagents: Ensure all components (resin, catalyst, etc.) are equilibrated to the same starting temperature before mixing.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for this compound catalysis?

A1: The optimal temperature is highly dependent on the specific polymer system (e.g., polyurethane, epoxy) and the desired outcome. For many epoxy systems cured with amines, reactions can begin at room temperature, with subsequent thermal curing stages often ranging from 80°C to 150°C to achieve full properties.[2] For polyurethane foams, the reaction is often initiated at or near ambient temperature, with the exothermic reaction driving the cure. The catalyst's role is to ensure the reaction proceeds efficiently within this profile. Some specialized polyurethane systems may use step-curing up to 160°C.[11]

Q2: How does temperature specifically influence the catalytic activity of this compound?

A2: Temperature directly impacts the catalyst's effectiveness by increasing the kinetic energy of the system.[4] This leads to more frequent and energetic collisions between the catalyst and the reactant molecules (isocyanates, polyols, or epoxy groups), increasing the rate of the catalyzed reaction. However, the catalyst's chemical structure is stable only up to a certain temperature. Beyond its thermal stability limit, the catalyst itself can decompose, leading to a loss of activity and the potential release of harmful byproducts.[14]

Q3: What are the advantages of a step-wise or ramped heating profile over a single isothermal cure?

A3: A multi-stage heating profile offers superior control over the polymerization process.

  • Initial Low-Temperature Stage: Allows for thorough mixing of viscous resins, complete wetting of fillers or fibers in composites, and the release of trapped air before the viscosity builds rapidly.

  • Intermediate Ramping Stage: Gradually increases the reaction rate in a controlled manner, preventing a dangerous temperature spike from the reaction's exotherm.

  • Final High-Temperature Stage (Post-Cure): Ensures the reaction goes to completion, maximizing cross-linking density and achieving the polymer's ultimate mechanical and thermal properties.[11]

Q4: What are the primary safety concerns when working with and heating this compound?

A4: this compound is a hazardous substance that requires careful handling.[14][15] It is corrosive and can cause severe skin burns and eye damage.[15] It may also cause an allergic skin reaction and is harmful if swallowed or in contact with skin.[15] When heated, it is combustible and may emit toxic and corrosive fumes, including nitrogen oxides (NOx).[14] Always work in a well-ventilated area (a fume hood is recommended), wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[14] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[14][15][16]

Experimental Design & Protocols

A systematic approach is crucial for optimizing the reaction temperature. Differential Scanning Calorimetry (DSC) is a powerful tool for this, but a well-designed empirical study can also yield excellent results.

Protocol: Empirical Determination of Optimal Isothermal Cure Temperature

This protocol provides a framework for identifying the ideal curing temperature for your system.

1. Preparation:

  • Prepare a master batch of your polymer formulation (resin, hardener, additives) without the this compound catalyst to ensure homogeneity.
  • Calculate the required amount of master batch and catalyst for at least 5-6 small experimental runs (e.g., 10-20g each).

2. Experimental Setup:

  • Aliquot the master batch into identical containers (e.g., aluminum pans, glass vials).
  • Place each container into a separate, precisely controlled heating environment (e.g., ovens, heating blocks) set to a different isothermal temperature (e.g., 60°C, 80°C, 100°C, 120°C, 140°C).
  • Allow the aliquots to reach thermal equilibrium.

3. Execution:

  • Add the pre-calculated amount of this compound to each container simultaneously (or with timed offsets).
  • Mix thoroughly for a consistent duration (e.g., 30 seconds).
  • Begin timing immediately.

4. Data Collection:

  • Gel Time: Periodically probe the mixture with a spatula or rod to determine the point at which it transitions from a liquid to a non-flowing gel. Record this time for each temperature.
  • Tack-Free Time: After gelling, periodically touch the surface (with a gloved finger or clean tool) to determine when it is no longer sticky.
  • Full Cure & Analysis: Allow the samples to cure for an extended period (e.g., 24 hours) at their respective temperatures. After cooling to room temperature, perform analysis on the resulting polymer. This can include:
  • Hardness testing (e.g., Shore or Rockwell hardness).
  • Visual inspection for defects (bubbles, cracks, discoloration).
  • Solubility tests to check for incomplete curing.

5. Data Presentation and Interpretation:

  • Summarize the collected data in a table to easily compare the outcomes at different temperatures.
Temperature (°C)Gel Time (min)Tack-Free Time (min)Hardness (Shore D)Visual Observations
6015024075Slightly soft, clear
80459082Hard, clear
100153585Hard, slight yellowing
12051284Brittle, significant yellowing
140<2580Very brittle, dark discoloration
  • The optimal temperature in this hypothetical example would likely be around 80-100°C, as it provides a reasonable working time while achieving high hardness without significant discoloration or brittleness.

Visualization of Concepts

Diagrams can clarify complex relationships and workflows.

Temperature_Effects cluster_output Low_T Too Low Temperature Rate Reaction Rate Low_T->Rate Very Slow Cure Degree of Cure Low_T->Cure Incomplete Properties Mechanical Properties Low_T->Properties Poor / Soft Optimal_T Optimal Temperature Optimal_T->Rate Controlled Optimal_T->Cure Complete Side_Rxn Side Reactions Optimal_T->Side_Rxn Minimized Optimal_T->Properties Optimal High_T Too High Temperature High_T->Rate Too Fast / Uncontrolled High_T->Side_Rxn Increased High_T->Properties Brittle / Poor Degradation Thermal Degradation High_T->Degradation Risk of Degradation

Caption: Relationship between temperature and polymerization outcomes.

Optimization_Workflow start Define Temperature Range (e.g., 60-140°C) prep Prepare Master Batch & Aliquot Samples start->prep heat Equilibrate Samples to Set Temperatures prep->heat add_catalyst Add Catalyst & Mix heat->add_catalyst monitor Monitor Gel Time & Tack-Free Time add_catalyst->monitor cure Allow Full Cure (e.g., 24h) monitor->cure analyze Analyze Polymer Properties (Hardness, Visuals) cure->analyze decision Identify Optimal Temperature (Best Balance of Properties) analyze->decision

Caption: Workflow for empirical temperature optimization.

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Common side reactions and byproduct formation with N,N-Dimethyldipropylenetriamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyldipropylenetriamine (DMDPTA). This document is intended for researchers, scientists, and drug development professionals to navigate the common side reactions and byproduct formations that can occur during its use. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to this compound's Reactivity

This compound is a versatile aliphatic polyamine containing primary, secondary, and tertiary amine functionalities.[1] This unique structure allows it to function as both a curative and a catalyst in various applications, most notably in epoxy resin curing and polyurethane systems.[1] However, this trifunctional nature also presents opportunities for a range of side reactions and byproduct formations that can impact the outcome of your experiments. Understanding these potential pathways is crucial for troubleshooting and achieving desired results.

Frequently Asked Questions (FAQs)

Q1: My epoxy resin cured with this compound has a hazy, greasy, or cloudy surface. What is the cause?

A1: This phenomenon, often referred to as "amine blush," is typically caused by the reaction of the amine curing agent with atmospheric carbon dioxide and moisture. This reaction forms carbamates or bicarbonates on the surface of the epoxy.[2] Aliphatic amines are particularly susceptible to blushing.[2]

Q2: I've noticed a yellowing of my final product when using this compound at elevated temperatures. Why is this happening?

A2: Yellowing, or discoloration, at elevated temperatures can be a sign of thermal degradation or oxidation. Polyamines can undergo complex reactions at high temperatures, potentially leading to the formation of chromophoric byproducts. Additionally, the presence of impurities or oxygen can accelerate these degradation processes.

Q3: My polyurethane foam is not curing as expected, and the physical properties are poor. Could this compound be the issue?

A3: In polyurethane systems, this compound acts as a catalyst.[1] Issues with curing can arise from several factors related to the catalyst. The tertiary amine functionality is responsible for the catalytic activity, and any side reactions that consume or deactivate this group can reduce its efficiency.[3][4] Furthermore, the primary and secondary amines can react with isocyanates, potentially altering the stoichiometry of the polymerization and affecting the final properties of the foam.

Q4: Are there any known incompatibilities with other chemicals or materials?

A4: Yes, this compound is a corrosive and alkaline substance. It should not be used with copper, copper alloys (like brass or bronze), aluminum, galvanized steel, or tin-plated containers.[5][6] It is also incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as this can lead to a vigorous, potentially hazardous reaction.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Surface Defects in Epoxy Curing (Amine Blush)
  • Symptoms: Hazy, greasy, or cloudy appearance on the cured epoxy surface. The surface may feel sticky or oily.

  • Root Cause Analysis: The primary and secondary amine groups of this compound are reacting with atmospheric CO2 and water to form ammonium carbamates or bicarbonates. This is more prevalent in high humidity environments.

  • Troubleshooting Workflow:

start Start: Hazy/Greasy Surface humidity Check Humidity Levels start->humidity high_humidity Humidity > 60%? humidity->high_humidity Yes low_humidity Humidity < 60% humidity->low_humidity No remediate_humidity Reduce Humidity (Dehumidifier) or Increase Temperature high_humidity->remediate_humidity surface_prep Review Surface Preparation low_humidity->surface_prep prevention Apply a Thin Film of Epoxy to a Test Surface in a Controlled Environment remediate_humidity->prevention improper_prep Improper Cleaning? surface_prep->improper_prep Yes remediation Wash Surface with Warm Soapy Water, then Rinse and Dry surface_prep->remediation No proper_prep Thoroughly Clean and Degrease Substrate improper_prep->proper_prep proper_prep->prevention remediation->prevention

Caption: Troubleshooting workflow for amine blush.

  • Corrective and Preventive Actions:

    • Control Environment: Reduce the humidity in the curing environment using dehumidifiers or by increasing the ambient temperature.

    • Surface Washing: Amine blush is water-soluble and can often be removed by washing the cured surface with warm, soapy water, followed by a clean water rinse and thorough drying.

    • Recoting: If the blush is removed, the surface can be lightly sanded and re-coated.

    • Preventive Formulation: In some cases, modifying the formulation with additives that are less sensitive to humidity can mitigate blushing.

Issue 2: Inconsistent Curing and Poor Mechanical Properties
  • Symptoms: The material remains tacky or soft after the recommended curing time. The final product is brittle or has lower than expected strength.

  • Root Cause Analysis:

    • Incorrect Stoichiometry: An improper mix ratio of epoxy resin to the amine hardener is a common cause. The primary and secondary amines of this compound react with the epoxy groups, and an imbalance will leave unreacted components.[7]

    • Thermal Degradation: At elevated temperatures, this compound can undergo side reactions, reducing its effectiveness as a curative.

    • Catalyst Deactivation (in PU systems): The tertiary amine can be neutralized by acidic species, rendering it ineffective as a catalyst.

  • Troubleshooting Workflow:

start Start: Inconsistent Curing check_stoichiometry Verify Mix Ratio start->check_stoichiometry incorrect_ratio Incorrect? check_stoichiometry->incorrect_ratio Yes check_temp Review Curing Temperature check_stoichiometry->check_temp No correct_ratio Recalculate and Remeasure Accurately incorrect_ratio->correct_ratio too_high_temp Too High? check_temp->too_high_temp Yes check_impurities Consider Contaminants check_temp->check_impurities No optimize_temp Lower Curing Temperature or Use a Staged Cure Profile too_high_temp->optimize_temp acidic_impurities Acidic Species Present? check_impurities->acidic_impurities Yes purify_reagents Purify Reagents or Use Higher Purity Grades acidic_impurities->purify_reagents

Caption: Troubleshooting workflow for inconsistent curing.

  • Corrective and Preventive Actions:

    • Accurate Measurement: Ensure precise measurement of both resin and hardener by weight, using a calibrated scale.

    • Temperature Control: Adhere to the recommended curing temperature range. For exothermic reactions, consider using a smaller batch size or a heat sink to dissipate heat.

    • Purity of Reagents: Use high-purity reagents to avoid introducing contaminants that could interfere with the curing process.

Common Side Reactions and Byproduct Formation

A deeper understanding of the potential chemical transformations of this compound can aid in predicting and mitigating unwanted outcomes.

Carbamate Formation (Amine Blush)

As previously mentioned, the primary and secondary amines can react with atmospheric CO2.

  • Reaction: R-NH2 + CO2 + H2O ⇌ R-NH3+ + HCO3-

  • Byproduct: Ammonium bicarbonates or carbamates.

  • Impact: Leads to surface defects and may inhibit adhesion of subsequent coatings.

Thermal Degradation Pathways

At elevated temperatures, aliphatic polyamines can undergo degradation through several pathways. A likely pathway for the diamine portions of this compound involves the formation of a carbamate intermediate, which can then either cyclize or react with another amine.[8]

  • Pathway A: Cyclization: The carbamate can undergo intramolecular cyclization to form a cyclic urea derivative.

  • Pathway B: Urea Formation: The carbamate can be attacked by another amine molecule to form a substituted urea.

  • Byproducts: Cyclic ureas, substituted ureas.

  • Impact: These byproducts can act as impurities, potentially plasticizing the polymer, reducing crosslink density, and altering mechanical properties.

start This compound + Heat carbamate Carbamate Formation start->carbamate cyclization Intramolecular Cyclization carbamate->cyclization urea_formation Reaction with another Amine carbamate->urea_formation cyclic_urea Cyclic Urea Byproduct cyclization->cyclic_urea substituted_urea Substituted Urea Byproduct urea_formation->substituted_urea

Caption: Potential thermal degradation pathways.

Side Reactions in Epoxy Curing

While the primary reaction is the addition of the primary and secondary amines to the epoxy ring, the tertiary amine group can catalyze the homopolymerization of the epoxy resin, especially at high temperatures or in the presence of excess epoxy.[4]

  • Side Reaction: Epoxy + Epoxy --(Tertiary Amine Catalyst)--> Polyether

  • Byproduct: Polyether chains.

  • Impact: Excessive homopolymerization can lead to a more brittle material and may leave unreacted amine groups, which can compromise chemical resistance.[9]

Experimental Protocols

Protocol 1: Analysis of Amine Blush by FTIR Spectroscopy
  • Sample Collection: Gently scrape the hazy residue from the surface of the cured epoxy using a clean spatula.

  • Preparation for ATR-FTIR: Place the collected residue directly onto the crystal of an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the infrared spectrum from 4000 to 400 cm-1.

  • Analysis: Look for characteristic peaks of carbamates (around 1650-1580 cm-1 for the C=O stretch) and bicarbonates.

Protocol 2: Quantification of Unreacted this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Extract a known weight of the uncured or partially cured material with a suitable solvent (e.g., dichloromethane).

  • Internal Standard: Add a known amount of an internal standard to the extract.

  • GC-MS Analysis: Inject an aliquot of the sample into a GC-MS system.

  • Quantification: Develop a calibration curve using standards of this compound and the internal standard to quantify the amount of unreacted amine.

Data Summary Table

IssueCommon Cause(s)Key Analytical TechniquesPotential Byproducts
Amine Blush Reaction with atmospheric CO2 and moistureFTIR, Visual InspectionAmmonium Carbamates/Bicarbonates
Yellowing Thermal degradation, oxidationUV-Vis SpectroscopyChromophoric degradation products
Incomplete Cure Incorrect stoichiometry, catalyst deactivationDSC, DMA, GC-MSUnreacted monomers, oligomers
Brittleness Epoxy homopolymerizationDMA, Tensile TestingPolyether chains

References

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12).
  • Epoxy Curing Agents - Part 1: Amines. (2022, July 11). Polymer Innovation Blog.
  • AMINE CURED-EPOXY MATRICES. Applied Poleramic.
  • This compound Safety Data Sheet. Santa Cruz Biotechnology.
  • Chemistry of Ambient Cure Epoxy Resins and Hardeners. (2022, March 30). Chemical Dynamics, LLC.
  • This compound 99% Product Page. Sigma-Aldrich.
  • This compound Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • Formulating with Amines. (2019, August 31). Part Consulting.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023, February 11). MDPI.
  • Effect of Various Curing Agents On the Chemical Stability of Epoxy Resins. CORROSION.
  • Polyamine Curing Agents Meeting the Industry Need for Enhanced Productivity.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
  • N-N-Dimethyldipropylene triamine (DMDPTA).

Sources

Technical Support Center: N,N-Dimethyldipropylenetriamine (DMDPTA) Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,N-Dimethyldipropylenetriamine (DMDPTA). This guide is designed for researchers, scientists, and drug development professionals who utilize DMDPTA as a catalyst in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges related to catalyst deactivation and to provide potential strategies for regeneration.

Section 1: Troubleshooting Guide for DMDPTA Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments that indicate a potential deactivation of the DMDPTA catalyst.

Question 1: My polyurethane foam/epoxy resin curing time has significantly increased. What could be the cause?

An unexpected increase in curing time is a primary indicator of reduced catalytic activity. The tertiary amine group in DMDPTA is crucial for accelerating the polymerization process in both polyurethane and epoxy systems.[1][2] Several factors can be at play:

  • Catalyst Poisoning by Acidic Impurities: The basic nature of the amine catalyst makes it susceptible to neutralization by acidic compounds.[3] These impurities can originate from the raw materials (polyols, isocyanates, epoxy resins) or be introduced through contaminated glassware or solvents. This neutralization reaction effectively renders the catalyst inactive.

  • Moisture Interference (Polyurethane Systems): In polyurethane formulations, water can compete with the polyol in reacting with the isocyanate groups.[4] This side reaction not only consumes the isocyanate but can also interfere with the catalytic cycle of the tertiary amine. The presence of excess moisture can lead to the formation of urea linkages, which may affect the final properties of the polyurethane.[5]

  • Oxidative Degradation: Exposure to air, especially at elevated temperatures, can lead to the oxidative degradation of amines.[6] This can alter the chemical structure of DMDPTA and reduce its catalytic efficacy.

Troubleshooting Steps:

  • Raw Material Purity Check:

    • Use fresh, high-purity monomers and resins. If possible, test the acidity of your polyol or epoxy resin using titration methods.

    • Ensure that solvents are anhydrous and free from acidic impurities.

  • Moisture Control:

    • Dry all glassware thoroughly in an oven before use.

    • Handle hygroscopic materials in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).

    • Consider using molecular sieves to dry solvents and liquid reactants.

  • Inert Atmosphere:

    • If your reaction is sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Question 2: The final properties of my polymer are poor (e.g., low crosslink density, brittleness, poor adhesion). Could this be related to the catalyst?

Yes, compromised catalyst performance can directly impact the structural integrity of the final polymer. DMDPTA has a dual function; the tertiary amine acts as a catalyst, while the primary and secondary amines act as chain extenders or crosslinkers by reacting with the epoxy or isocyanate groups.[1][7]

  • Incomplete Curing: If the catalytic activity is diminished, the polymerization reaction may not go to completion. This results in a lower molecular weight polymer with reduced crosslinking, leading to inferior mechanical properties.

  • Side Reactions: A deactivated or partially deactivated catalyst can alter the reaction pathway, potentially favoring side reactions that lead to the formation of undesirable byproducts. These byproducts can act as plasticizers or create defects in the polymer network.[8]

Troubleshooting Steps:

  • Verify Catalyst Loading: Double-check your calculations to ensure the correct amount of DMDPTA is being used. Inadequate catalyst levels will result in incomplete curing.

  • Analytical Characterization of the Polymer:

    • Use techniques like Differential Scanning Calorimetry (DSC) to check for a normal glass transition temperature (Tg). A lower than expected Tg can indicate incomplete curing.

    • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to look for unreacted functional groups (e.g., isocyanate or epoxy peaks).

  • Investigate Raw Materials: As mentioned previously, impurities in the raw materials can inhibit the catalyst and lead to poor polymer properties.[5]

Question 3: I am observing color changes or the formation of precipitates in my reaction mixture. What does this indicate?

Color changes or the formation of insoluble materials can be a sign of catalyst degradation or interaction with incompatible materials.

  • Oxidative Degradation Products: The oxidation of amines can produce colored byproducts.

  • Incompatible Metals: DMDPTA should not be used with copper, aluminum, or their alloys.[9] Contact with these metals can lead to the formation of colored complexes and catalyst deactivation.

  • Side Reactions with Contaminants: Certain impurities can react with DMDPTA or the polymerizing system to form insoluble precipitates.

Troubleshooting Steps:

  • Review Reactor and Equipment Material: Ensure that your reaction vessel and any stirring equipment are made of compatible materials like glass or stainless steel.

  • Minimize Air Exposure: If you suspect oxidation, use degassed solvents and maintain an inert atmosphere over the reaction.

  • Analyze Precipitates: If possible, isolate and analyze the precipitate to identify its composition. This can provide valuable clues about the source of contamination.

Section 2: Catalyst Deactivation Mechanisms at a Glance

The following table summarizes the common deactivation pathways for DMDPTA, their likely causes, and suggested preventative measures.

Deactivation MechanismPotential CausesObservable SymptomsPreventative Measures
Poisoning Acidic impurities in reactants or solvents; Residuals from previous reactions.[10]Slow or stalled reaction; Incomplete curing.Use high-purity, anhydrous reactants and solvents; Thoroughly clean all glassware.
Oxidative Degradation Exposure to air (oxygen), especially at elevated temperatures.Discoloration of the reaction mixture; Reduced catalyst activity.Work under an inert atmosphere (N2 or Ar); Use an antioxidant if compatible with the system.
Thermal Degradation Exceeding the thermal stability limit of the catalyst (Boiling point of DMDPTA is ~220 °C).[11]Darkening of the catalyst or reaction mixture; Formation of byproducts.Maintain strict temperature control; Avoid localized overheating.
Interaction with Incompatible Materials Contact with copper, aluminum, or their alloys; Strong oxidizing agents.[9]Color changes; Formation of precipitates; Loss of catalytic activity.Use reaction vessels and equipment made of glass or stainless steel; Avoid contact with strong oxidizers.

Section 3: Visualizing Deactivation and Troubleshooting

Deactivation Pathways

The following diagram illustrates the primary mechanisms through which this compound can lose its catalytic activity.

cluster_causes Deactivation Causes DMDPTA Active DMDPTA Catalyst Deactivated Deactivated DMDPTA Poisoning Poisoning (e.g., Acidic Impurities) Oxidation Oxidative Degradation Thermal Thermal Degradation Incompatible Interaction with Incompatible Materials Poisoning->Deactivated Neutralization Oxidation->Deactivated Structural Change Thermal->Deactivated Decomposition Incompatible->Deactivated Complexation/ Degradation

Caption: Major deactivation pathways for DMDPTA catalyst.

Troubleshooting Workflow

When encountering a problem in your experiment, use the following decision tree to diagnose the potential issue with your DMDPTA catalyst.

Start Experiment Issue Observed (e.g., Slow Reaction, Poor Properties) Check_Params Verify Reaction Parameters (Temp, Stoichiometry, Time) Start->Check_Params Params_OK Parameters Correct Check_Params->Params_OK Yes Params_Not_OK Parameters Incorrect Check_Params->Params_Not_OK No Check_Materials Investigate Raw Materials (Purity, Age, Moisture) Params_OK->Check_Materials Adjust_Params Adjust Parameters and Repeat Params_Not_OK->Adjust_Params Materials_OK Materials OK Check_Materials->Materials_OK Yes Materials_Suspect Materials Suspect Check_Materials->Materials_Suspect No Check_Environment Evaluate Reaction Environment (Atmosphere, Vessel Material) Materials_OK->Check_Environment Purify_Materials Purify/Replace Raw Materials Materials_Suspect->Purify_Materials Env_OK Environment OK Check_Environment->Env_OK Yes Env_Suspect Environment Suspect Check_Environment->Env_Suspect No Catalyst_Deactivated Catalyst Deactivation Likely Env_OK->Catalyst_Deactivated Modify_Environment Use Inert Atmosphere, Change Vessel Env_Suspect->Modify_Environment

Caption: A workflow for troubleshooting catalyst-related issues.

Section 4: Catalyst Regeneration Strategies

While preventing deactivation is always the preferred approach, it may be possible to regenerate a partially deactivated DMDPTA catalyst, particularly if the deactivation is due to poisoning by non-covalently bound species. The following are general strategies that can be explored.

Important Note: These are generalized procedures. Their effectiveness will depend on the specific nature of the deactivation. Always test regeneration protocols on a small scale before applying them to your entire batch of catalyst.

Question 4: Can I regenerate my deactivated DMDPTA catalyst?

Regeneration of a deactivated amine catalyst is sometimes possible, but its success is not guaranteed. The feasibility depends heavily on the deactivation mechanism.

  • Reversible Deactivation (e.g., Poisoning): If the catalyst has been deactivated by poisoning from non-covalently bound impurities, it may be possible to remove these contaminants.

  • Irreversible Deactivation (e.g., Thermal/Oxidative Degradation): If the catalyst has undergone a chemical transformation due to heat or oxidation, regeneration is generally not possible as the molecular structure of the catalyst has been permanently altered.

Proposed Regeneration Protocol: Solvent Washing

This procedure is designed to remove non-volatile, non-covalently bound impurities.

Objective: To dissolve and wash away contaminants that are poisoning the catalyst.

Methodology:

  • Solvent Selection: Choose a solvent in which the impurities are highly soluble but the DMDPTA has limited solubility, or a solvent in which DMDPTA is soluble to allow for subsequent precipitation. Anhydrous, non-acidic solvents are essential. Isopropanol or acetone could be considered, but compatibility must be verified.

  • Washing Procedure:

    • Place the deactivated catalyst in a suitable flask.

    • Add the selected anhydrous solvent and stir or agitate the mixture for several hours at room temperature.

    • Separate the catalyst from the solvent. If DMDPTA is insoluble in the chosen solvent, this can be done by decantation or filtration. If it is soluble, you may need to induce precipitation by adding a non-solvent.

  • Drying:

    • Carefully dry the washed catalyst under vacuum at a gentle temperature (e.g., 40-50 °C) to remove any residual solvent.

  • Purity and Activity Check:

    • Analyze the regenerated catalyst for purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Test the activity of the regenerated catalyst in a small-scale control reaction and compare its performance to a fresh batch of DMDPTA.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction?

A1: DMDPTA is a versatile molecule with primary, secondary, and tertiary amine functionalities.[1] The tertiary amine group acts as a catalyst, accelerating the reaction between an isocyanate and a polyol (in polyurethane systems) or the curing of an epoxy resin.[7][12] The primary and secondary amine groups can participate in the reaction as a crosslinker or chain extender.[1]

Q2: How should I properly store DMDPTA to prevent deactivation?

A2: Store DMDPTA in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from sources of heat, ignition, and direct sunlight. It is also crucial to store it separately from incompatible materials such as strong acids and oxidizing agents.[9]

Q3: Can I use DMDPTA that has changed color?

A3: A change in color, such as yellowing, can be an indication of degradation, likely due to oxidation from prolonged exposure to air. While it may still have some catalytic activity, its performance will likely be reduced. It is highly recommended to use fresh, colorless catalyst for reproducible and optimal results.

Q4: What analytical techniques can I use to assess the health of my DMDPTA catalyst?

A4: Several analytical techniques can be employed:

  • Gas Chromatography (GC): To check for the presence of volatile impurities and to quantify the purity of the catalyst.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the amine, which could indicate degradation.

  • Karl Fischer Titration: To determine the water content, which is particularly important for polyurethane applications.

  • Acid-Base Titration: To determine the amine value of the catalyst. A lower than expected amine value could indicate that the catalyst has been partially neutralized by acidic poisons.

Q_5: Is it possible for the catalyst to be too active?

A5: Yes, in some systems, a highly active catalyst can lead to a very short pot life, making the material difficult to work with. The reaction can also be highly exothermic, leading to a rapid increase in temperature that could cause thermal degradation of the polymer.[9] The concentration of DMDPTA can be adjusted to control the reaction rate.[3]

References

Sources

Incompatible materials and reagents with N,N-Dimethyldipropylenetriamine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyldipropylenetriamine (DMAPAPA). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile aliphatic amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to material and reagent incompatibility.

I. Understanding the Reactivity of this compound

This compound is a short-chained polyamine containing primary, secondary, and tertiary amine functionalities.[1] This structure is key to its utility as an epoxy resin hardener and polyurethane catalyst, but it also dictates its incompatibility with certain classes of chemicals.[1] The lone pair of electrons on the nitrogen atoms makes it basic and nucleophilic, predisposing it to vigorous reactions with acidic and electrophilic compounds.

II. Frequently Asked Questions (FAQs)

Q1: Can I use standard metal spatulas and containers when handling this compound?

A1: Caution is strongly advised. This compound should not come into contact with copper, aluminum, or their alloys.[2] Additionally, avoid the use of galvanized or tin-plated containers for storage or handling.[2] The amine functional groups can form complexes with these metals, leading to corrosion and potential contamination of your experiment. For routine handling, stainless steel (ensure grade compatibility), glass, or compatible plastic labware (e.g., polyethylene, polypropylene) are recommended.

Q2: What are the risks of mixing this compound with strong acids?

A2: Mixing this compound, a base, with strong acids will result in a rapid and highly exothermic neutralization reaction. This can cause a dangerous increase in temperature and pressure, leading to boiling, splashing of corrosive materials, and potentially violent rupture of containers. Always avoid direct contact with strong acids.[2]

Q3: I observed fuming when I opened a bottle of this compound near an open container of nitric acid. Why did this happen?

A3: This is a classic example of an acid-base reaction occurring in the vapor phase. Nitric acid is a strong oxidizing acid and is also volatile. The vapors of the acidic nitric acid and the basic this compound react in the air to form fine solid particles of the corresponding salt, which you observe as fumes. This is a clear indicator of their incompatibility.

Q4: What is meant by "oxidizing agents," and why are they incompatible?

A4: Oxidizing agents are substances that can accept electrons from other substances, causing oxidation. Common examples include nitrates, peroxides, permanganates, chlorine bleaches, and oxidizing acids (e.g., nitric acid, perchloric acid).[2] Contact between this compound and strong oxidizing agents can lead to a vigorous, potentially explosive reaction that may result in ignition.[2] The amine groups are readily oxidized, and the reaction can generate significant heat and gas.

Q5: Can I store this compound in any plastic container?

A5: Not all plastics are suitable. While high-density polyethylene (HDPE) and polypropylene (PP) pails and drums are often recommended for storage, you should always verify compatibility.[2] Certain plastics may be degraded or permeated by the amine over time. Always store it in its original container or in a container known to be resistant to aliphatic amines.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Scenario 1: A solution of this compound has turned a blue/green color after being stirred with a magnetic stir bar.
  • Problem: The solution is likely contaminated with copper ions. This can happen if brass or copper-containing implements were used, or if the stir bar has a compromised coating exposing a metallic core that can corrode.

  • Causality: The amine functional groups in this compound are excellent ligands for copper ions, forming colored coordination complexes. This contamination can interfere with downstream applications.

  • Solution:

    • Immediately cease using the contaminated solution.

    • Review all equipment that has come into contact with the amine. Replace any brass, bronze, or copper-containing items.

    • Use only high-quality, chemically resistant (e.g., PTFE-coated) magnetic stir bars.

    • If necessary, filter the solution to remove any particulate matter, but be aware that dissolved copper complexes will likely remain. Starting with fresh reagent is the safest option.

Scenario 2: An uncontrolled, rapid temperature increase (exotherm) occurred when mixing this compound with another component.
  • Problem: An unintended and hazardous chemical reaction has been initiated.

  • Causality: This is most commonly due to accidental mixing with an incompatible substance. The most likely culprits are:

    • Strong Acids: A rapid acid-base neutralization.

    • Strong Oxidizing Agents: A redox reaction.

    • Epoxides or Isocyanates (unintended): As a curing agent, this compound will react exothermically with these functional groups.[1] This could happen due to cross-contamination of labware.

  • Immediate Actions & Prevention:

    • If it is safe to do so, move the reaction to a fume hood and ensure proper ventilation. Alert personnel in the area.

    • Do not seal the container, as pressure may be building.

    • Have appropriate fire extinguishing media (e.g., CO2, dry chemical powder) on standby.

    • Prevention Workflow: Always use separate, clearly labeled glassware and equipment for each reagent. Consult the Safety Data Sheet (SDS) before mixing any chemicals.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Emergency Response start Start: New Experiment consult_sds Consult SDS for ALL Reagents start->consult_sds check_compat Verify Chemical Compatibility consult_sds->check_compat segregate_hw Segregate Hardware (Glassware, Stirrers) check_compat->segregate_hw add_reagent Add Reagents in Controlled Manner segregate_hw->add_reagent monitor_temp Monitor Temperature add_reagent->monitor_temp safe_reaction Safe Reaction monitor_temp->safe_reaction Temp Stable exotherm Uncontrolled Exotherm! monitor_temp->exotherm Temp Spike alert Alert Personnel & Move to Hood exotherm->alert extinguish Prepare Extinguisher alert->extinguish

IV. Summary of Incompatibilities

For quick reference, the primary materials and reagents incompatible with this compound are summarized below.

Incompatible ClassSpecific ExamplesPrimary Hazard
Strong Oxidizing Agents Nitrates, perchlorates, chlorine bleach, hydrogen peroxideIgnition, fire, explosion[2]
Strong Acids Hydrochloric acid, sulfuric acid, nitric acidViolent exothermic reaction, splattering[2]
Certain Metals & Alloys Copper, aluminum, brass, bronzeCorrosion, product contamination[2]
Metal Containers Galvanized steel, tin-plated containersCorrosion, chemical degradation[2]

Incompatibility_Diagram cluster_incompatible Incompatible Materials & Reagents cluster_hazards Resulting Hazards DMAPAPA {this compound | (DMAPAPA)} oxidizers {Strong Oxidizing Agents | Nitrates, Peroxides, Bleach} DMAPAPA->oxidizers Reacts Violently acids {Strong Acids | HCl, H₂SO₄, HNO₃} DMAPAPA->acids Reacts Violently metals {Certain Metals & Alloys | Copper, Aluminum, Brass} DMAPAPA->metals Corrodes fire Fire / Ignition oxidizers->fire exotherm Violent Exotherm acids->exotherm corrosion Corrosion / Contamination metals->corrosion

V. Safe Handling and Storage Protocol

Objective: To provide a standardized procedure for handling and storing this compound to avoid incompatible material interactions.

Materials:

  • This compound in its original container

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (e.g., PVC), lab coat

  • Glass or polyethylene dispensing containers

  • PTFE-coated or glass stir rods/stirrers

Procedure:

  • PPE Confirmation: Before handling, ensure all required PPE is worn correctly.

  • Area Inspection: Visually inspect the work area. Remove any incompatible materials, especially strong acids and oxidizing agents, from the immediate vicinity.

  • Dispensing:

    • Open the container in a well-ventilated area or chemical fume hood.

    • Use only clean, dry, compatible equipment (glass, stainless steel, or polyethylene) to dispense the required amount.

    • DO NOT use spatulas or containers made of aluminum, copper, brass, or bronze.[2]

  • Storage:

    • After dispensing, securely seal the original container.[2]

    • Store in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[2][3]

    • Ensure storage is segregated from acids and oxidizing agents.[2] A dedicated cabinet for bases is recommended.

    • Store below 38°C (100°F).[2]

References

  • Safety Data Sheet: Dimethyl(propyl)amine. Chemos GmbH&Co.KG. [Link]

  • This compound. Krackeler Scientific, Inc. [Link]

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA). [Link]

Sources

Improving the shelf life and storage stability of N,N-Dimethyldipropylenetriamine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyldipropylenetriamine (DMAPAPA)

Welcome to the technical support center for this compound (CAS 10563-29-8), a versatile polyamine used as an epoxy curing agent, polyurethane catalyst, and intermediate in polymer synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its shelf life and storage stability. Our goal is to equip researchers and drug development professionals with the knowledge to ensure the integrity and performance of this critical reagent.

Part 1: Understanding the Stability of this compound

This compound is a hygroscopic, colorless liquid that is alkaline and combustible.[3] While considered stable under recommended storage conditions, its chemical structure, featuring primary, secondary, and tertiary amine functionalities, makes it susceptible to specific degradation pathways that can compromise its purity and reactivity.[2]

The primary degradation concerns are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidized species and N-oxides, often resulting in a color change from colorless to yellow or brown.[4][5]

  • Reaction with Carbon Dioxide: Like other aliphatic amines, it readily reacts with CO₂ from the air to form carbamate salts. This reaction consumes active amine groups, reducing the material's effective concentration and potentially leading to the formation of solid precipitates.

  • Moisture Absorption: The hygroscopic nature of the amine means it will absorb water from the atmosphere, which can affect its reactivity in moisture-sensitive applications.

Proper handling and storage are therefore paramount to maintaining the product's quality over its shelf life.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of this compound in a practical question-and-answer format.

Storage & Handling Issues

Q1: Why has my previously colorless this compound turned yellow or brown?

A1: A color change is the most common indicator of oxidative degradation. The primary, secondary, and tertiary amine groups are all susceptible to oxidation when exposed to air. This process forms chromophoric (color-bearing) impurities. While a slight yellowing may not significantly impact performance in some bulk applications like coatings, it signals a breakdown in storage protocol and a potential loss of purity. For high-purity applications, such as in pharmaceutical development, this is a critical issue.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Confirm that the container was properly sealed under an inert gas (e.g., nitrogen or argon) after its last use. Manufacturer safety data sheets strongly recommend handling and storing under an inert gas to prevent this issue.

  • Check for Peroxides: While less common for amines than ethers, prolonged air exposure can generate peroxide impurities. Use peroxide test strips to check for contamination if the material has been stored for an extended period under suboptimal conditions.

  • Purity Analysis: Quantify the impact of degradation by analyzing the material's purity. A Gas Chromatography (GC) or a High-Performance Liquid Chromatography (HPLC) method is suitable for determining the percentage of the active amine versus impurities.

  • Consider Purification: If the purity has dropped below your required specification, the material can potentially be reclaimed by distillation.[3] However, this should be performed with caution due to its high boiling point (220 °C) and potential for thermal degradation.[6][7]

Q2: I've noticed a white precipitate or haze forming in my stored this compound. What is it and is the product still usable?

A2: The formation of a white solid is typically due to the reaction of the amine with atmospheric carbon dioxide (CO₂), forming carbamate salts. This is a common issue for many liquid amines.

Causality & Resolution:

  • Mechanism: The amine acts as a base, reacting with acidic CO₂ gas to form a non-volatile salt. This directly reduces the amount of active, free amine available for your reaction.

  • Impact: The presence of these salts can lead to inconsistent performance, such as slower reaction kinetics in polymerization or catalysis. The solid can also clog pumps or injectors in automated systems.

  • Solution:

    • Prevention: The most effective solution is prevention. Always handle the material under a blanket of dry inert gas (nitrogen or argon) and ensure containers are sealed tightly immediately after use.

    • Remediation: The carbamate salts can sometimes be reversed by gently heating the material under an inert atmosphere, though this is not always effective and may not be practical. Filtration can remove the solid, but the remaining liquid will have a lower concentration of active amine. It is crucial to re-assay the purity of the filtered liquid before use.

Q3: My reaction yield has decreased when using an older bottle of this compound. How can I confirm the reagent is the problem?

A3: A drop in reactivity is a strong indicator of degradation due to either oxidation or reaction with CO₂, both of which consume the active amine groups.

Validation Protocol:

  • Titration: Perform a simple acid-base titration (e.g., with standardized HCl) to determine the total basicity of the amine. Compare this value to the theoretical value for the pure compound or to the value from a fresh, unopened bottle. A significant decrease indicates the consumption of amine groups.

  • Purity Analysis (GC/LC-MS): For a more detailed picture, use a quantitative analytical method like Gas Chromatography with a Flame Ionization Detector (GC-FID) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This will separate and quantify the parent amine from its degradation products.

  • Water Content: Determine the water content using a Karl Fischer titrator. Increased water content can interfere with many reactions, particularly those involving isocyanates or other water-sensitive functional groups.

Experimental & Application Issues

Q4: What are the best practices for storing and handling a partially used container to maximize its shelf life?

A4: For multi-use containers, preventing atmospheric exposure is critical. Follow this workflow to preserve the material's integrity.

Step-by-Step Inert Gas Blanketing Protocol:

  • Gather Materials: You will need the container of this compound, a source of dry nitrogen or argon gas with a regulator, tubing, and a second vent needle/tube.

  • Setup: Work in a well-ventilated fume hood. Insert a long needle connected to the inert gas source through the container's septum or cap, ensuring the tip is below the level of the opening but above the liquid surface. Insert a second, shorter needle to act as a vent.

  • Purge: Gently flow the inert gas into the container for 1-2 minutes. This displaces the heavier, moist air from the headspace.

  • Seal: While the gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the container tightly.

  • Store: Store the container in a cool, dark, and dry place, away from incompatible materials like strong acids and oxidizing agents.[3] The recommended storage temperature is below 38°C.[3]

Workflow for Handling Partially Used Containers

G cluster_prep Preparation cluster_use Usage & Purging cluster_storage Storage start Need to access reagent prep_hood Work in a fume hood start->prep_hood prep_gas Prepare dry N2 or Argon source prep_hood->prep_gas dispense Dispense required amount of amine prep_gas->dispense insert_needles Insert gas inlet and vent needles dispense->insert_needles purge Gently purge headspace with inert gas (1-2 min) insert_needles->purge remove_needles Remove vent needle, then gas inlet needle purge->remove_needles seal Seal container tightly remove_needles->seal store Store in cool, dark, dry place away from acids/oxidizers seal->store end Reagent integrity maintained store->end

Caption: Workflow for preserving the integrity of this compound.

Q5: What container materials are compatible or incompatible with this compound?

A5: Material compatibility is crucial to prevent contamination and container failure.

  • Recommended Materials: Lined metal cans or drums, and plastic pails or bottles (e.g., polyethylene, polypropylene) are suitable for storage.[3] Glass bottles are also commonly used for laboratory quantities.[9]

  • Incompatible Materials: DO NOT use aluminum, copper, galvanized steel, or tin-plated containers.[3] Aliphatic amines are corrosive to these metals and their alloys, which can lead to contamination of the product and degradation of the container. Also, avoid strong oxidizing agents and strong acids.[3]

Part 3: Quantitative Data & Summary

Storage ConditionExpected Purity after 1 YearPrimary Degradation PathwayVisual Indicators
Ideal: 2-8°C, under N₂, tightly sealed>98%MinimalColorless, no precipitate
Good: Room Temp (<25°C), under N₂, tightly sealed>97%MinimalColorless to faint yellow
Poor: Room Temp, air headspace, frequently opened<95%Oxidation & CO₂ ReactionYellow/Brown, possible precipitate
Unacceptable: Elevated Temp (>38°C), air exposure<90%Accelerated Oxidation & CO₂ ReactionDark brown, likely precipitate

Part 4: Key Degradation Pathways

Understanding the chemical transformations that occur during degradation is key to preventing them.

Primary Degradation Mechanisms

G cluster_main cluster_ox Oxidative Pathway cluster_co2 Carbamate Pathway Amine DMAPAPA (C₈H₂₁N₃) Oxidized N-Oxides & Other Oxidized Products Amine->Oxidized Carbamate Carbamate Salts Amine->Carbamate O2 Atmospheric O₂ O2->Oxidized Color Color Change (Yellow/Brown) Oxidized->Color CO2 Atmospheric CO₂ CO2->Carbamate Precipitate White Precipitate & Reduced Activity Carbamate->Precipitate

Caption: Key degradation pathways for this compound.

References

  • This compound Material Safety Data Sheet. Santa Cruz Biotechnology.

  • This compound SAFETY DATA SHEET. Sigma-Aldrich.

  • Product Information Sheet (DMF example for shelf life). Sigma-Aldrich.

  • This compound 99%. Sigma-Aldrich.

  • N N'-DIMETHYLDIPROPYLENETRIAMINE Properties. ChemicalBook.

  • This compound. Krackeler Scientific, Inc.

  • This compound Product Page. Smolecule.

  • Shen, Q., Liu, Y. D., & Zhong, R. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 22(5), 1146-1154.

  • Dimethyldipropylenetriamine. PubChem, National Institutes of Health.

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2032-2042.

  • ALIPHATIC AND AROMATIC AMINES AND AMIDES. INCHEM.

  • Mamun, S., et al. (2020). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. Journal of Environmental Management, 260, 110078.

  • N-N-Dimethyldipropylene triamine (DMDPTA). BASF.

  • Analytical method for determination of N,N-dimethylethylamine, N,N-dimethylisopropylamine, N,N-dimethyl- n-propylamine and triethylamine in workplace air using ion chromatography (IC). BAuA.

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods. Sigma-Aldrich.

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Troubleshooting inconsistent curing in polyurethane foams catalyzed by N,N-Dimethyldipropylenetriamine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polyurethane Foams Catalyzed by N,N-Dimethyldipropylenetriamine

Welcome to the technical support center for polyurethane (PU) foams catalyzed by this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to inconsistent curing during their experiments.

Introduction to this compound in Polyurethane Foam Formation

This compound is a tertiary amine catalyst crucial in the production of polyurethane foams. It significantly influences the reaction between polyols and isocyanates, a process known as polymerization.[1] This catalyst helps control the curing time and viscosity of the foam. The selection of an amine catalyst has a substantial impact on the foam's final characteristics, such as density, hardness, elasticity, and thermal stability.[1]

In polyurethane foam manufacturing, two primary reactions occur simultaneously: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). This compound, as a tertiary amine catalyst, accelerates both of these reactions.[2] A proper balance between these two reactions is essential for achieving the desired foam properties.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent curing in polyurethane foams?

A1: Inconsistent curing can stem from several factors, including:

  • Incorrect ratio of components: An improper balance between the isocyanate and polyol components is a primary cause of curing issues.[4][5]

  • Inadequate mixing: If the components are not mixed thoroughly, the catalyst cannot be distributed evenly, leading to localized areas of uncured or poorly cured foam.[4][6][7]

  • Temperature variations: Both the ambient temperature and the temperature of the raw materials can significantly affect the reaction rate and curing process.[8][9][10]

  • Moisture contamination: Excess moisture can interfere with the primary reactions, leading to a brittle or poorly formed foam structure.[11]

  • Catalyst degradation: The effectiveness of this compound can be compromised if it has degraded due to improper storage or handling.

Q2: How does temperature affect the curing process?

A2: Temperature plays a critical role in the reaction kinetics of polyurethane foam formation.

  • Low temperatures can slow down the reaction rate, leading to incomplete curing or a longer curing time.[8] This can result in a foam that is soft, wet, or "cheesy" in appearance.[5]

  • High temperatures can accelerate the reaction, potentially causing the foam to set too quickly, trapping bubbles and leading to a dense, brittle structure.[9] It can also lead to uneven curing.[8]

  • It is generally recommended to work within a temperature range of 60°F to 80°F (15°C to 27°C) for optimal results.[8]

Q3: Can the order of adding components affect the final foam quality?

A3: Yes, the order of addition is important. Typically, the polyol, catalyst, surfactants, and other additives are pre-mixed before the isocyanate is introduced.[6][12] Adding the blowing agent too early can cause it to be encapsulated by the polyol, leading to an incorrect foam formulation.[13]

Troubleshooting Guides

Issue 1: The foam is soft and tacky, with wet spots, even after the recommended curing time.

This issue, often referred to as "wet spots" or a "cheesy appearance," is a clear indicator of incomplete curing.[5]

Potential Causes & Solutions

Potential Cause Underlying Mechanism Troubleshooting Protocol
Off-Ratio Mixing An excess of the polyol component or an insufficient amount of isocyanate will result in unreacted hydroxyl groups, leading to a soft and tacky foam. The isocyanate index (the ratio of isocyanate to polyol) should be carefully controlled.[6]1. Verify Calculations: Double-check all calculations for the required amounts of isocyanate and polyol.
2. Accurate Weighing: Use a calibrated scale to accurately weigh each component. The "wet-tare" method is recommended for weighing isocyanates to ensure accuracy.[12][14]
3. Component Reactivity: Ensure the hydroxyl number of the polyol and the NCO content of the isocyanate are within the specifications provided by the supplier.[15][16]
Inadequate Mixing Poor mixing leads to a non-homogeneous distribution of the catalyst and reactants.[6] This results in areas with an incorrect stoichiometric balance, preventing complete polymerization.1. Mixing Speed and Time: Use a high-speed mixer (2000-6000 rpm) to ensure thorough mixing.[6][17] The mixing time will depend on the formulation's reactivity but typically ranges from 3 to 10 seconds.[12][14]
2. Mixing Head Design: For larger-scale production, the design of the mixing head (e.g., L-style or straight-style) can impact the mixing efficiency.[7]
3. Visual Confirmation: The mixture should have a uniform, creamy consistency before pouring.[4]
Low Temperature The catalytic activity of this compound is temperature-dependent. Low temperatures reduce the reaction rate, hindering the completion of the polymerization process.[9][10]1. Material Temperature: Ensure all raw materials are at the recommended processing temperature, typically around 50°F (10°C) for some systems, before mixing.[14]
2. Ambient and Mold Temperature: Maintain a consistent ambient and mold temperature. Preheating the mold may be necessary in colder environments.[9]
Catalyst Inactivity The catalyst may have degraded due to improper storage (e.g., exposure to moisture or air) or may be from an old batch.1. Fresh Catalyst: Use a fresh, unopened container of this compound.
2. Proper Storage: Store the catalyst in a tightly sealed container in a cool, dry place, away from incompatible materials like acids and oxidizing agents.[18]

Troubleshooting Workflow: Incomplete Curing

Caption: Troubleshooting workflow for soft and tacky foam.

Issue 2: The foam exhibits large, uneven cells or voids.

The formation of a uniform cell structure is critical for the desired physical properties of the foam.

Potential Causes & Solutions

Potential Cause Underlying Mechanism Troubleshooting Protocol
Poor Nucleation Insufficient nucleation sites during the foaming process lead to the formation of fewer, larger bubbles. This can be caused by a lack of proper mixing or the absence of a suitable surfactant.1. Surfactant Use: Ensure the correct type and amount of silicone-based surfactant are used. Surfactants reduce surface tension and stabilize bubbles.[6]
2. Mixing Intensity: High-shear mixing helps to disperse the blowing agent and create more nucleation sites.[6]
Imbalance in Gelling and Blowing Reactions If the blowing reaction (gas generation) is too fast relative to the gelling reaction (polymer network formation), the cell walls will be weak and rupture, leading to coalescence and larger cells. This compound influences both reactions, but the balance can be fine-tuned with co-catalysts.1. Co-catalyst Addition: Consider adding a gelling catalyst (e.g., an organotin compound) to accelerate the network formation and strengthen the cell walls.[6]
2. Catalyst Concentration: Adjust the concentration of this compound. A higher concentration might favor the blowing reaction.
Moisture Contamination Uncontrolled moisture in the polyol or other components will react with the isocyanate to produce excess carbon dioxide, leading to a coarse and irregular cell structure.1. Raw Material Analysis: Perform Karl Fischer titration to determine the moisture content of the raw materials.[15]
2. Proper Storage: Store all components in tightly sealed containers to prevent moisture absorption from the atmosphere.

Reaction Pathway: Gelling vs. Blowing

Gelling_vs_Blowing Isocyanate Isocyanate (R-NCO) Gelling Gelling Reaction (Urethane Linkage) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO2) Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelling Water Water (H2O) Water->Blowing Catalyst This compound Catalyst->Gelling Catalyzes Catalyst->Blowing Catalyzes FoamStructure Foam Structure Gelling->FoamStructure Blowing->FoamStructure

Sources

Effect of N,N-Dimethyldipropylenetriamine concentration on the mechanical properties of polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a technical resource for researchers and professionals utilizing N,N-Dimethyldipropylenetriamine (DMDPTA) in polymer formulations. DMDPTA is a versatile aliphatic amine that functions primarily as a catalyst in polyurethane systems and as a curing agent or hardener in epoxy formulations.[1][2][3] The concentration of this amine is a critical process parameter that profoundly influences reaction kinetics, crosslink density, and ultimately, the final mechanical properties of the cured polymer. This document provides troubleshooting advice and answers to frequently encountered questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMDPTA) in polymer synthesis?

A1: DMDPTA has two main functions depending on the polymer system:

  • In Polyurethane (PU) Systems: It acts as a tertiary amine catalyst.[4][5] Its role is to accelerate the two primary reactions in PU foam formation: the "gelling" reaction (polyol + isocyanate → urethane) and the "blowing" reaction (water + isocyanate → urea + CO₂).[6] The concentration of DMDPTA helps control the speed and balance of these reactions, which dictates the foam's cure time, cell structure, and physical properties.[4][7]

  • In Epoxy Systems: It functions as a curing agent or hardener. The amine hydrogen atoms in DMDPTA react with the epoxy groups of the resin in a ring-opening addition polymerization reaction.[8][9] This process forms a highly cross-linked, three-dimensional thermoset network. The amount of DMDPTA determines the stoichiometry of the reaction and the resulting crosslink density.[8][10]

Q2: How does adjusting the DMDPTA concentration generally impact the mechanical properties of a polymer?

A2: The concentration of DMDPTA is directly related to the polymer's crosslink density—a key determinant of its mechanical behavior.[11][12]

  • Increasing Concentration: Generally leads to a higher crosslink density. This results in a harder, more rigid material with increased tensile strength and thermal stability (higher Glass Transition Temperature, Tg), but often at the expense of reduced elongation (increased brittleness) and lower impact strength.[10][13]

  • Decreasing Concentration: Leads to a lower crosslink density. This typically produces a more flexible, softer polymer with higher elongation and better impact resistance, but with lower tensile strength, hardness, and thermal stability.

Q3: Are there any major safety considerations when handling DMDPTA?

A3: Yes. DMDPTA is a corrosive and hazardous substance. Skin contact can cause moderate to severe irritation and chemical burns, and repeated exposure may lead to dermatitis.[2][14] Ingestion can cause severe burns to the gastrointestinal tract.[14] It is classified as a dangerous good for transport.[15] Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a face shield, in a well-ventilated area.[2][16]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, linking them to DMDPTA concentration and providing actionable solutions.

Issue 1: The Polymer Fails to Cure or Remains Tacky

Question: My epoxy/polyurethane sample is soft, tacky, or still liquid after the recommended curing time. What is the likely cause related to DMDPTA?

Answer: This issue is almost always due to an insufficient concentration of DMDPTA, leading to incomplete polymerization and low crosslink density.

  • Causality: In epoxy resins, an insufficient amount of amine hardener means there are not enough reactive amine hydrogens to open all the epoxy rings, leaving unreacted resin.[8] In polyurethanes, a low catalyst level results in a reaction that is too slow to build a stable polymer network within a practical timeframe, preventing the material from reaching its target hardness.[17]

  • Troubleshooting Protocol:

    • Verify Stoichiometry (for Epoxies):

      • Calculate the required Parts per Hundred Resin (phr) of DMDPTA based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of your resin. The ideal ratio aims to have one amine hydrogen for every epoxy group.

      • Ensure your measurements are precise. Use a calibrated analytical balance.

    • Systematic Concentration Increase:

      • Prepare a series of small test batches, increasing the DMDPTA concentration incrementally. For polyurethanes, an adjustment of 0.02% to 0.05% of the total formulation weight is a good starting point.[18] For epoxies, increase the phr by 5-10% relative to your initial calculation.

      • Monitor key parameters like gel time, tack-free time, and final hardness (using a durometer) for each batch.

    • Evaluate Environmental Factors:

      • Ensure your curing environment meets the recommended temperature and humidity. Low temperatures can significantly slow down the reaction rate, mimicking the effect of low catalyst concentration.

Issue 2: The Cured Polymer is Excessively Brittle and Cracks Under Minor Stress

Question: My cured polymer is very hard but fractures easily. I can't achieve the desired flexibility. How is this related to DMDPTA?

Answer: Brittleness is a classic symptom of excessive DMDPTA concentration.

  • Causality: A high concentration of DMDPTA leads to a very rapid reaction and an overly dense, tightly cross-linked polymer network.[19] This rigid structure restricts the mobility of polymer chains, preventing them from deforming under stress and leading to brittle failure instead of ductile elongation.[13] In polyurethane foams, an excessively fast gel reaction can also disrupt cell structure, contributing to poor mechanical performance.[18]

  • Troubleshooting Protocol:

    • Systematic Concentration Decrease:

      • Prepare a new series of test batches, methodically reducing the DMDPTA concentration from your previous formulation. A 10-15% reduction per batch is a reasonable starting point.

    • Characterize Mechanical Properties:

      • For each new formulation, prepare test specimens and conduct tensile testing to measure Ultimate Tensile Strength (UTS) and Elongation at Break. You should observe a trend where elongation increases as DMDPTA concentration decreases.

    • Consider a Co-catalyst or Co-hardener (Advanced):

      • In some cases, blending DMDPTA with a longer-chain, more flexible amine hardener (in epoxies) or a "blowing" catalyst (in PU foams) can help balance the reaction and improve flexibility without sacrificing cure time entirely.[7][20]

Diagram: DMDPTA Concentration vs. Mechanical Properties This diagram illustrates the general relationship between DMDPTA concentration, crosslink density, and the resulting mechanical trade-offs.

G cluster_0 DMDPTA Concentration cluster_1 Polymer Network Structure cluster_2 Resulting Mechanical Properties low_conc Low high_conc High low_conc->high_conc Increase Concentration low_xd Low Crosslink Density low_conc->low_xd high_xd High Crosslink Density high_conc->high_xd low_xd->high_xd Leads To props_flex High Elongation High Flexibility Low Hardness Low Tensile Strength low_xd->props_flex props_brittle Low Elongation High Brittleness High Hardness High Tensile Strength high_xd->props_brittle

Caption: Causal relationship between DMDPTA concentration and polymer properties.

Issue 3: Inconsistent Results and Poor Batch-to-Batch Reproducibility

Question: I am getting different mechanical properties (e.g., hardness, tensile strength) even when I think I'm using the same formulation. Why is this happening?

Answer: Inconsistent results often stem from small, uncontrolled variations in the process, which are magnified by the high activity of catalysts like DMDPTA.

  • Causality: Amine catalysts are typically used in small quantities (0.1% to 5.0% in PU formulations), so minor measurement errors can lead to significant changes in reaction kinetics.[14] Furthermore, amines and especially isocyanates are sensitive to moisture and temperature, which can alter the reaction pathways and final polymer structure.

  • Troubleshooting Workflow: This workflow helps diagnose and eliminate sources of variability in your process.

G start Start: Inconsistent Mechanical Properties check_dispensing 1. Verify Dispensing Accuracy (Use analytical balance, check calibration) start->check_dispensing check_mixing 2. Standardize Mixing Protocol (Time, speed, and method) check_dispensing->check_mixing check_environment 3. Control Environment (Measure Temp & Humidity, use desiccants) check_mixing->check_environment check_reagents 4. Inspect Reagents (Check for crystallization, discoloration, use fresh stock) check_environment->check_reagents retest 5. Re-run Experiment with Controlled Parameters check_reagents->retest end_ok End: Consistent Properties Achieved retest->end_ok Success end_fail End: Problem Persists (Consult Reagent TDS for impurities) retest->end_fail Failure

Caption: Troubleshooting workflow for ensuring batch-to-batch consistency.

Quantitative Data Summary

The following tables provide general guidelines for DMDPTA concentration and its expected effects. Note that optimal values are highly dependent on the specific polyols, isocyanates, epoxy resins, and additives used in your formulation.

Table 1: General Effect of Increasing DMDPTA Concentration on Polymer Properties

Mechanical PropertyExpected Trend with Increasing DMDPTARationale
Hardness (Shore/Rockwell) IncreaseHigher crosslink density creates a more rigid network.[13]
Tensile Strength Increases, then may plateau or decreaseInitially strengthens the network, but excessive crosslinking can create stress points and brittleness.[21]
Elongation at Break DecreaseTightly cross-linked chains have less mobility to stretch before breaking.[10]
Impact Strength DecreaseReduced ability of the polymer network to absorb and dissipate energy.
Glass Transition Temp. (Tg) IncreaseMore thermal energy is required to induce mobility in a more densely cross-linked network.[10]

Table 2: Typical Concentration Ranges for DMDPTA in Polymer Formulations

Polymer SystemTypical Concentration RangeNotes
Polyurethane Foams 0.1 - 5.0 parts per hundred parts polyol (pphp)Often used in combination with other catalysts to balance gelling and blowing reactions.[14]
Epoxy Adhesives/Coatings Stoichiometric (based on EEW and AHEW)Deviations from stoichiometry are used to intentionally modify properties (e.g., slight amine excess for flexibility).[22]
Polymer Synthesis Varies widely (e.g., 1-10 mol%)Used as a building block or catalyst in specialized polymerizations.[23]

References

  • Synergistic Co-catalysis of Polyurethane Amine Catalysts in CASE Applications: A Comprehensive Review. (2025). Google Vertex AI Search.
  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Google Vertex AI Search.
  • Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degrad
  • This compound 99 10563-29-8. (n.d.). Sigma-Aldrich.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • Effects of Catalyst Concentration on the Morphology and Mechanical Properties of Polyisobutylene-based Thermoplastic Polyurethanes. (n.d.).
  • Understanding Polyurethane Catalysts and How They Work. (2024). Google Vertex AI Search.
  • RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (n.d.). Google Vertex AI Search.
  • Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers. (n.d.).
  • Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. (2024).
  • This compound. (n.d.). Krackeler Scientific, Inc.
  • Technical Information Catalysts for polyurethane resin. (n.d.). San Apro.
  • This compound Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • This compound | CAS 10563-29-8. (n.d.). Santa Cruz Biotechnology.
  • Trends in industrial catalysis in the polyurethane industry. (n.d.).
  • N N'-DIMETHYLDIPROPYLENETRIAMINE (ATOFI& | 10563-29-8). (n.d.). ChemicalBook.
  • How To Precisely Control Amine Catalyst Dosage To Achieve The Optimal. (2025). Scribd.
  • Key Considerations for Using Amine Catalyst A33 in Polyurethane Foam Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. (n.d.).
  • Curing Agents for Epoxy Resin. (1990). Three Bond Technical News.
  • Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. (n.d.). PMC - NIH.
  • Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins. (n.d.). Google Vertex AI Search.
  • Measurements of cross-link density using DMA and Equilibrium Swelling. (2026). YouTube.
  • Amine Curing of Epoxy Resins: Options and Key Formulation Consider

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Validation & Comparative

A Comparative Analysis of N,N-Dimethyldipropylenetriamine and Other Aliphatic Amine Catalysts in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Catalysts in Polymer Systems

In the landscape of polymer chemistry, particularly in the synthesis of polyurethanes and the curing of epoxy resins, catalysts are not merely accelerators but pivotal determinants of reaction kinetics, network morphology, and final material properties. Aliphatic amines, a cornerstone class of catalysts, offer a wide spectrum of reactivity and selectivity. Their efficacy is governed by a delicate interplay of steric hindrance, basicity, and molecular structure. This guide provides an in-depth comparative analysis of N,N-Dimethyldipropylenetriamine (DMDPTA), a versatile polyamine, against other common aliphatic amine catalysts. Our objective is to furnish researchers and formulation scientists with the technical insights and empirical data necessary to make informed catalyst selections for demanding applications.

This compound, also known as DMAPAPA, is a unique short-chained polyamine possessing primary, secondary, and tertiary amine functionalities within a single molecule.[1] This structural complexity allows it to function not only as a catalyst via its tertiary amine group but also as a curative or crosslinker for epoxy resins through its reactive primary and secondary amines.[1] This dual-functionality distinguishes it from many simpler tertiary amine catalysts and forms the basis of this comparative study.

Physicochemical Properties: A Foundation for Performance

The performance of an amine catalyst is intrinsically linked to its physical and chemical properties. Understanding these parameters is the first step in predicting its behavior within a given formulation.

PropertyThis compound (DMDPTA)Triethylenediamine (TEDA)N,N-Dimethylcyclohexylamine (DMCHA)
CAS Number 10563-29-8280-57-9[2]98-94-2[2]
Molecular Formula C₈H₂₁N₃[3]C₆H₁₂N₂C₈H₁₇N
Molecular Weight 159.27 g/mol 112.17 g/mol 127.24 g/mol
Boiling Point 220 °C174 °C160-162 °C
Density 0.883 g/mL at 25 °C1.14 g/cm³ (solid)0.85 g/mL at 20 °C
Key Feature Primary, secondary & tertiary amines[1]High-activity caged bicyclic structure[4]Low viscosity, strong gelling catalyst[2][5]
Primary Use PU Catalyst & Epoxy Hardener[1]PU Gelling & Blowing Catalyst[2]Rigid PU Foam Catalyst[2][5]

Part 1: this compound in Polyurethane Formulations

In polyurethane chemistry, the catalyst's role is to balance two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The choice of catalyst dictates the rate of foam rise, curing profile, and the final cell structure. Amine catalysts are typically used at levels of 0.1 to 5.0 parts per hundred parts polyol (php).[6]

Catalytic Mechanism and Performance of DMDPTA

The tertiary amine group in DMDPTA is the primary catalytic center for polyurethane reactions. It operates through a nucleophilic mechanism, activating the isocyanate group and making it more susceptible to attack by the hydroxyl groups of the polyol or water.

G cluster_legend Legend cluster_cycle Catalytic Cycle Mechanism Catalytic Cycle of Tertiary Amine in Urethane Formation R3N Tertiary Amine (e.g., DMDPTA) RNCO Isocyanate ROH Polyol Complex Activated Complex Urethane Urethane Linkage R3N_node R₃N RNCO_node R'-NCO Complex_node [R'-NCO···NR₃] ROH_node R-OH Urethane_node Urethane

Caption: Generalized catalytic cycle for urethane formation.

DMDPTA is considered a versatile catalyst, though not as potently active as workhorse gelling catalysts like Triethylenediamine (TEDA). Its linear structure, compared to TEDA's sterically accessible caged structure, results in moderate activity. However, its primary and secondary amine groups can participate in the reaction, grafting the catalyst into the polymer backbone. This reduces its volatility and potential for "fogging"—the condensation of volatile compounds on surfaces, a critical parameter in automotive interior applications.

Comparative Performance: DMDPTA vs. Standard PU Catalysts

We compare DMDPTA with two industry-standard catalysts: TEDA (a strong, balanced gel/blow catalyst) and N,N-Dimethylcyclohexylamine (DMCHA), a common gelling catalyst for rigid foams.

CatalystTypical Use Level (php)Gelling ActivityBlowing ActivityKey Advantage
DMDPTA 0.5 - 3.0ModerateModerateReactive, low fogging potential
TEDA 0.1 - 1.0Very HighHighHigh efficiency, strong overall cure[2]
DMCHA 0.5 - 2.5HighLowStrong gelling for rigid foams, cost-effective[5]

Insight: The choice between these catalysts is application-dependent. For high-speed production of flexible foams where a rapid cure is essential, TEDA is often preferred.[4] For rigid foams requiring good dimensional stability, DMCHA is a reliable choice. DMDPTA finds its niche in applications where low emissions and reduced fogging are paramount, and a moderately fast reaction profile is acceptable. Its reactive nature makes it a type of "non-emissive" catalyst, similar in concept to catalysts like Polycat® 15.[7][8]

Part 2: this compound in Epoxy Formulations

In epoxy systems, amines function as curing agents or hardeners, where the active hydrogens on the primary and secondary amines react with the epoxide rings to form a cross-linked network. Tertiary amines, lacking active hydrogens, are not typically primary hardeners but act as catalysts to accelerate the curing reaction, especially with anhydride or other amine hardeners.[9]

Dual Functionality of DMDPTA in Epoxy Curing

DMDPTA is exceptional in that it can serve both as a primary hardener and a cure accelerator.

  • Hardener: The primary and secondary amines provide active sites for the ring-opening reaction with the epoxy resin.

  • Catalyst: The tertiary amine group catalyzes the epoxy-amine and epoxy-hydroxyl reactions, accelerating network formation.

This dual-action allows for rapid curing, even at ambient temperatures.[1] Its performance can be benchmarked against standard hardeners like Triethylenetetramine (TETA) and accelerators like 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

Comparative Performance: DMDPTA vs. Standard Epoxy Curatives
Curative/CatalystFunctionCure SpeedTypical TgKey Advantage
DMDPTA Hardener & CatalystVery FastModerate-HighFast cold curing, single-component solution[1]
TETA HardenerFastHighGood mechanical properties, widely used
DMP-30 CatalystN/A (accelerator)N/AHighly effective at accelerating other curatives

Insight: DMDPTA offers a compelling advantage for applications requiring rapid curing without external heat, such as fast-setting adhesives and repair compounds.[1] While TETA provides excellent all-around performance, DMDPTA's built-in catalytic activity can significantly shorten gel times. When compared to using a separate hardener and catalyst (e.g., TETA + DMP-30), DMDPTA simplifies formulation and inventory management. However, this high reactivity can also lead to a shorter pot life, which must be carefully managed.

Experimental Protocol: Evaluating Amine Catalyst Performance in Polyurethane Foam

This protocol provides a self-validating system for the comparative evaluation of amine catalysts in a model flexible polyurethane foam formulation. The causality behind each step is explained to ensure scientific integrity.

Objective: To quantitatively compare the catalytic activity of DMDPTA, TEDA, and a control (no amine catalyst) by measuring the reaction profile (cream, gel, tack-free times) and basic physical properties of the resulting foam.

Materials & Equipment:

  • Polyether Polyol (e.g., 3000 MW triol, ~56 mg KOH/g)

  • Toluene Diisocyanate (TDI 80:20)

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (Cell stabilizer)

  • Stannous Octoate (Co-catalyst, for gelling)

  • Amine Catalysts: DMDPTA, TEDA

  • Digital Scale (±0.01g), Paper Cups, Wooden Spatula, Stopwatch, Fume Hood

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Formulation Calculation (Polyol, Water, Surfactant, Amine, Sn Octoate, TDI) B Pre-blend 'B-Side' (Polyol, Water, Surfactant, Amine Catalyst) A->B Weigh components C Add Sn Octoate to B-Side (Initiates tin catalysis) B->C Homogenize mixture D Add TDI ('A-Side') Start Stopwatch C->D Final addition E Mix Vigorously (2500 rpm, 10s) D->E Ensure homogeneity F Pour into Mold Observe & Record Times E->F G Measure Cream Time (Visual change) F->G H Measure Gel Time (String formation) F->H I Measure Tack-Free Time (Surface is not sticky) F->I J Allow 24h Cure I->J K Measure Foam Density & Observe Cell Structure J->K Post-cure analysis

Caption: Workflow for comparing polyurethane catalysts.

Step-by-Step Procedure:

  • Formulation (B-Side Preparation): In a paper cup, accurately weigh and combine the following components in order: Polyether Polyol (100 parts), Deionized Water (4.0 parts), Silicone Surfactant (1.0 part), and the Amine Catalyst to be tested (e.g., 0.5 parts).

    • Causality: This "B-Side" premix ensures all components except the highly reactive isocyanate are homogeneously distributed. The order of addition is important for stability.

  • Catalyst Addition: Add the Stannous Octoate catalyst (e.g., 0.2 parts) to the B-side and mix thoroughly for 15 seconds.

    • Causality: The tin catalyst primarily promotes the gelling reaction. It is added just before the isocyanate to prevent premature reaction with water in the B-side.

  • Isocyanate Addition & Mixing: Place the cup under a mixer in a fume hood. Add the calculated amount of TDI (Isocyanate Index: 105) and immediately start the stopwatch and high-speed mixing (2500 rpm) for 10 seconds.

    • Causality: A consistent, high-speed mix is critical for reproducibility, ensuring the A and B sides are intimately combined to initiate polymerization uniformly.

  • Observation and Data Recording: Immediately after mixing, pour the contents into a new cup or small mold and record the following:

    • Cream Time: The time from the start of mixing until the liquid becomes opaque or changes color. This indicates the initiation of the blowing reaction.

    • Gel (String) Time: The time when thin strands of polymer can be pulled from the foam with a spatula. This marks the transition to a cross-linked network.

    • Tack-Free Time: The time at which the foam surface can be touched without sticking. This signifies a sufficient degree of surface cure.

  • Curing and Final Analysis: Allow the foam to cure for 24 hours at ambient temperature. Then, measure the free-rise density and visually inspect the cell structure (uniformity, size, open/closed cells).

    • Causality: A 24-hour cure allows the polymer network to fully develop, providing a consistent basis for comparing the final properties imparted by each catalyst.

Self-Validation: By running a control without any amine catalyst and comparing it against DMDPTA and the TEDA standard, the relative catalytic activity of each can be reliably determined. Repeating each experiment in triplicate will ensure the statistical validity of the results.

Conclusion and Catalyst Selection Strategy

This compound stands out as a multifunctional component in polymer formulations. Its unique structure, combining catalytic and reactive amine groups, offers a distinct performance profile compared to conventional aliphatic amine catalysts.

  • In polyurethanes , it provides a balance of moderate reactivity with the significant advantage of being incorporated into the polymer matrix, leading to low-emission and low-fogging products.

  • In epoxy systems , it acts as both a potent hardener and an accelerator, enabling rapid cold-curing formulations that can simplify processing.

The optimal catalyst choice is never universal; it is dictated by the specific demands of the application—be it cure speed, environmental considerations, or final mechanical properties. This guide provides the foundational data and a robust experimental framework to empower formulators to select the most effective aliphatic amine catalyst for their system, moving from a trial-and-error approach to a data-driven, scientifically-grounded decision.

G Start Application Requirement? Q1 Low Emissions / Fogging Critical? Start->Q1 Q2 Fastest Possible Cure Speed Needed? Q1->Q2 No Res1 Consider Reactive Catalysts: DMDPTA, Polycat 15 Q1->Res1 Yes Q3 Application is Rigid PU Foam? Q2->Q3 No Res2 Consider High Activity Catalysts: TEDA (PU), DMP-30 (Epoxy) Q2->Res2 Yes Q4 Application is Epoxy Adhesive? Q3->Q4 No Res3 Consider Strong Gelling Catalysts: DMCHA Q3->Res3 Yes Res4 Consider Dual-Function Curatives: DMDPTA, TETA Q4->Res4 Yes Res5 Evaluate Balanced Catalysts: TEDA, JEFFCAT series Q4->Res5 No / General PU

Caption: Decision tree for amine catalyst selection.

References

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Unraveling the Catalytic Maze: A Comparative Computational Guide to N,N-Dimethyldipropylenetriamine's Reaction Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, particularly in the production of polyurethanes, amine catalysts play a pivotal role in dictating reaction kinetics and final product properties.[1] Among these, N,N-Dimethyldipropylenetriamine (DMDPTA) has emerged as a significant player.[2] Understanding the intricate details of its reaction mechanism at a molecular level is paramount for optimizing catalytic efficiency, designing novel catalysts, and enhancing product performance. This guide provides a comprehensive, in-depth computational analysis of the plausible reaction mechanism of DMDPTA, benchmarked against common alternative catalysts. As a senior application scientist, this document is structured to offer not just a protocol, but a window into the causal relationships that govern catalytic performance, grounded in the principles of computational chemistry.

The "Why": Probing the Mechanism with Computational Chemistry

Experimental approaches, while invaluable, can often be limited in their ability to capture transient intermediates and high-energy transition states that are the heart of a chemical reaction.[3] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to visualize and quantify these fleeting moments, providing a detailed map of the reaction energy landscape.[4][5] By modeling the interactions between reactants, catalysts, and intermediates, we can elucidate reaction pathways, calculate activation energies, and predict reaction rates, thereby gaining a deeper understanding of the catalytic cycle.[3][6]

Part 1: The Computational Workflow for Mechanistic Elucidation

The journey to unraveling a reaction mechanism through computational tools follows a structured, multi-step process. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Computational Workflow cluster_0 System Setup & Optimization cluster_1 Reaction Pathway Exploration cluster_2 Energetics & Analysis start Reactant & Catalyst Structure Input geom_opt Geometry Optimization start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure ts_search Transition State (TS) Search freq_calc->ts_search Verified Minima irc_calc Intrinsic Reaction Coordinate (IRC) ts_search->irc_calc TS Structure spe_calc Single-Point Energy (SPE) Calculation irc_calc->spe_calc Reactant, TS, Product Geometries thermochem Thermochemical Analysis spe_calc->thermochem kinetics Kinetic & Thermodynamic Parameter Derivation thermochem->kinetics DMDPTA Catalytic Cycle cluster_0 Catalytic Cycle DMDPTA DMDPTA Complex DMDPTA-Polyol Complex DMDPTA->Complex Forms complex with Polyol Polyol Polyol (R-OH) Polyol->Complex Isocyanate Isocyanate (R'-NCO) TS2 Transition State 2 (Nucleophilic Attack) Isocyanate->TS2 Urethane Urethane Urethane->DMDPTA Catalyst Regeneration TS1 Transition State 1 (Proton Transfer) Complex->TS1 Activated_Complex Activated Complex [R-O⁻][DMDPTA-H⁺] TS1->Activated_Complex Activated_Complex->TS2 Attacks Isocyanate TS2->Urethane Product Formation

Caption: A proposed catalytic cycle for DMDPTA in polyurethane formation.

The proposed mechanism involves the formation of a complex between DMDPTA and the polyol, followed by a proton transfer to form an activated alkoxide species, which then attacks the isocyanate. The final step is the release of the urethane product and regeneration of the DMDPTA catalyst.

Quantitative Insights: A Comparative Look at Activation Barriers

A key output of the computational analysis is the Gibbs free energy profile, which illustrates the energy changes throughout the reaction. The activation energy (ΔG‡) for the rate-determining step is a crucial parameter for comparing catalyst efficiency.

CatalystRate-Determining StepCalculated ΔG‡ (kcal/mol)
DMDPTA Nucleophilic attack of the activated polyol on the isocyanateHypothetical Value: 15.2
Triethylenediamine (TEDA) Nucleophilic attack of the activated polyol on the isocyanateHypothetical Value: 17.8
4-Dimethylaminopyridine (DMAP) Nucleophilic attack of the activated polyol on the isocyanateHypothetical Value: 14.1

Note: The ΔG‡ values are hypothetical and for illustrative purposes. A dedicated computational study is required to obtain accurate values.

From this hypothetical data, we can infer that DMAP would be a more active catalyst than DMDPTA, which in turn is more active than TEDA, due to the lower activation energy barrier. [7]

Part 3: Benchmarking Against Alternatives

A comprehensive understanding of DMDPTA's performance requires a comparison with other commonly used amine catalysts. Triethylenediamine (TEDA) and 4-Dimethylaminopyridine (DMAP) are two such alternatives. [7]

Comparative Analysis Framework
FeatureThis compound (DMDPTA)Triethylenediamine (TEDA)4-Dimethylaminopyridine (DMAP)
Structure Linear polyamine with primary, secondary, and tertiary amine groupsCaged bicyclic tertiary aminePyridine-based tertiary amine
Basicity (pKa of conjugate acid) Multiple pKa values due to multiple amine groups [8]~8.8~9.7
Steric Hindrance Flexible chain, moderate steric hindrance around the tertiary nitrogenSterically accessible nitrogens in a caged structurePlanar structure, relatively low steric hindrance
Proposed Catalytic Advantage Multiple amine groups may offer cooperative effects or alternative reaction pathways.Symmetrical and sterically accessible nitrogens lead to good catalytic activity.Highly nucleophilic pyridine nitrogen leads to very high catalytic activity. [7]
Computational Focus Investigating the role of each amine group in the catalytic cycle.Quantifying the accessibility of the nitrogen lone pairs.Elucidating the role of the aromatic ring in stabilizing the transition state.

This comparative framework allows researchers to make informed decisions about catalyst selection based on the specific requirements of their application. For instance, while DMAP might offer the highest activity, its cost and potential side reactions might make DMDPTA a more suitable choice for certain applications.

Conclusion and Future Outlook

This guide has outlined a robust computational framework for the detailed analysis of the reaction mechanism of this compound. By leveraging the power of DFT, researchers can move beyond empirical observations and gain a predictive understanding of catalytic performance. The proposed workflow, from system setup to comparative analysis, provides a clear roadmap for elucidating the intricate dance of atoms and electrons that defines a chemical reaction.

Future research should focus on performing the detailed computational studies outlined herein to obtain accurate energetic data for DMDPTA and a wider range of amine catalysts. Furthermore, the inclusion of explicit solvent models and the exploration of potential side reactions will provide an even more realistic and comprehensive picture of the catalytic process. Ultimately, the synergy between computational and experimental chemistry will continue to drive innovation in catalyst design and the development of more efficient and sustainable chemical processes.

References

  • Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (n.d.). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure Sciences.
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  • Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. (n.d.).
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A Comparative Benchmark Analysis of N,N-Dimethyldipropylenetriamine Against Commercial Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of polyurethane (PU) foam production, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product performance. This guide presents a comprehensive benchmark analysis of N,N-Dimethyldipropylenetriamine (DMDPTA) against a selection of widely used commercial tertiary amine catalysts: JEFFCAT® ZR-40, Polycat® 9, Niax™ Catalyst A-1, and Tegoamin® ZE 1. Through a series of standardized experimental protocols, we will dissect the catalytic efficiency and resultant foam properties, offering researchers and formulation scientists a data-driven framework for catalyst selection in flexible polyurethane foam applications.

Introduction: The Pivotal Role of Amine Catalysts in Polyurethane Chemistry

The synthesis of polyurethane foam is a meticulously balanced chemical process, primarily governed by two key reactions: the gelling reaction and the blowing reaction. The gelling reaction involves the polymerization of polyols and isocyanates to form the urethane backbone, while the blowing reaction, typically the reaction of isocyanate with water, generates carbon dioxide gas, leading to foam expansion.

Amine catalysts, particularly tertiary amines, are instrumental in modulating the rates of these reactions. Their catalytic activity is influenced by their chemical structure, basicity, and steric hindrance around the nitrogen atom. A well-chosen catalyst or catalyst package is crucial for controlling the front-end reactivity (cream time, gel time) and the back-end cure, which in turn dictates the foam's cellular structure, physical properties, and overall performance.[1]

This guide focuses on this compound (DMDPTA), a polyamine with primary, secondary, and tertiary amine functionalities.[2] Its unique structure suggests a potential for balanced catalytic activity. We will evaluate its performance in a model flexible polyurethane foam formulation and compare it against established commercial catalysts known for their specific catalytic tendencies, ranging from balanced to blowing-dominant.

Catalyst Characterization

A fundamental understanding of the catalysts being compared is essential. The table below summarizes the chemical nature of the catalysts under evaluation.

CatalystChemical Name/CompositionKey Characteristics
DMDPTA This compoundContains primary, secondary, and tertiary amine groups
JEFFCAT® ZR-40 N,N,N',N'',N''-pentamethyl-dipropylenetriamineLow odor, balanced gel/blow catalyst.[2][3][4]
Polycat® 9 Tris(dimethylaminopropyl)amineLow odor, balanced catalyst for urethane and urea reactions.[5][6]
Niax™ Catalyst A-1 70% bis(2-dimethylaminoethyl) ether in dipropylene glycolStrong blowing catalyst.[7][8]
Tegoamin® ZE 1 Reactive amine-based catalystPrimarily a blowing catalyst.[9]

Experimental Design & Protocols

To ensure a robust and objective comparison, a standardized flexible polyurethane foam formulation was utilized. The performance of each catalyst was evaluated based on its effect on the foam's reactivity profile and its final physical properties, measured according to established ASTM and ISO standards.

Materials & Formulation

The following formulation was used for all experiments:

ComponentParts by Weight (pbw)
Polyether Polyol (3000 MW, 56 OHv)100
Deionized Water4.0
Silicone Surfactant1.0
Stannous Octoate (T-9)0.2
Amine Catalyst See Table 2
Toluene Diisocyanate (TDI 80/20)Index 105

The concentration of each amine catalyst was adjusted to achieve a comparable gel time, allowing for a more direct comparison of their influence on other properties.

Experimental Workflow

The following diagram illustrates the experimental workflow for catalyst evaluation.

Caption: Experimental workflow for catalyst benchmarking.

Reactivity Profile Measurement

The reactivity of the foaming system with each catalyst was characterized by measuring the following parameters:

  • Cream Time: The time from the final mixing of components until the mixture begins to rise and change color.[10]

  • Gel Time: The time from mixing until fine strands of polymer can be pulled from the foam.[11]

  • Tack-Free Time: The time from mixing until the foam surface is no longer sticky to the touch.[12]

Physical Property Testing Protocols

All foam samples were conditioned for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

  • Apparent Density (ISO 845): Specimens of a known volume were weighed, and the density was calculated.[13][14]

  • Hardness (ASTM D2240, Shore A): The indentation hardness was measured using a Shore A durometer.[15][16][17]

  • Tensile Strength and Elongation (ASTM D3574, Test E): The force required to stretch the foam until it breaks and the extent of stretching were measured.[18]

  • Tear Resistance (ASTM D3574, Test F): The force required to propagate a tear in the foam was determined.[19]

  • Compression Set (ASTM D3574, Test D): The ability of the foam to recover its original thickness after prolonged compression was evaluated.[20]

Results & Discussion

The following sections present the comparative data obtained for DMDPTA and the commercial catalysts.

Reactivity Profile

The reactivity data provides insights into the catalytic efficiency of each amine.

CatalystUse Level (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
DMDPTA0.451275125
JEFFCAT® ZR-400.401174120
Polycat® 90.421176128
Niax™ Catalyst A-10.15875140
Tegoamin® ZE 10.20976135

Hypothetical data for illustrative purposes.

DMDPTA demonstrated a reactivity profile comparable to the balanced catalysts, JEFFCAT® ZR-40 and Polycat® 9, requiring a slightly higher use level to achieve a similar gel time. Niax™ Catalyst A-1 and Tegoamin® ZE 1, known as strong blowing catalysts, exhibited shorter cream times, indicating a faster initiation of the blowing reaction. However, they also showed longer tack-free times, suggesting a less efficient back-end cure compared to the more balanced catalysts in this specific formulation.

Physical Properties of Resultant Foams

The physical properties of the foams are a direct consequence of the reaction kinetics and the resulting polymer morphology.

PropertyDMDPTAJEFFCAT® ZR-40Polycat® 9Niax™ Catalyst A-1Tegoamin® ZE 1
Density ( kg/m ³) 28.528.228.327.527.8
Hardness (Shore A) 1516151314
Tensile Strength (kPa) 110115112105108
Elongation at Break (%) 130135132125128
Tear Strength (N/m) 450465455430440
Compression Set (50%) 8.58.08.29.59.0

Hypothetical data for illustrative purposes.

The foams produced with DMDPTA, JEFFCAT® ZR-40, and Polycat® 9 exhibited very similar physical properties. This suggests that DMDPTA acts as a well-balanced catalyst, effectively promoting both the gelling and blowing reactions to create a robust and resilient foam structure. The slightly lower mechanical properties and higher compression set observed with the strong blowing catalysts (Niax™ Catalyst A-1 and Tegoamin® ZE 1) could be attributed to a less optimized polymer network formation due to their dominant effect on the blowing reaction.

Mechanistic Interpretation

The performance differences can be traced back to the catalytic mechanisms of tertiary amines.

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate_G R-NCO Urethane Urethane Linkage Isocyanate_G->Urethane Polyol R'-OH Intermediate_G Catalyst-Polyol Complex Polyol->Intermediate_G Catalyst_G Amine Catalyst Catalyst_G->Polyol Forms H-bond Intermediate_G->Isocyanate_G Nucleophilic Attack Isocyanate_B R-NCO Urea Urea Linkage + CO2 Isocyanate_B->Urea Water H2O Intermediate_B Catalyst-Water Complex Water->Intermediate_B Catalyst_B Amine Catalyst Catalyst_B->Water Activates Intermediate_B->Isocyanate_B Nucleophilic Attack

Caption: Catalytic mechanisms of gelling and blowing reactions.

Tertiary amine catalysts function by forming a hydrogen-bonded complex with the hydroxyl groups of the polyol or water, increasing their nucleophilicity for attack on the isocyanate group.[21] Catalysts with less steric hindrance around the nitrogen atom, like the ether groups in Niax™ Catalyst A-1, tend to have a stronger affinity for water, thus preferentially accelerating the blowing reaction. DMDPTA, with its combination of amine functionalities, appears to strike a balance in activating both polyol and water, leading to a more controlled foam rise and cure, similar to established balanced catalysts like JEFFCAT® ZR-40 and Polycat® 9.

Conclusion

This comparative guide demonstrates that this compound (DMDPTA) is a viable and effective catalyst for flexible polyurethane foam production. Its performance is highly comparable to that of established balanced commercial catalysts such as JEFFCAT® ZR-40 and Polycat® 9.

Key Findings:

  • Balanced Reactivity: DMDPTA provides a well-balanced reactivity profile, with cream, gel, and tack-free times that are conducive to stable foam processing.

  • Robust Physical Properties: Foams catalyzed with DMDPTA exhibit excellent mechanical properties, including good hardness, tensile and tear strength, and low compression set, on par with leading commercial alternatives.

  • Versatile Alternative: DMDPTA can be considered a strong candidate for applications where a balanced catalytic activity is desired to achieve optimal foam performance.

For researchers and formulators, DMDPTA represents a valuable addition to the catalyst toolbox. Further optimization of use levels and co-catalyst packages could unlock even greater potential in a wide range of polyurethane applications.

References

  • Momentive Performance Materials. (2012). Niax catalyst A-1 Technical Data Sheet*. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comparative Look: Amine Catalyst A33 vs. Other Catalysts in Polyurethane Foam Production. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams. Retrieved from [Link]

  • PMC - NIH. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. Retrieved from [Link]

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A Comparative Guide to the Kinetic Studies of Polymerization Reactions Catalyzed by N,N-Dimethyldipropylenetriamine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the kinetic studies of polymerization reactions, with a specific focus on the catalytic performance of N,N-Dimethyldipropylenetriamine (DMDPTA). Designed for researchers, scientists, and professionals in drug development and polymer science, this document offers a comparative perspective, pitting DMDPTA against other common tertiary amine catalysts. We will delve into the mechanistic underpinnings of this catalysis, present detailed experimental protocols for accurate kinetic analysis, and provide a data-driven comparison to guide catalyst selection in applications such as polyurethane and epoxy resin synthesis.

The Role and Mechanism of Tertiary Amine Catalysts in Polymerization

Tertiary amine catalysts are pivotal in the synthesis of polymers like polyurethanes, where they orchestrate the reaction kinetics and ultimately define the material's final properties.[1] These catalysts, functioning as Lewis bases, accelerate the primary reactions: the gelling reaction (urethane formation from isocyanate and polyol) and, in the case of foams, the blowing reaction (urea and CO₂ formation from isocyanate and water).[1] The balance between these reactions, which is heavily influenced by the catalyst's structure and basicity, is critical for creating a stable polymer network with desired physical characteristics.[1][2]

The catalytic action of a tertiary amine, such as this compound, proceeds through the formation of a complex with the reactants. The catalyst's lone pair of electrons on the nitrogen atom interacts with the electrophilic carbon of the isocyanate group (-NCO). This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. This mechanism effectively lowers the activation energy of the urethane formation reaction, thereby increasing the reaction rate.[3][4]

Urethane_Formation_Mechanism Catalytic Mechanism of Urethane Formation cluster_0 cluster_1 R_NCO Isocyanate (R-NCO) Complex Activated Complex [Catalyst---R-NCO] R_NCO->Complex R_OH Polyol (R'-OH) Urethane Urethane Product R_OH->Urethane Nucleophilic attack Catalyst Tertiary Amine (e.g., DMDPTA) Catalyst->Complex Nucleophilic interaction Complex->Urethane Urethane->Catalyst Catalyst regeneration

Caption: General mechanism for tertiary amine catalysis of urethane formation.

Experimental Design for Kinetic Analysis

A robust kinetic study requires methodologies capable of monitoring the reaction progress in real-time. The choice of technique is dictated by the specific reaction, the physical state of the system (e.g., liquid vs. foaming solid), and the parameters of interest (e.g., conversion rate, molecular weight). The overarching goal is to gather data that can be fitted to a kinetic model to determine rate constants and activation energies.[5][6]

Key Methodologies for Monitoring Polymerization:
  • Real-Time Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for tracking the concentration of specific functional groups. In polyurethane synthesis, the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) provides a direct measure of reaction conversion.[7][8]

  • Differential Scanning Calorimetry (DSC): Polymerization reactions are typically exothermic.[7] DSC measures the heat flow from a reaction as a function of time or temperature. The total heat evolved is proportional to the overall conversion, allowing for the calculation of kinetic parameters.[6][9]

  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can monitor functional group conversion and is particularly useful for in-situ measurements.[10]

  • Rheology and Dynamic Mechanical Analysis (DMA): These techniques monitor the evolution of viscoelastic properties, such as viscosity and modulus, as the liquid reactants transform into a solid polymer network.[8] The gel point, a critical kinetic parameter, can be precisely determined from the crossover of the storage (G') and loss (G'') moduli.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): While often performed offline, SEC/GPC is invaluable for tracking the evolution of molecular weight and molecular weight distribution throughout the polymerization process.[11]

Experimental_Workflow General Workflow for Polymerization Kinetic Studies Start Reactant & Catalyst Selection Prep Sample Preparation (Stoichiometry, Mixing) Start->Prep Monitoring Real-Time Monitoring (FTIR, DSC, Rheology, etc.) Prep->Monitoring Data Data Acquisition (e.g., Absorbance vs. Time) Monitoring->Data Analysis Kinetic Analysis (Conversion, Rate Constants) Data->Analysis Model Kinetic Modeling (Activation Energy, Reaction Order) Analysis->Model

Caption: A typical experimental workflow for catalyst performance evaluation.

Comparative Analysis: this compound vs. Alternative Catalysts

The selection of a catalyst is a critical decision that balances reaction speed, processing window, and final polymer properties.[2] this compound is a tertiary amine catalyst known for its utility in various polymerization reactions. Its performance is best understood when compared to other widely used catalysts under similar conditions.

Catalyst NameChemical StructureKey Characteristics & PerformanceTypical Applications
This compound (DMDPTA) Tertiary AmineProvides a balanced catalytic activity. Its multiple amine sites can contribute to both gelling and blowing reactions in polyurethane foams.Polyurethane foams, Epoxy resin curing agent.
Dimethylcyclohexylamine (DMCHA) Tertiary AmineA well-established catalyst known for its high reactivity, promoting faster gel times and robust cellular structures in rigid foams.[12] It has a lower flash point compared to some alternatives, requiring careful handling.[12]Rigid polyurethane foams.[12]
Triethylenediamine (TEDA) Bridged Tertiary AmineKnown for its strong catalytic effect on the gelation reaction, leading to rapid polymer chain growth and cross-linking. It provides consistent and predictable gelation.Flexible and rigid polyurethane foams.
Bis(2-dimethylaminoethyl) ether (BDMAEE) Ether AmineA potent blowing catalyst, often used to promote the water-isocyanate reaction for CO₂ generation. Effective for controlling foam openness.Flexible polyurethane foams.

Note: The performance characteristics are generalized. Actual kinetic parameters depend heavily on the specific formulation, temperature, and concentrations of all reactants.

Detailed Experimental Protocol: Kinetic Analysis of Urethane Formation via Real-Time FTIR

This protocol provides a self-validating system for comparing the catalytic activity of DMDPTA and its alternatives in a model urethane reaction.

Objective: To determine the reaction conversion versus time for the reaction between a diisocyanate and a polyol, catalyzed by different tertiary amines.

A. Materials & Equipment:

  • Reactants: Phenyl Isocyanate (model for -NCO), Butan-1-ol (model for polyol -OH), Anhydrous solvent (e.g., Acetonitrile).[13]

  • Catalysts: this compound (DMDPTA), Dimethylcyclohexylamine (DMCHA), Triethylenediamine (TEDA).

  • Equipment: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell, temperature controller, magnetic stirrer, gas-tight syringes, nitrogen atmosphere glovebox or setup.

B. Experimental Procedure:

  • System Preparation: Ensure the FTIR cell and all glassware are scrupulously dried to prevent side reactions with water. Purge the reaction setup with dry nitrogen.

  • Reactant Preparation: Inside the nitrogen atmosphere, prepare stock solutions of phenyl isocyanate, butan-1-ol, and each catalyst in the anhydrous solvent. The concentrations should be chosen to allow the reaction to proceed over a measurable timeframe (e.g., 30-60 minutes).

  • Background Spectrum: Set the reaction temperature (e.g., 50°C). Acquire a background FTIR spectrum of the pure solvent at the set temperature.

  • Reaction Initiation: Add the butan-1-ol and catalyst solutions to the reaction vessel and start stirring. Allow the mixture to thermally equilibrate.

  • Data Acquisition: Begin real-time FTIR data acquisition (e.g., one spectrum every 30 seconds). Inject the phenyl isocyanate solution into the vessel at time t=0 to initiate the polymerization.

  • Monitoring: Continue collecting spectra until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared or remains unchanged, indicating reaction completion.

C. Data Analysis & Interpretation:

  • Peak Integration: For each spectrum, calculate the integrated area of the isocyanate (-NCO) peak. Use a consistent baseline correction method for all measurements.

  • Normalization: The conversion (α) at any time (t) is calculated using the following equation: α(t) = 1 - (Aₜ / A₀) Where Aₜ is the area of the -NCO peak at time t, and A₀ is the area of the -NCO peak at time t=0.

  • Kinetic Plot: Plot the conversion (α) as a function of time for each catalyst. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher catalytic activity.

  • Causality: The observed differences in reaction rates are directly attributable to the catalyst's chemical structure.[4] Catalysts with higher basicity and less steric hindrance around the nitrogen atom, like TEDA, often exhibit higher activity for the gelling reaction.[13] By comparing the kinetic plots, one can authoritatively rank the catalytic efficiency of DMDPTA against the chosen alternatives for the specific reaction conditions.

Conclusion

The kinetic study of polymerization is essential for the rational design and optimization of polymer systems. This compound serves as a versatile tertiary amine catalyst. Its performance, characterized by reaction rates and activation energies, can be rigorously quantified using techniques like FTIR and DSC. When compared to alternatives such as the fast-acting DMCHA or the potent gelling catalyst TEDA, DMDPTA often provides a more balanced reactivity profile.[12] The choice of catalyst ultimately involves a trade-off between processing speed, safety, cost, and the desired final properties of the polymer.[12] The experimental framework detailed in this guide provides a reliable methodology for researchers to make informed, data-driven decisions in catalyst selection, ensuring the development of materials with tailored performance characteristics.

References

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Navigating Biocompatibility: A Comparative Guide to the Cytotoxicity of N,N-Dimethyldipropylenetriamine (DMDPTA)-Derived Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel biomaterials for advanced therapeutic applications, polymers derived from N,N-Dimethyldipropylenetriamine (DMDPTA) have emerged as promising candidates. Their versatile chemistry allows for the synthesis of a diverse range of structures, particularly poly(β-amino ester)s (PBAEs), which are lauded for their biodegradability and potential in drug and gene delivery.[1][2][3] However, for any material destined for biomedical use, a thorough evaluation of its interaction with biological systems is paramount. This guide provides an in-depth, comparative analysis of the cytotoxicity of DMDPTA-derived polymers, offering a crucial perspective for their successful translation from the laboratory to clinical applications.

The Critical Imperative of Cytotoxicity Evaluation

Cytotoxicity, the degree to which a substance can cause damage to cells, is a fundamental gatekeeper in the development of biomedical materials.[4][5] For polymers intended for applications such as drug delivery, gene therapy, and tissue engineering, low cytotoxicity is non-negotiable.[6][7][8] Cationic polymers, while effective at interacting with negatively charged molecules like nucleic acids, often exhibit inherent toxicity.[9][10] This toxicity can stem from interactions with cell membranes, leading to disruption and lysis, or interference with essential cellular processes.[11] Therefore, a rigorous assessment of the cytotoxic profile of novel polymers is essential to ensure their safety and efficacy.

This guide will delve into the standard methodologies for evaluating the cytotoxicity of DMDPTA-derived polymers, compare their performance against established alternatives, and explore the critical structure-cytotoxicity relationships that govern their biocompatibility.

Methodologies for Assessing Polymer Cytotoxicity

A multi-pronged approach is necessary to comprehensively evaluate the cytotoxic potential of a polymer. This typically involves a combination of assays that probe different aspects of cellular health, from metabolic activity to membrane integrity.

Cell Viability Assays: Gauging Metabolic Health

These assays provide a quantitative measure of the number of viable cells in a culture after exposure to the polymer.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used first-line screening tool.[12][13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[14]

    Experimental Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., HEK-293, A549, or a cell line relevant to the intended application) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Polymer Treatment: Prepare serial dilutions of the DMDPTA-derived polymer in a complete cell culture medium. Remove the old medium from the cells and add the polymer-containing medium. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.

    • Incubation: Incubate the cells with the polymer for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Membrane Integrity Assays: Detecting Cell Damage

These assays measure the leakage of intracellular components into the culture medium, which is indicative of compromised cell membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[4][13] The amount of LDH in the supernatant is proportional to the number of damaged cells.[15]

    Experimental Protocol: LDH Assay

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature in the dark for a specified time.

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Measurement seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat Treat with DMDPTA-Polymer adhere->treat incubate Incubate (e.g., 24h) treat->incubate collect Collect Supernatant incubate->collect react Add LDH Reaction Mix collect->react incubate_rt Incubate at RT (Dark) react->incubate_rt read Measure Absorbance (490nm) incubate_rt->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.

Hemocompatibility Assays: Assessing Blood Interactions

For polymers intended for intravenous administration or blood-contacting applications, evaluating their interaction with blood components is crucial.

  • Hemolysis Assay: This assay determines the extent to which a material causes the lysis of red blood cells (hemolysis).[16] The amount of hemoglobin released is measured spectrophotometrically.[17] The international standard ISO 10993-4 provides guidelines for this test.[18][19][20]

    Experimental Protocol: Hemolysis Assay (Direct Contact Method)

    • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

    • Erythrocyte Suspension Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS) and then resuspend them in PBS to a desired concentration.

    • Sample Preparation: Prepare the DMDPTA-derived polymer at various concentrations.

    • Incubation: Add the polymer solutions to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C with gentle agitation for a specified time (e.g., 2-4 hours).

    • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

    • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.

    • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis percentage below 2% is generally considered non-hemolytic.[17][19]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement blood Collect Whole Blood rbc Isolate & Wash RBCs blood->rbc suspend Prepare RBC Suspension rbc->suspend mix Mix Polymer with RBCs suspend->mix polymer Prepare Polymer Solutions polymer->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge Samples incubate->centrifuge measure Measure Supernatant Absorbance (540nm) centrifuge->measure analyze Calculate % Hemolysis measure->analyze

Caption: Workflow of the in vitro Hemolysis Assay.

Comparative Cytotoxicity Analysis

The cytotoxicity of DMDPTA-derived polymers is often benchmarked against well-established cationic polymers, such as polyethyleneimine (PEI) and poly(L-lysine) (PLL).

Polymer ClassKey Structural FeaturesGeneral Cytotoxicity ProfileReference Alternatives
DMDPTA-derived PBAEs Biodegradable ester linkages in the backbone; tertiary amines.Generally lower cytotoxicity due to degradation into smaller, less toxic molecules.[1][3]PEI, PLL
Polyethyleneimine (PEI) High density of primary, secondary, and tertiary amines; non-biodegradable backbone.High transfection efficiency but significant cytotoxicity, especially for high molecular weight and branched PEI.[11][21][22]DMDPTA-derived PBAEs
Poly(L-lysine) (PLL) Polypeptide with primary amine groups.Cytotoxicity is a concern, particularly at high molecular weights.[6][9]DMDPTA-derived PBAEs

Studies have consistently shown that the biodegradability of PBAEs, including those derived from DMDPTA, contributes to their favorable cytotoxicity profile compared to non-degradable polymers like PEI.[1][3] The hydrolysis of the ester bonds in the PBAE backbone leads to the formation of smaller, more biocompatible molecules that can be cleared by the body.[3][23]

The Structure-Cytotoxicity Relationship: A Delicate Balance

The cytotoxicity of DMDPTA-derived polymers is not a fixed property but is intricately linked to their molecular architecture. Understanding these relationships is key to designing safer and more effective biomaterials.

Structure_Cytotoxicity_Relationship cluster_factors Structural Factors mw Molecular Weight cytotoxicity Polymer Cytotoxicity mw->cytotoxicity Higher MW often increases toxicity [4, 27, 29] charge Cationic Charge Density charge->cytotoxicity High charge density can disrupt membranes [9, 14] hydro Hydrophobicity hydro->cytotoxicity Increased hydrophobicity can enhance membrane interaction [3, 8] degrad Biodegradability degrad->cytotoxicity Enhances biocompatibility [20, 28]

Caption: Key structural factors influencing the cytotoxicity of cationic polymers.

  • Molecular Weight: Generally, an increase in the molecular weight of cationic polymers correlates with higher cytotoxicity.[22][24][25] This is often attributed to stronger interactions with the cell membrane, leading to greater disruption. However, for some PBAEs, an optimal molecular weight range may exist that balances transfection efficiency and toxicity.[24]

  • Cationic Charge Density: A high density of protonatable amines is crucial for condensing nucleic acids but can also be a primary driver of cytotoxicity.[9][26] The positive charges can lead to strong electrostatic interactions with the negatively charged cell membrane, causing membrane damage.[11]

  • Hydrophobicity: The hydrophobicity of the polymer backbone and side chains can influence how the polymer interacts with the lipid bilayer of the cell membrane.[1][27] An optimal balance between hydrophilicity and hydrophobicity is often required to facilitate cellular uptake without causing excessive membrane damage.

  • Biodegradability: This is a key advantage of PBAEs derived from DMDPTA. The ability of the polymer to break down into smaller, non-toxic components significantly reduces long-term cytotoxicity concerns.[3][28]

Future Perspectives and Conclusion

Polymers derived from this compound, particularly poly(β-amino ester)s, hold significant promise for a variety of biomedical applications, including drug and gene delivery. Their key advantage lies in their biodegradability, which generally translates to lower cytotoxicity compared to non-degradable cationic polymers like PEI.

However, this guide underscores that a simple "biodegradable equals biocompatible" assumption is insufficient. A comprehensive and systematic evaluation of cytotoxicity using a panel of in vitro assays is essential. The intricate interplay between molecular weight, charge density, and hydrophobicity must be carefully considered and optimized to design polymers that are both effective and safe.

Future research should focus on further elucidating these structure-cytotoxicity relationships, exploring modifications to the polymer backbone and end-groups to fine-tune their biological interactions, and conducting more extensive in vivo studies to validate the in vitro findings. By embracing a rational design approach grounded in a thorough understanding of cytotoxicity, the full potential of DMDPTA-derived polymers in advancing human health can be realized.

References

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A Comprehensive Guide to DFT Analysis of N,N-Dimethyldipropylenetriamine Complexes in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of homogeneous catalysis, the rational design of catalysts is paramount for achieving high efficiency, selectivity, and sustainability. N,N-Dimethyldipropylenetriamine (dmdpta), a flexible tridentate N-donor ligand, presents a compelling scaffold for the development of novel transition metal catalysts. Its unique combination of a central secondary amine and two flanking tertiary amines allows for versatile coordination geometries and electronic properties. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to investigate the catalytic activity of dmdpta metal complexes, comparing their potential performance with established catalytic systems. We will delve into the causality behind computational choices, ensuring a robust and self-validating theoretical approach.

Introduction: The Promise of this compound Ligands in Catalysis

This compound is a readily available and cost-effective ligand that can coordinate to a variety of transition metals.[1] Its flexible backbone allows it to adopt different coordination modes (e.g., meridional or facial), which can significantly influence the steric and electronic environment of the metal center. This adaptability makes dmdpta an attractive candidate for a range of catalytic applications, from polymerization reactions to cross-coupling transformations.[2][3][4] Computational chemistry, and DFT in particular, offers a powerful toolkit to explore the mechanistic details of catalytic reactions at an atomistic level, guiding the rational design of more efficient catalysts.[5][6][7]

Comparative Analysis of Catalytic Potential: A DFT-Guided Approach

While specific experimental data on the catalytic activity of dmdpta complexes is emerging, we can leverage DFT to predict their performance and compare them to well-established catalyst families. For this guide, we will consider a hypothetical palladium-catalyzed Mizoroki-Heck reaction as a model system. The Mizoroki-Heck reaction is a cornerstone of C-C bond formation and has been extensively studied with various phosphine and N-heterocyclic carbene (NHC) ligands.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Mizoroki-Heck reaction involves a series of key elementary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst. DFT is ideally suited to map out the potential energy surface of this entire catalytic cycle.

Heck_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)-dmdpta Oxidative_Addition Ar-Pd(II)(X)L Pd(0)L->Oxidative_Addition ArX Migratory_Insertion Alkyl-Pd(II) Intermediate Oxidative_Addition->Migratory_Insertion Alkene Beta_Hydride_Elimination Hydrido-Pd(II) Complex Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Product Release Beta_Hydride_Elimination->Reductive_Elimination Base Reductive_Elimination->Pd(0)L -HBaseX

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Computational Benchmarking: dmdpta vs. Established Ligands

To objectively assess the potential of dmdpta-metal complexes, a comparative DFT study against catalysts bearing well-known ligands such as triphenylphosphine (PPh₃) and a generic NHC is proposed. The key metrics for comparison will be the calculated activation energies for the rate-determining step (often oxidative addition or migratory insertion) and the overall turnover frequency (TOF) as predicted by the energetic span model.

Catalyst SystemLigand TypeCalculated Activation Energy (Rate-Determining Step) [kcal/mol]Predicted Relative TOF
[Pd(dmdpta)]Tridentate AmineHypothetical Value: 22.5Hypothetical Value: 1.0
[Pd(PPh₃)₂]Monodentate PhosphineLiterature Range: 20-25Reference
[Pd(NHC)]N-Heterocyclic CarbeneLiterature Range: 18-23Typically > PPh₃

Note: The values for the dmdpta complex are hypothetical and would be the target of the DFT investigation. Literature ranges for PPh₃ and NHC complexes are provided for context.

The electron-donating nature of the amine groups in dmdpta is expected to render the palladium center more electron-rich compared to phosphine-based catalysts. This increased electron density could facilitate the oxidative addition step, potentially lowering its activation barrier. However, the steric bulk of the propyl chains might influence the approach of the substrates. A detailed DFT analysis will be crucial to deconvolute these competing electronic and steric effects.

Methodological Framework for DFT Studies

The reliability of DFT predictions is critically dependent on the chosen computational methodology. This section outlines a robust protocol for studying the catalytic activity of dmdpta complexes.

Computational Protocol
  • Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) on the potential energy surface should be fully optimized without any symmetry constraints. A popular and reliable choice of functional for transition metal catalysis is B3LYP-D3, which incorporates Grimme's dispersion correction to account for non-covalent interactions.

  • Basis Sets: A double-ζ quality basis set with polarization functions, such as def2-SVP, is a suitable starting point for all atoms. For the metal center (e.g., Pd), a larger triple-ζ basis set like def2-TZVP is recommended for higher accuracy.

  • Solvent Effects: Catalytic reactions are typically performed in solution. The influence of the solvent can be implicitly modeled using a continuum solvation model like the Solvation Model based on Density (SMD).

  • Frequency Calculations: To characterize the nature of the optimized geometries, frequency calculations should be performed at the same level of theory. Minima on the potential energy surface will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation should be performed.

DFT_Workflow start Propose Reaction Mechanism geom_opt Geometry Optimization (B3LYP-D3/def2-SVP) start->geom_opt freq Frequency Calculation geom_opt->freq irc IRC Calculation freq->irc single_point Single-Point Energy (def2-TZVP) irc->single_point thermo Thermochemical Analysis single_point->thermo end Construct Energy Profile thermo->end

Caption: A typical workflow for DFT calculations in catalysis.

Data Analysis and Interpretation

Experimental Validation: Bridging Theory and Practice

While DFT provides invaluable insights, experimental validation is the ultimate arbiter of a catalyst's performance. The theoretical predictions from this guide should be used to inform the design of experimental studies.

Synthesis and Characterization of dmdpta-Metal Complexes

The synthesis of dmdpta-metal complexes is typically straightforward, involving the reaction of the ligand with a suitable metal precursor (e.g., Pd(OAc)₂). Characterization of the resulting complexes can be achieved using standard techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

Catalytic Activity Screening

The synthesized dmdpta-metal complexes should then be tested in the target catalytic reaction (e.g., the Mizoroki-Heck reaction). The experimental results, such as reaction yield and turnover number, can be directly compared with the predictions from the DFT calculations. Discrepancies between theory and experiment can provide further insights into the reaction mechanism and guide refinements of the computational model.

Conclusion and Future Outlook

This guide has outlined a comprehensive, DFT-driven approach to evaluating the catalytic potential of this compound complexes. By systematically comparing their predicted performance against established catalysts, researchers can make informed decisions about the most promising avenues for experimental investigation. The synergy between computational and experimental chemistry is a powerful paradigm for the accelerated discovery and optimization of novel catalysts.[8] Future studies could explore the impact of modifying the dmdpta backbone, for instance, by introducing chiral centers to induce enantioselectivity, further expanding the catalytic utility of this versatile ligand scaffold.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N-Dimethyldipropylenetriamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N,N-Dimethyldipropylenetriamine (DMAPAPA), a versatile yet hazardous aliphatic amine. Our approach moves beyond a simple checklist, delving into the causal reasoning behind each step to empower researchers with the knowledge for safe and responsible chemical handling.

Foundational Knowledge: Understanding the Hazard Profile

This compound is a potent chemical that demands respect. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] Ingestion and dermal contact are harmful, and it may trigger an allergic skin reaction in sensitized individuals.[1][2] Environmentally, it is recognized as being toxic to aquatic life with long-lasting effects.[2]

From a regulatory standpoint, its corrosive nature is a key determinant for its disposal. Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed corrosive if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5, or if it is a liquid that corrodes steel at a specific rate.[4][5] Due to its alkaline amine properties, this compound waste falls squarely into this category, assigned the EPA Hazardous Waste Code D002 .[1][6][7] This classification is not merely administrative; it mandates a strict "cradle-to-grave" management system to prevent harm to human health and the environment.[4]

Key Chemical & Safety Data

For quick reference, the essential quantitative data for this compound is summarized below. Understanding these parameters is the first step in a comprehensive risk assessment.

PropertyValueSignificance for Disposal & Safety
CAS Number 10563-29-8Unique identifier for the chemical substance.
Molecular Formula C₈H₂₁N₃Provides insight into its chemical nature and potential reaction byproducts.
Boiling Point 220 °C (428 °F)High boiling point means it is not highly volatile at room temperature, but vapors can still be present.
Flash Point 99 °C (210.2 °F)Classified as a combustible liquid; must be kept away from ignition sources.[8]
Density 0.883 g/mL at 25 °CHeavier than air in vapor form, vapors may accumulate in low-lying areas.[2]
Toxicity (Oral, Rat LD50) 1710 mg/kgIndicates moderate acute toxicity if ingested.[1]
Toxicity (Dermal, Rabbit LD50) 1300 mg/kgHarmful in contact with skin; absorption can cause systemic effects.[1][2]
EPA Waste Code D002 (Corrosive)Mandates disposal as a regulated hazardous waste.[1][4][5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following procedures provide a systematic approach to managing this compound waste from the point of generation to its final disposal. The core principle is waste minimization, followed by safe collection, storage, and transfer to a licensed disposal facility.

Diagram: Decision Workflow for DMAPAPA Waste Disposal

This diagram outlines the critical decision points in the waste management process, ensuring all safety and regulatory factors are considered.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Segregation & Storage cluster_2 Phase 3: Disposal & Documentation A Waste Generated (e.g., Unused reagent, contaminated labware, spill residue) B Select Appropriate Waste Container (HDPE or other compatible plastic) A->B C Affix Hazardous Waste Label (Clearly identify contents, hazards, and accumulation start date) B->C D Is the waste mixed with other chemicals? C->D E YES: Consult Chemical Compatibility Chart. Segregate from acids, oxidizers, and incompatible metals. D->E Check F NO: Proceed to storage. D->F Check G Store in Designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) E->G F->G H Monitor Accumulation Time & Volume Limits (per generator status: LQG, SQG) G->H I Schedule Pickup with Licensed Hazardous Waste Contractor H->I J Complete Hazardous Waste Manifest (Ensure accurate coding and information) I->J K Retain Manifest Copy for Records J->K

Caption: Decision workflow for handling this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, the importance of a robust PPE protocol cannot be overstated. The corrosive nature of this compound necessitates comprehensive protection.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1] This is critical to protect against splashes that can cause severe eye damage.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or PVC.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]

  • Body Protection: A chemically resistant apron or overalls should be worn over standard laboratory clothing.[1] For tasks with a high risk of splashing, full chemical-resistant suits are required.

  • Respiratory Protection: If working outside of a chemical fume hood or in an area with inadequate ventilation, an approved respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is mandatory.[1][8]

Step 2: Waste Collection and Containerization

The principle of containment begins at the source. Proper containerization is crucial to prevent leaks and dangerous reactions.

  • Select a Compatible Container: Use only containers made of materials compatible with amines. High-density polyethylene (HDPE) is an excellent choice. Crucially, DO NOT use brass or copper containers or implements , as amines can react with and corrode these metals.[1] Also avoid aluminum.[1]

  • Labeling: Immediately label the waste container. The label must be clear, legible, and include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic")[9]

    • The accumulation start date (the date the first drop of waste enters the container).

  • Keep Containers Closed: Always keep the waste container securely sealed when not actively adding waste. This prevents the release of vapors and protects against accidental spills.

Step 3: Segregation and Storage

Improper segregation of chemical waste is a primary cause of laboratory incidents. This compound must be stored away from incompatible materials.

  • Incompatibilities: Store this waste separately from:

    • Strong Acids: A violent neutralization reaction can occur, generating significant heat.[1][10]

    • Oxidizing Agents (e.g., nitrates, peroxides, chlorine bleaches): Contact can lead to a vigorous, potentially explosive reaction.[1]

    • Acid Chlorides and Anhydrides: These can also react violently.[10]

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The area should be cool, dry, well-ventilated, and have secondary containment to capture any potential leaks.[10]

Step 4: Managing Spills and Contaminated Materials

Accidents happen, but a prepared response minimizes risk.

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill.

    • Absorb the spilled liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent designed for alkaline materials. Do not use sawdust or other combustible materials.

    • Carefully scoop the contaminated absorbent into your designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution (check with your institution's safety office) and collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.[1]

    • Alert your institution's emergency response team or local fire department, providing them with the location and nature of the hazard.[1]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be handled by professionals.

  • Engage a Licensed Contractor: All hazardous waste must be transported, treated, and disposed of by a licensed and reputable environmental services contractor.[2] These contractors are equipped to handle hazardous materials in compliance with all federal and state regulations.

  • Manifesting: When the waste is collected, it must be accompanied by a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your laboratory to its final destination.[11] Ensure all information on the manifest is accurate.

  • Record Keeping: Retain copies of all waste manifests as required by EPA and local regulations. This documentation is your proof of proper disposal.

The Causality Behind the Protocols: A Scientist's Perspective

Understanding why these procedures exist is as important as following them. The regulations are built on a foundation of chemical principles and risk mitigation.

  • Segregation from Acids: The vigor of an acid-base neutralization reaction with an amine can generate substantial heat (exotherm). In a closed container, this can lead to a dangerous pressure buildup and potential rupture.

  • Corrosivity (D002): The amine functional groups make the molecule basic (alkaline). This high pH can degrade human tissue and corrode certain metals, which is why specific container materials are mandated and why it is regulated so strictly.[5][6] A breach of containment could lead to a significant environmental release.

  • Prohibition of Landfill: Direct landfilling is not a suitable option because of the chemical's potential to leach into soil and groundwater, causing long-term environmental damage due to its toxicity to aquatic organisms.[1][2] Approved disposal methods, such as high-temperature incineration at a permitted facility, are designed to completely destroy the chemical, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides.[1]

  • Waste Hierarchy: The guidance to "Recycle wherever possible" is rooted in the EPA's waste management hierarchy, which prioritizes source reduction and reuse/recycling over treatment and disposal.[1] While recycling options for this specific amine may be limited in a research setting, it underscores the importance of planning experiments to minimize excess.

By adhering to these detailed procedures and understanding the scientific principles that underpin them, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

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A Senior Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethyldipropylenetriamine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the absolute safety of ourselves and our colleagues. N,N-Dimethyldipropylenetriamine is a versatile aliphatic amine used in various synthetic applications, but its hazardous nature demands meticulous and informed handling procedures.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical risks this substance presents.

Immediate Safety Briefing: Understanding the Primary Hazards

This compound is classified as a hazardous substance that poses multiple, significant risks upon exposure.[2] Understanding these hazards is the critical first step in mitigating them. The material is corrosive and can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[2][3][4][5] It is harmful if swallowed and upon skin contact, with potential for systemic effects following absorption.[2][3][6] Furthermore, it is a known skin sensitizer, meaning repeated contact can lead to an allergic skin reaction.[2][3][4][6] Inhalation of its vapors is extremely destructive to the mucous membranes and upper respiratory tract.[3]

To provide a clear and immediate reference, the core hazards are summarized below.

Hazard TypeRisk DescriptionPrimary Sources
Skin Contact Causes severe chemical burns and is classified as harmful.[2][3][4] May provoke an allergic skin reaction (sensitization) upon repeated exposure.[2][3][4][2][3][4]
Eye Contact Poses a risk of serious, permanent eye damage.[2][3] Vapors can be extremely irritating, causing inflammation and halos around lights.[2][2][3]
Ingestion Harmful if swallowed.[2][3] Can produce severe chemical burns within the oral cavity and gastrointestinal tract.[2][2][3]
Inhalation Vapors are destructive to the respiratory tract.[3] May cause lung edema and irritation.[2][4][2][3][4]
Flammability The substance is a combustible liquid with a flash point of 99°C (210.2°F).[4][7] Heating may cause violent rupture of containers.[2][2][4][7]
The Core Principle: PPE as the Final Barrier

Before any work begins, the primary lines of defense must be in place. These are engineering controls (e.g., a certified chemical fume hood) and administrative controls (e.g., standard operating procedures). PPE is the last, but absolutely critical, barrier between you and the chemical. The selection of each PPE component is a direct response to the specific hazards outlined above.

Mandatory PPE & Operational Protocols

Engineering Controls: Your Primary Shield

All handling of this compound must, without exception, be conducted within a properly functioning and certified chemical fume hood.[2] This is the most effective way to control exposure to its harmful vapors.

Eye and Face Protection: A Non-Negotiable Dual System

Given the severe and potentially irreversible eye damage this chemical can cause, a dual-protection system is mandatory.

  • Primary Protection: Tightly-fitting chemical splash goggles are required.[4]

  • Secondary Shield: A full face shield must be worn over the goggles.[2][7]

The causality is clear: Goggles provide a seal around the eyes to protect from splashes, while the face shield protects the rest of your face from contact, as the chemical is also corrosive to the skin.[2]

Hand Protection: Selecting and Using the Right Gloves

This compound is harmful in contact with skin and can cause sensitization.[2][3] Therefore, glove selection and usage protocols are paramount.

  • Material Selection: While some sources mention PVC gloves, butyl or neoprene gloves generally offer broader protection against amines.[2][8] Nitrile gloves may be suitable for incidental splash protection but should be used with caution and immediately replaced upon contact.[8][9] It is your responsibility to consult the glove manufacturer's specific chemical resistance chart for this compound or related amines to validate your choice.[10][11] For brief contact, gloves with a protection class of 3 or higher (breakthrough time >60 minutes) are recommended.[2]

  • Glove Protocol:

    • Inspect: Always inspect gloves for tears or pinholes before use.[3][4]

    • Double-Gloving: For any tasks involving significant quantities or increased splash risk, double-gloving is a prudent measure.

    • Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][4]

    • Disposal: Dispose of contaminated gloves immediately as hazardous waste in accordance with local regulations.[3][4]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4]

Body Protection: Shielding from Spills and Splashes
  • Standard Use: A flame-resistant lab coat, long pants, and fully-enclosed, chemical-resistant footwear are mandatory at all times.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, supplement your lab coat with a PVC or other chemically resistant apron.[2] Trousers should be worn outside of boots to prevent spills from entering footwear.[2] Contaminated leather items, such as shoes or watch bands, cannot be decontaminated and must be destroyed.[2]

Respiratory Protection: When Air Purification is Necessary

If there is any risk of exposure due to inadequate ventilation or for emergency procedures, respiratory protection is required.[2]

  • Required Filter: An approved respirator equipped with a Type ABEK or AK-P filter is necessary.[2][7] This combination filter is effective against organic vapors (A), inorganic vapors, acid gases (B, E), ammonia and organic amine derivatives (K), and particulates (P).

Procedural Walkthroughs

Adherence to standardized procedures for gearing up and responding to emergencies is a self-validating system that ensures safety.

PPE Selection & Risk Assessment Workflow

The following diagram outlines the logical flow for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection cluster_prep Preparation & Assessment cluster_ppe PPE Configuration cluster_action Execution start Task: Handle This compound hood_check Is work inside a certified chemical fume hood? start->hood_check standard_ppe Standard PPE: - Goggles & Face Shield - Appropriate Gloves - Lab Coat - Closed-toe Shoes hood_check->standard_ppe  Yes enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Respirator (ABEK Filter) - Chemical Apron hood_check->enhanced_ppe No   spill_risk Potential for significant splash? standard_ppe->spill_risk proceed Proceed with Work enhanced_ppe->proceed add_apron Add Chemical Apron to Standard PPE spill_risk->add_apron Yes spill_risk->proceed No add_apron->proceed

Caption: PPE selection workflow based on engineering controls and task risk.

Emergency Exposure Response Plan

Immediate and correct action is vital in the event of an exposure. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate First Aid cluster_followup Mandatory Follow-up start EXPOSURE OCCURS skin Skin/Hair Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation skin_action Immediately flush with water for at least 15 minutes. Use safety shower. Remove all contaminated clothing. skin->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Call ophthalmologist. eye->eye_action inhalation_action Move to fresh air. Keep warm and rested. Call for medical assistance. inhalation->inhalation_action medical SEEK IMMEDIATE MEDICAL ATTENTION skin_action->medical eye_action->medical inhalation_action->medical report Report incident to EHS. Provide Safety Data Sheet (SDS) to medical personnel. medical->report

Caption: Step-by-step response plan for accidental exposure.

Skin or Hair Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[2] Quickly remove all contaminated clothing, including footwear.[2] Call a physician immediately.[3]

Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] Call an ophthalmologist immediately.[3]

Inhalation: If fumes are inhaled, remove the person from the contaminated area to fresh air.[2] Lay the patient down and keep them warm and rested.[2] Seek immediate medical attention.[4]

Ingestion: Make the victim drink water (two glasses at most), but avoid inducing vomiting due to the risk of perforation.[3] Call a physician immediately and do not attempt to neutralize the chemical.[3]

Spill and Disposal Plan
  • Minor Spills: For small spills within a fume hood, absorb the material with a liquid-absorbent and neutralizing material (e.g., Chemizorb® OH⁻).[3] Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately and move upwind.[2] Alert emergency responders and prevent anyone from entering the area.[2] Major spill cleanup requires full body protective clothing and a self-contained breathing apparatus (SCBA) and should only be performed by trained personnel.[2]

  • PPE and Chemical Disposal: All used PPE and waste material must be handled as hazardous waste.[2][3] Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[2][3][12]

By understanding the specific dangers of this compound and implementing this structured, causality-driven approach to safety, you build a resilient defense system that protects you and your research.

References

  • Safety Data Sheet. U.S. Water. [Link]

  • Dimethyldipropylenetriamine | C8H21N3 | CID 82728. PubChem - NIH. [Link]

  • N-N-Dimethyldipropylene triamine (DMDPTA) | CAS No. 10563-29-8. Huntsman Corporation. [Link]

  • Glove Compatibility Chart. CP Lab Safety. [Link]

  • Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison. [Link]

  • This compound. Krackeler Scientific, Inc.. [Link]

  • Chemical Resistance & Barrier Guide. AMG Medical. [Link]

  • OSHA Glove Selection Chart. University of Texas at Austin - Environmental Health and Safety. [Link]

  • Chemical Glove Selection Guide. PIP Global Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.